molecular formula C12H12BNO4 B1306838 3-(Furfurylaminocarbonyl)phenylboronic acid CAS No. 850567-27-0

3-(Furfurylaminocarbonyl)phenylboronic acid

Cat. No.: B1306838
CAS No.: 850567-27-0
M. Wt: 245.04 g/mol
InChI Key: BYRIHRGFMYXTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furfurylaminocarbonyl)phenylboronic acid is a specialized bifunctional reagent that integrates a phenylboronic acid group with a furan moiety, presenting unique opportunities for advanced research applications. The phenylboronic acid group is a well-established motif in medicinal chemistry and sensor development, known for its reversible covalent binding with diols, such as those found in sugars and the serine residues in the active sites of certain enzymes . This mechanism allows boronic acid-based compounds to act as potent enzyme inhibitors; for instance, they can mimic the transition state of serine hydrolases and have been developed as nanomolar-range inhibitors of enzymes like AmpC β-lactamase, a key target in overcoming antibiotic resistance . The furfuryl group, a derivative of the biomass-based platform compound furfural, can serve as a handle for further chemical modification or as a component in the synthesis of more complex nitrogen-containing structures . The conjugation of these two functional groups into a single molecule creates a chemical tool with potential in diverse fields, including the development of targeted therapeutics, the synthesis of novel biomaterials, and the construction of stimulus-responsive drug delivery systems that react to biomarkers like hydrogen peroxide or glucose . This compound is intended for use in chemical biology and drug discovery research only.

Properties

IUPAC Name

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRIHRGFMYXTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393762
Record name 3-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-27-0
Record name 3-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, a detailed synthesis protocol, characterization data, and explore its potential applications, particularly as an enzyme inhibitor in medicinal chemistry.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). They are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Beyond their synthetic utility, the unique electronic properties of the boron atom—possessing an empty p-orbital—render them mild Lewis acids capable of forming reversible covalent bonds with diols and other nucleophiles. This characteristic has propelled their investigation into various biomedical applications, including glucose sensing and as inhibitors of key enzymes implicated in a range of diseases.[1][2]

This compound incorporates a furan ring, a common motif in medicinal chemistry known for its diverse biological activities, linked to the phenylboronic acid scaffold via a stable amide bond. This specific combination of functionalities suggests its potential as a targeted enzyme inhibitor, a hypothesis we will explore in detail.

Chemical Structure and Properties

The chemical structure of this compound combines a phenylboronic acid moiety with a furfurylamide substituent at the meta position.

Chemical Structure:

Molecular Formula: C₁₂H₁₂BNO₄

Molecular Weight: 245.04 g/mol

IUPAC Name: [3-(Furfurylaminocarbonyl)phenyl]boronic acid

CAS Number: 850567-27-0

Physical Properties:

PropertyValueReference
Melting Point216-220°C
AppearanceWhite to off-white powder
Storage2-8°C, under inert atmosphere

Synthesis and Purification

The synthesis of this compound is achieved through a standard amide coupling reaction between 3-aminophenylboronic acid and an activated derivative of 2-furoic acid, such as 2-furoyl chloride. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Aminophenylboronic Acid C Amide Coupling (Schotten-Baumann conditions) A->C B 2-Furoyl Chloride B->C D Acidification C->D 1. Quench E Extraction D->E 2. Isolate F Recrystallization E->F 3. Purify G This compound F->G 4. Characterize

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 3-Aminophenylboronic acid

  • 2-Furoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a pure solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.2 ppm (s, 1H): Amide N-H proton.

    • δ ~8.0-7.2 ppm (m, 7H): Aromatic protons of the phenyl and furan rings. The furan protons will appear as distinct multiplets.

    • δ ~6.5 ppm (dd, 1H): Furan C4-H proton.

    • δ ~4.5 ppm (d, 2H): Methylene (-CH₂-) protons.

    • δ ~8.0 ppm (br s, 2H): Boronic acid -OH protons (often broad and may exchange with D₂O).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165 ppm: Amide carbonyl carbon.

    • δ ~148-110 ppm: Aromatic carbons of the phenyl and furan rings. The carbon attached to the boron atom may be broad or not observed.

    • δ ~40 ppm: Methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~3200-2500 cm⁻¹ (broad): O-H stretching of the boronic acid.

  • ~1640 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

  • ~1350 cm⁻¹: B-O stretching.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected [M-H]⁻ at m/z 244.07 or [M+H]⁺ at m/z 246.09.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

The structural features of this compound make it a compelling candidate for investigation as an enzyme inhibitor. The boronic acid moiety can act as a transition-state analog inhibitor for serine proteases and β-lactamases.

Mechanism of Enzyme Inhibition

Boronic acids are known to be reversible, competitive inhibitors of serine proteases.[3] The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis. This effectively blocks the enzyme's catalytic activity.

Inhibition_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor cluster_Complex Tetrahedral Intermediate Enzyme Serine Protease (with active site Ser-OH) Complex Enzyme-Inhibitor Complex (R-B(OH)₂-O-Ser) Enzyme->Complex Nucleophilic attack Inhibitor 3-(Furfurylaminocarbonyl) phenylboronic acid (R-B(OH)₂) Inhibitor->Complex Complex->Enzyme Reversible Complex->Inhibitor

Caption: Proposed mechanism of serine protease inhibition.

Potential Enzyme Targets

Based on the extensive research into phenylboronic acid derivatives as enzyme inhibitors, the following are potential targets for this compound:

  • β-Lactamases: These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been shown to be potent inhibitors of class A and class C β-lactamases.[4][5][6] The furan moiety could potentially enhance binding affinity and selectivity.

  • Serine Proteases: This broad class of enzymes is involved in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and viral infections. Examples include chymotrypsin, thrombin, and viral proteases like the HIV-1 protease.[7][8]

  • Proteasome: The proteasome is a multi-subunit protease complex responsible for protein degradation. Boronic acid-containing drugs like bortezomib are clinically approved proteasome inhibitors for the treatment of multiple myeloma.[2]

Experimental Workflow for Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound, a standard enzyme inhibition assay can be performed.

Inhibition_Assay A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor (this compound) B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., spectrophotometrically) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Experimental workflow for determining enzyme inhibition.

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a corresponding chromogenic or fluorogenic substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay: In a microplate, incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the rate of product formation over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition.[4]

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a chemical structure that suggests significant potential in drug discovery. Its boronic acid moiety positions it as a promising candidate for the inhibition of serine proteases and β-lactamases, addressing critical needs in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the comprehensive biological evaluation of this compound against a panel of relevant enzymes to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies, involving modifications of both the furan and phenyl rings, could lead to the development of even more potent and selective inhibitors. Furthermore, crystallographic studies of the compound in complex with its target enzymes would provide invaluable insights into its binding mode and facilitate rational drug design efforts.

References

  • Di Fiore, A., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3538. [Link]

  • Caselli, E., et al. (2020). The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology, 11, 156. [Link]

  • Drawz, S. M., et al. (2010). Structural and kinetic characterization of a new potent AmpC beta-lactamase inhibitor: a phenylboronic acid derivative. Biochemistry, 49(16), 3436-3445. [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link]

  • Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 14(2), 208-213. [Link]

  • Raines, R. T., et al. (2018). Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(43), 14015-14018. [Link]

  • Vale, N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Adams, J. (2004). The development of proteasome inhibitors: drug discovery and beyond. Nature Reviews Cancer, 4(5), 349-360. [Link]

Sources

A Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a specialized organic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule integrates three key functional components: a phenylboronic acid group, a central amide linker, and a terminal furan ring. This unique combination, particularly the phenylboronic acid moiety, makes it a prime candidate for developing advanced, stimuli-responsive systems. The boronic acid's inherent ability to form reversible covalent bonds with cis-diols is the foundation for its potential applications in glucose-responsive drug delivery vehicles for diabetes therapy, targeted cancer therapeutics, and novel biosensors. This document details the compound's physical and chemical properties, outlines a plausible synthetic pathway with experimental considerations, describes methods for its analytical characterization, and explores its promising applications.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid[1]

  • Common Synonyms: this compound, 3-(Furfurylaminocarbonyl)benzeneboronic acid, 3-{[(Fur-2-yl)methyl]carbamoyl}benzeneboronic acid[1][2]

  • CAS Number: 850567-27-0[1][2][][4]

  • Molecular Formula: C₁₂H₁₂BNO₄[1][2]

  • Molecular Weight: 245.04 g/mol [1][2]

Chemical Structure

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an N-furfurylbenzamide group at the meta (1,3) positions.

Physicochemical Data

The core physical and computed chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder (Typical for phenylboronic acids)[5]
Melting Point 216-220°C[2]
Topological Polar Surface Area (TPSA) 82.7 Ų[1]
LogP -0.1106[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 4[1]
Recommended Storage Sealed, dry, 2-8°C[1][2]

Synthesis and Purification

Retrosynthetic Analysis & Proposed Pathway

The most direct approach involves forming the stable amide bond first, followed by the more sensitive installation of the boronic acid moiety. The retrosynthetic logic is to disconnect the C-B bond, identifying a halogenated benzamide as a key intermediate. This intermediate is formed by a standard amide coupling reaction.

Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-N-(furan-2-ylmethyl)benzamide (Intermediate)

  • To a stirred solution of furfurylamine (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the intermediate amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature at -78°C.

  • After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and carefully acidify with 2M HCl to hydrolyze the boronate ester.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, typically by recrystallization from an appropriate solvent system, to yield this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain strict anhydrous and inert conditions will quench the reagent and prevent the desired reaction.

  • Low Temperature (-78°C): The lithium-halogen exchange and subsequent reaction with the borate ester are highly exothermic and rapid. Low temperatures are critical to control the reaction rate, prevent side reactions (like reaction at the amide), and ensure high yields.

  • Acidic Workup: The initial product of the borate reaction is a boronate ester. Acidic hydrolysis is required to convert this ester into the final boronic acid product.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

Characterization Workflow Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Standard workflow for analytical characterization.
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons on the phenyl and furan rings, a doublet for the methylene (-CH₂-) protons adjacent to the amide nitrogen, and a triplet for the amide N-H proton. The boronic acid -OH protons often appear as a broad singlet and may exchange with solvent (e.g., D₂O).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (amide), aromatic carbons, and the methylene carbon. The carbon atom directly attached to the boron (the ipso-carbon) may show a broad or weak signal.

  • ¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boronic acids. A single resonance peak is expected, with a chemical shift characteristic of a trigonal planar (sp²-hybridized) arylboronic acid, typically in the range of 27-31 ppm.[8][9] This technique is also invaluable for studying the compound's interaction with diols, where a significant upfield shift indicates the formation of a tetrahedral (sp³-hybridized) boronate ester.[8][9][10]

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1640 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that corresponds to C₁₂H₁₂BNO₄ (calculated exact mass: 245.0863).

Stability, Storage, and Safe Handling

Chemical Stability

Arylboronic acids are generally stable solids but can undergo reversible, thermal dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, it can complicate characterization and reactivity if not controlled. The compound may also be sensitive to strong oxidizing conditions.

Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] It should be kept in a dry environment to prevent hydration/dehydration cycles and protected from light.

Safety and Handling

This compound is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11][12]

Potential Applications in Research and Drug Development

The utility of this molecule stems almost entirely from the versatile chemistry of the phenylboronic acid (PBA) group.

The Phenylboronic Acid Moiety as a Diol Receptor

The core principle behind most PBA applications is its ability to form a reversible covalent bond with molecules containing a cis-1,2- or 1,3-diol, such as sugars (e.g., glucose) and certain glycoproteins (e.g., sialic acid).[5][14][15] This interaction is pH-dependent, with binding being significantly stronger at pH values above the pKa of the boronic acid.[8]

Sources

3-(Furfurylaminocarbonyl)phenylboronic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 3-(Furfurylaminocarbonyl)phenylboronic Acid

Introduction

Phenylboronic acids represent a cornerstone class of reagents in modern organic chemistry and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has positioned them as indispensable tools in the development of biosensors and sophisticated drug delivery systems.[1][2][3] Furthermore, their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl systems prevalent in pharmaceuticals.[3][4]

This guide focuses on a specific, functionalized derivative: This compound . This molecule integrates three key structural motifs:

  • The phenylboronic acid group, which dictates its reactivity in cross-coupling and its affinity for diols.

  • A robust amide linker , providing structural rigidity and hydrogen bonding capabilities.

  • A furan ring , a common heterocyclic scaffold in drug molecules that can participate in various intermolecular interactions.

The purpose of this document is to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's identifiers, properties, synthesis, and key applications, grounded in established chemical principles.

Compound Identification and Core Properties

Precise identification and understanding of a compound's physical properties are critical for its successful application in research. The key identifiers and physicochemical data for this compound are summarized below.

Identifier/PropertyValueReference
CAS Number 850567-27-0[5][6]
Molecular Formula C₁₂H₁₂BNO₄[5]
Molecular Weight 245.04 g/mol [5]
IUPAC Name (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid
Common Synonyms 3-(Furfurylaminocarbonyl)benzeneboronic acid; 3-Borono-N-[(fur-2-yl)methyl]benzamide[5]
Physical Form Solid (predicted based on analogs)
Melting Point 216-220 °C[5]
Storage Conditions 2-8 °C, desiccated[5]

Proposed Synthesis and Mechanistic Rationale

The structure of this compound lends itself to a straightforward and high-yielding synthesis via standard amide coupling. This approach is favored in both academic and industrial settings due to its reliability and the wide availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the amide bond reveals two commercially available precursors: 3-Carboxyphenylboronic acid and furfurylamine. This strategy avoids the need to manipulate the sensitive boronic acid group under harsh conditions.

G Target This compound Disconnect Amide Disconnection (C-N) Target->Disconnect Intermediates Precursors Disconnect->Intermediates Precursor1 3-Carboxyphenylboronic acid Intermediates->Precursor1 Precursor2 Furfurylamine Intermediates->Precursor2

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes a robust method for synthesizing the title compound using a carbodiimide coupling agent.

Materials:

  • 3-Carboxyphenylboronic acid

  • Furfurylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature. The formation of the HOBt active ester is the critical step for efficient coupling. This intermediate is more reactive than the carboxylic acid but less prone to side reactions like racemization (if applicable) or rearrangement.

  • Amine Addition: In a separate flask, dissolve furfurylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture, followed by the addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt byproduct of the EDC reaction, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted HOBt and 3-carboxyphenylboronic acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the final product.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-Carboxyphenylboronic acid ActiveEster Active Ester Intermediate Acid->ActiveEster + EDC, HOBt EDC EDC Product Target Product ActiveEster->Product Amine Furfurylamine Amine->Product + DIPEA

Caption: Workflow for amide coupling synthesis.

Key Applications in Research and Development

The unique combination of a boronic acid and a furan-containing amide makes this compound a versatile tool for several applications.

Building Block in Suzuki-Miyaura Cross-Coupling

The primary application for many phenylboronic acids is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this context, this compound serves as the organoboron nucleophile to introduce the entire substituted phenyl ring onto an aryl or vinyl halide.

Mechanism Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This application is fundamental in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product ArX Ar-X BoronicAcid R-B(OH)₂ Base Base

Sources

Mechanism of action for substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanisms of Action of Substituted Phenylboronic Acids**

Introduction: The Versatile Boron-Carbon Bond in Modern Therapeutics

Phenylboronic acids (PBAs) and their derivatives represent a class of organoboron compounds that have garnered significant attention in medicinal chemistry and diagnostics.[1][2] Characterized by a phenyl ring attached to a boronic acid [-B(OH)₂] functional group, these molecules possess unique chemical properties that enable them to serve as potent therapeutic agents, versatile synthetic intermediates, and sensitive diagnostic tools.[3][4][5] Their low toxicity and the fact that they are ultimately metabolized to boric acid, a naturally occurring compound, further enhance their appeal in drug development.[4]

The cornerstone of their biological activity lies in the electron-deficient nature of the boron atom, which allows it to engage in reversible covalent interactions with electron-rich functional groups found in various biological macromolecules.[6] This guide will provide an in-depth exploration of the primary mechanisms through which substituted phenylboronic acids exert their effects, with a focus on their roles as enzyme inhibitors and carbohydrate recognition agents. We will delve into the structural basis of these interactions, the influence of phenyl ring substituents, and the experimental methodologies used to validate these mechanisms.

Core Mechanism 1: Covalent Inhibition of Serine Proteases

A prominent mechanism of action for many phenylboronic acid derivatives is the potent and often reversible inhibition of serine proteases. These enzymes, which include crucial targets like the proteasome and bacterial β-lactamases, feature a highly reactive serine residue within their active site.

The Chemistry of Inhibition: Formation of a Tetrahedral Adduct

The inhibitory action is rooted in the ability of the boronic acid's boron atom to act as a Lewis acid, readily accepting a pair of electrons from the nucleophilic hydroxyl group of the active site serine.[7] This interaction mimics the natural transition state of peptide bond hydrolysis, forming a stable, tetrahedral boronate adduct. This effectively sequesters the serine residue, blocking the enzyme's catalytic activity.[8]

The drug Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for treating multiple myeloma, exemplifies this mechanism.[9][10] The boron atom in bortezomib binds with high affinity and specificity to the N-terminal threonine residue (which functions similarly to serine) in the chymotrypsin-like active site of the 26S proteasome.[4][11][12] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[12][13]

Similarly, Vaborbactam , a cyclic boronic acid derivative, is a β-lactamase inhibitor.[8][14] It protects β-lactam antibiotics like meropenem from degradation by serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), thereby restoring the antibiotic's efficacy against resistant bacteria.[15][16][17]

Figure 1: Covalent inhibition of a serine protease by a phenylboronic acid.

Core Mechanism 2: Reversible Boronate Ester Formation with Diols

Perhaps the most unique and widely exploited feature of phenylboronic acids is their ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[18][19] This interaction is the basis for their use in carbohydrate sensing, drug delivery, and targeting sialic acid-rich cancer cells.[1][20][21]

The Chemistry of Diol Recognition

In aqueous solution, the trigonal planar boronic acid (sp² hybridized) exists in equilibrium with its anionic tetrahedral boronate form (sp³ hybridized). The tetrahedral form is more reactive towards diols. The reaction involves the condensation of the boronic acid with the two hydroxyl groups of the diol to form a cyclic boronate ester, releasing water in the process.[22][23] This reaction is highly dependent on pH, with optimal binding typically occurring at a pH slightly above the pKa of the boronic acid, where a significant population of the more reactive tetrahedral boronate exists.[24][25][26]

This mechanism is central to the development of glucose sensors, where the binding of glucose to a PBA-functionalized material can trigger a detectable signal, such as a change in fluorescence or hydrogel volume.[19][24][27] In cancer therapy, this principle is used to target the overexpression of sialic acids (a sugar with a diol group) on the surface of tumor cells, allowing for selective drug delivery.[1][20][28]

Diol_Binding PBA R-B(OH)₂ Trigonal Planar (sp²) Boronate R-B(OH)₃⁻ Tetrahedral (sp³) PBA->Boronate + OH⁻ Boronate->PBA + H⁺ Complex Cyclic Boronate Ester Boronate->Complex Condensation Diol cis-Diol | HO-R'-OH Diol->Complex H2O 2 H₂O Complex->H2O OH OH⁻ H_plus H⁺

Figure 2: Reversible formation of a cyclic boronate ester with a cis-diol.

Factors Influencing Activity: The Role of Substituents

The electronic properties of substituents on the phenyl ring play a critical role in modulating the reactivity and binding affinity of PBAs.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) are Lewis acidic and decrease the pKa of the boronic acid. This increases the population of the reactive tetrahedral boronate anion at physiological pH, often leading to stronger binding to diols and more potent enzyme inhibition.[29]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the pKa, making the boronic acid less acidic and potentially weakening its interaction with biological targets at a given pH.

This structure-activity relationship is a key consideration in the rational design of PBA-based drugs and sensors.[30]

Substituent Effect on Phenyl Ring Effect on Boronic Acid pKa Impact on Biological Activity
-NO₂ Strong Electron-WithdrawingDecreasesEnhances binding at physiological pH
-F Moderate Electron-WithdrawingDecreasesEnhances binding at physiological pH
-H Neutral (Reference)~8.8Baseline activity
-CH₃ Weak Electron-DonatingIncreasesMay decrease binding at physiological pH
-OCH₃ Strong Electron-DonatingIncreasesMay decrease binding at physiological pH

Table 1: Influence of Phenyl Substituents on PBA Properties.

Experimental Validation Protocols

Validating the mechanism of action of a substituted phenylboronic acid requires a combination of biochemical and biophysical assays.

Protocol 1: Enzyme Inhibition Kinetics Assay

This protocol determines the inhibitory potency (e.g., Kᵢ or IC₅₀) of a PBA against a target enzyme, such as a serine protease.

Objective: To determine if the PBA acts as a competitive, non-competitive, or uncompetitive inhibitor.[31]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Substituted phenylboronic acid inhibitor

  • Assay buffer (e.g., Tris-HCl or PBS at a specific pH)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare Reagents: Create stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at a controlled temperature to allow for binding.

  • Initiate Reaction: Add a fixed concentration of the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot). Transform the data using a Lineweaver-Burk plot to determine the mode of inhibition and calculate the inhibition constant (Kᵢ).[31]

Figure 3: Experimental workflow for an enzyme inhibition kinetics assay.

Protocol 2: Competitive Binding Assay for Diol Affinity

This protocol uses a fluorescent reporter dye, such as Alizarin Red S (ARS), to determine the binding affinity (association constant, Kₐ) of a PBA for a non-fluorescent diol, like glucose.[29]

Objective: To quantify the strength of the PBA-diol interaction.

Materials:

  • Substituted phenylboronic acid

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, fructose)

  • Buffer at a constant pH (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Determine ARS Binding: First, titrate the PBA into a solution of ARS and measure the increase in fluorescence to determine the association constant for the PBA-ARS complex (Kₐ_ARS).[29] ARS fluorescence is quenched in its free form but increases upon binding to a boronic acid.[29]

  • Competitive Assay: Prepare a solution with fixed concentrations of the PBA and ARS (at concentrations that ensure significant complex formation).

  • Diol Titration: Titrate the diol of interest into the PBA-ARS solution. The diol will compete with ARS for binding to the PBA, causing a displacement of ARS and a corresponding decrease in fluorescence.

  • Data Acquisition: Record the fluorescence intensity at each diol concentration.

  • Data Analysis: Plot the change in fluorescence against the diol concentration. Use a competitive binding equation or a Benesi-Hildebrand plot to calculate the association constant (Kₐ) for the PBA-diol interaction.[27]

Conclusion and Future Perspectives

Substituted phenylboronic acids are a remarkable class of molecules whose therapeutic and diagnostic potential stems from the unique reactivity of the boron atom. Their ability to form reversible covalent bonds with key biological targets—serine/threonine residues in enzymes and cis-diols in carbohydrates—underpins their success as anticancer agents and β-lactamase inhibitors, and drives their development as next-generation glucose sensors and targeted drug delivery systems.[6][20][32][33]

Future research will continue to focus on refining the structure of PBAs to enhance their selectivity and potency for specific biological targets. The synthesis of novel derivatives with fine-tuned electronic and steric properties will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases, from bacterial infections to cancer.[34][35][36] The continued exploration of these mechanisms will further solidify the essential role of boronic acids in modern drug discovery.[3]

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.
  • Bortezomib. (n.d.). Wikipedia. Retrieved from [Link]

  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere. Retrieved from [Link]

  • What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Bortezomib: Understanding the Mechanism of Action. (n.d.). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Bortezomib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). Theranostics. Retrieved from [Link]

  • Vaborbactam. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. (2020, September 21). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Vaborbactam. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacology of Vaborbactam (Vabomere); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved from [Link]

  • The Essential Role of Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. (2012, January 3). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). PubMed. Retrieved from [Link]

  • Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). TeBo. Retrieved from [Link]

  • Phenylboronic acids-based diagnostic and therapeutic applications. (n.d.). PubMed. Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Phenylboronic acid – preparation and application. (2024, January 9). Georganics. Retrieved from [Link]

  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. (2008, March 4). Globe Thesis. Retrieved from [Link]

  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018, March 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024, February 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. (2014, October 6). PubMed. Retrieved from [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018, March 12). ACS Nano - ACS Publications. Retrieved from [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). National Institutes of Health. Retrieved from [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved from [Link]

Sources

Furan-Containing Boronic Acids: A Technical Guide for Synthesis, Handling, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic fusion of the furan scaffold with the boronic acid functional group has created a class of reagents with immense value in modern organic synthesis, particularly within pharmaceutical and materials science. Furan rings are privileged structures in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2][3] Boronic acids, propelled by the success of Nobel Prize-winning cross-coupling reactions, serve as versatile and indispensable building blocks.[4][5] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of furan-containing boronic acids. We will dissect the causality behind synthetic choices, address the inherent stability challenges, and provide field-proven protocols for their successful application, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

The Strategic Value of the Furan-Boronic Acid Chimera

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a cornerstone of modern medicinal chemistry.[2] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its polarity, hydrogen bonding capacity, and metabolic stability.[1][6] Consequently, the furan scaffold is integral to a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3]

The Boronic Acid Functional Group: More Than a Coupling Handle

Initially recognized for their utility in carbon-carbon bond formation, boronic acids have emerged as pharmacologically significant moieties in their own right.[7][8] The approval of the proteasome inhibitor Bortezomib, which contains a boronic acid warhead, catalyzed a surge of interest in this functional group.[4][7] The Lewis acidic boron atom can form reversible covalent complexes with diols or key nucleophilic residues in enzyme active sites, a property now widely exploited in drug design.[7] Furthermore, their general stability, ease of preparation, and relatively low toxicity make them ideal reagents for complex molecular construction.[5]

Synergy: The Power of Combination

The combination of a furan ring and a boronic acid creates a powerful synthetic intermediate. Furan-containing boronic acids allow for the direct, regioselective installation of this vital heterocyclic motif onto a wide range of molecular scaffolds.[6][9] This capability is paramount in drug discovery, where rapid library synthesis and structural diversification are essential for identifying and optimizing lead compounds.

Synthesis of Furan-Containing Boronic Acids

The primary challenge in synthesizing furan-containing boronic acids is the inherent instability of the furan ring under strongly acidic or basic conditions and the propensity of the C-B bond to cleave (protodeboronation).[6][9] Therefore, synthetic strategies often employ low temperatures and protective groups.

Core Synthetic Strategy: Halogen-Lithium Exchange and Borylation

A prevalent and effective method for preparing aryl and heteroaryl boronic acids is the reaction of an organolithium intermediate with a trialkyl borate ester, followed by acidic hydrolysis.[10] This approach is highly adaptable for furan systems.

To mitigate the instability of the free boronic acids, they are frequently converted in situ or isolated as more robust derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters.[6][11] These protecting groups shield the boronic acid from premature decomposition and can be removed under specific conditions, often during the cross-coupling reaction itself.

dot

SuzukiCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Boronic R²-B(OR)₂ (Furan Boronic Acid) + Base Boronic->Transmetal

Sources

3-(Furfurylaminocarbonyl)phenylboronic acid binding affinity for diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Diol Binding Affinity of 3-(Furfurylaminocarbonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Foreword: The Significance of Selective Molecular Recognition

In the landscape of molecular sensing and drug delivery, the ability of a synthetic receptor to selectively and reversibly bind to a target analyte is paramount. Phenylboronic acids (PBAs) have emerged as a singularly important class of receptors, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the linchpin for a vast array of technologies, from continuous glucose monitoring systems for diabetes management to sophisticated drug delivery platforms that release therapeutic payloads in response to specific saccharide concentrations.[3][4]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of the furfurylaminocarbonyl group at the meta-position of the phenyl ring is not arbitrary; it is a deliberate design choice intended to modulate the electronic properties, and consequently, the pKa of the boronic acid. This modulation is critical, as the binding affinity of boronic acids to diols is exquisitely sensitive to pH.[2][5] Understanding and quantifying this binding affinity is essential for any researcher or developer seeking to harness the potential of this molecule.

This document provides a technical deep-dive into the core principles governing the interaction of this compound with diols, outlines field-proven methodologies for quantifying this binding, and offers the practical insights needed to apply these techniques effectively.

The Underlying Chemistry: Mechanism of Boronic Acid-Diol Interaction

The interaction between a boronic acid and a diol is a dynamic, pH-dependent equilibrium.[6] Boronic acids are Lewis acids that exist in a trigonal planar configuration. In aqueous solution, this neutral form is in equilibrium with an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[7][8] It is predominantly this tetrahedral intermediate that reacts with a diol to form a stable cyclic boronate ester, releasing water in the process.[8][9]

The formation of this boronate ester complex significantly lowers the pKa of the boronic acid moiety.[9][10] This means that at a pH between the pKa of the free boronic acid and the pKa of the boronate ester, diol binding will drive the equilibrium from the neutral trigonal state to the anionic tetrahedral state.[10] This principle is fundamental to many sensing applications, as this change in charge and structure can be transduced into a measurable optical or electrochemical signal.[11]

BoronicAcid_Diol_Binding cluster_equilibrium Aqueous Equilibrium (pH Dependent) cluster_binding Diol Binding BA Trigonal Planar Boronic Acid (R-B(OH)₂) Boronate Tetrahedral Boronate [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Ester Cyclic Boronate Ester (Anionic, Tetrahedral) Boronate->Ester + Diol - 2H₂O Diol 1,2- or 1,3-Diol

Figure 1: The pH-dependent equilibrium of boronic acid and its reversible covalent binding to a diol to form a cyclic boronate ester.

The affinity of this interaction is governed by several factors:

  • pKa of the Boronic Acid: Electron-withdrawing substituents on the phenyl ring lower the pKa, generally leading to stronger binding at physiological pH.[12]

  • pKa and Structure of the Diol: The acidity of the diol's hydroxyl groups and their stereochemical arrangement (e.g., the dihedral angle) significantly impact binding strength.[5][12] Fructose, for instance, typically exhibits a much higher affinity for PBAs than glucose due to its favorable furanose ring structure.[13]

  • pH of the Solution: The optimal pH for binding is typically between the pKa of the boronic acid and the pKa of the diol.[8]

Quantifying Binding Affinity: Experimental Methodologies

Determining the binding constant (Ka) is crucial for comparing the efficacy of different boronic acids or their affinity for various diols. While several techniques exist, we will detail the most common and robust methods: Fluorescence Spectroscopy, UV-Visible Spectrophotometry, and Isothermal Titration Calorimetry.

Fluorescence Spectroscopy: The Alizarin Red S (ARS) Competitive Binding Assay

This is the most widely adopted method for determining the binding constants of boronic acids that are not intrinsically fluorescent.[1][5][12] The method relies on a three-component system: the boronic acid, a fluorescent catechol-containing dye (Alizarin Red S), and the diol of interest.

Principle of Operation: Alizarin Red S (ARS) is a dye whose fluorescence is largely quenched in its free form due to an excited-state proton transfer mechanism.[1][12] When ARS binds to a boronic acid, it forms a fluorescent boronate ester because the proton transfer pathway is blocked.[12] The addition of a competitive diol (e.g., glucose, fructose) will displace ARS from the boronic acid, leading to a measurable decrease in fluorescence intensity.[1][12] By titrating the diol into a solution of the pre-formed boronic acid-ARS complex, one can calculate the binding constant between the boronic acid and the diol.

ARS_Assay_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Data Analysis Prep_BA Prepare Stock Solution: 3-(Furfurylaminocarbonyl) -phenylboronic acid Mix_BA_ARS Create BA-ARS Complex: Mix Boronic Acid and ARS in Buffer Prep_BA->Mix_BA_ARS Prep_ARS Prepare Stock Solution: Alizarin Red S (ARS) Prep_ARS->Mix_BA_ARS Prep_Diol Prepare Stock Solution: Diol (e.g., Fructose) Prep_Buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) Prep_Buffer->Mix_BA_ARS Measure_Initial Measure Initial Fluorescence (Max Intensity) Mix_BA_ARS->Measure_Initial Titration Titrate with Diol Solution (Incremental Additions) Measure_Initial->Titration Measure_Series Measure Fluorescence After Each Addition Titration->Measure_Series Plot_Data Plot Fluorescence Intensity vs. [Diol] Measure_Series->Plot_Data Fit_Curve Fit Data to a Binding Isotherm Model Plot_Data->Fit_Curve Calculate_K Calculate Association Constant (Ka) Fit_Curve->Calculate_K

Figure 2: A generalized experimental workflow for the Alizarin Red S (ARS) competitive binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or a suitable solvent).

    • Prepare a stock solution of Alizarin Red S (e.g., 1 mM in assay buffer).

    • Prepare a high-concentration stock solution of the diol (e.g., 1 M D-Fructose in assay buffer).

    • Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4). The choice of buffer is critical, as some buffer components (like Tris) contain diols and will interfere with the assay.[6]

  • Determination of K_ARS (Boronic Acid-ARS Binding Constant):

    • To a constant concentration of ARS in assay buffer (e.g., 10 µM), titrate increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity after each addition (e.g., λ_ex = 460 nm, λ_em = 570 nm).

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to determine the association constant for ARS (K_ARS).[12]

  • Competitive Binding Assay (Determination of K_Diol):

    • Prepare a solution with constant concentrations of the boronic acid and ARS, chosen to ensure a significant portion (e.g., >50%) of the ARS is bound.

    • Record the initial, maximum fluorescence intensity (I_max).

    • Titrate small aliquots of the concentrated diol stock solution into the boronic acid-ARS complex solution.

    • After each addition, allow the solution to equilibrate and record the new fluorescence intensity (I).

    • Continue until the fluorescence intensity plateaus at a minimum value (I_min), corresponding to the complete displacement of ARS.

  • Data Analysis:

    • Plot the fluorescence intensity (I) as a function of the total diol concentration.

    • The data can be fitted to a competitive binding equation to derive the apparent boronic acid-diol association constant (K_eq).[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[14]

Principle of Operation: A solution of the diol is titrated into a solution of the boronic acid held in the sample cell of the calorimeter. The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is plotted against the molar ratio of the reactants, yielding a binding isotherm that can be analyzed to determine the thermodynamic parameters.[16]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.5-1 mM) in the desired buffer (e.g., PBS, pH 7.4). Degas the solution thoroughly.

    • Prepare a solution of the diol (e.g., 25-30 mM) in the exact same buffer. It is critical that the buffer is identical to avoid large heats of dilution. Degas the solution.

  • ITC Experiment:

    • Load the boronic acid solution into the sample cell and the diol solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform an initial injection to account for dilution effects, followed by a series of injections (e.g., 20-30) to fully saturate the boronic acid.

  • Data Analysis:

    • Integrate the raw heat-flow data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of diol to boronic acid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to extract Ka, ΔH, and n.[8]

UV-Visible Spectrophotometry

This method can be used if the boronic acid or a reporter molecule exhibits a change in its UV-Vis absorbance spectrum upon diol binding.[1][17] The pKa shift upon ester formation can alter the electronic structure of the phenyl ring, leading to a change in absorbance.[10]

Principle of Operation: The formation of the boronate ester can cause a shift (either blue or red) in the maximum absorbance wavelength (λ_max) of the boronic acid.[10] By monitoring the change in absorbance at a fixed wavelength while titrating a diol, one can generate a binding curve to determine the association constant.

Comparative Binding Affinity Data

To contextualize the performance of this compound, it is useful to compare its binding affinity to that of other common phenylboronic acids. The table below presents literature-derived association constants (Ka) for various boronic acids with key diols at physiological pH.

Boronic Acid DerivativeDiolAssociation Constant (Kₐ, M⁻¹)Reference
Phenylboronic AcidD-Fructose4370[13]
Phenylboronic AcidD-Glucose110[13]
3-Acetamidophenylboronic acidD-Sorbitol1300[12]
3-Acetamidophenylboronic acidD-Fructose810[12]
3-Acetamidophenylboronic acid*D-Glucose18[12]
4-Formylphenylboronic acidD-Sorbitol4600[12]
4-Formylphenylboronic acidD-Fructose2300[12]
4-Formylphenylboronic acidD-Glucose31[12]
5-Isoquinolinylboronic acidD-Fructose1432[13][18]
5-Isoquinolinylboronic acidD-Glucose42[13][18]

*Note: 3-Acetamidophenylboronic acid is presented as a structural and electronic analogue to this compound to provide a reasonable estimate of expected binding behavior.

As the data illustrates, binding affinity is highly dependent on both the diol structure (Fructose > Glucose) and the electronic nature of the substituent on the phenylboronic acid ring.

Conclusion and Outlook

The rigorous quantification of the binding affinity of this compound for diols is a critical step in the development of novel sensors and responsive biomaterials. The choice of analytical technique—be it the workhorse ARS fluorescence assay, the thermodynamically comprehensive ITC, or direct spectrophotometry—should be guided by the specific research question and available instrumentation. By understanding the fundamental mechanism of interaction and applying these robust experimental protocols, researchers can effectively characterize and optimize systems that rely on this elegant and powerful molecular recognition motif. The insights gained will undoubtedly accelerate innovation in fields ranging from clinical diagnostics to targeted therapeutics.

References

  • Gao, M., et al. (2021). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • McNicholas, K., et al. (2011). Molecular Boronic Acid-Based Saccharide Sensors. Sensors. Available at: [Link]

  • Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • Li, P., et al. (2021). Binding mechanism between phenylboronic acid and a diol Synthesis of PPEGMA-r-PAAPBA. ResearchGate. Available at: [Link]

  • Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • He, X., et al. (2012). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2015). Recent progress in boronic acid‐based carbohydrate sensing. Chemistry – An Asian Journal. Available at: [Link]

  • Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. Available at: [Link]

  • Brooks, W. L. A., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. Available at: [Link]

  • Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health (NIH). Available at: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Hu, X., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. Chem. Available at: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Available at: [Link]

  • Li, M., et al. (2008). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. National Institutes of Health (NIH). Available at: [Link]

  • Lee, J., et al. (2017). Binding process between phenylboronic acid and a diol. ResearchGate. Available at: [Link]

  • Li, H., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry. Available at: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Springsteen, G., & Wang, B. (2001). A detailed examination of boronic acid-diol complexation. ResearchGate. Available at: [Link]

  • Povey, J., et al. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. PubMed. Available at: [Link]

  • Povey, J., et al. (2001). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. ResearchGate. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Aguirre-Díaz, L. M., et al. (2021). Boronic acid derivatives with superior diol-binding properties, synthesis, characterization, and in vivo acute toxicity test. ResearchGate. Available at: [Link]

Sources

Spectroscopic data for 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 3-(Furfurylaminocarbonyl)phenylboronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a molecule of interest in drug development and materials science. As a bifunctional compound incorporating a versatile boronic acid moiety and a secondary amide linkage, its structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) profiles. The guide is structured to provide not only reference data but also the underlying scientific rationale for the observed spectral features, grounded in established chemical principles. Detailed, field-proven protocols for data acquisition are included to ensure researchers can reliably reproduce and validate these findings.

Molecular Structure and Functional Groups

This compound is comprised of a phenylboronic acid core connected to a furfurylamine segment via a secondary amide bond. This unique combination of functional groups dictates its chemical reactivity and is the basis for its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative. It is important to note that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened peaks or the appearance of multiple species, particularly in aprotic solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all proton environments. The expected signals are dictated by the electronic environment and proximity to other protons (spin-spin coupling).

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
B(OH)₂8.0 - 8.5Broad Singlet2HProtons on boron are acidic and exchangeable, leading to a broad signal. Position is highly dependent on solvent and concentration.
Amide N-H8.5 - 9.0Triplet1HDeshielded by the adjacent carbonyl group. Couples to the methylene protons.
Aromatic H (ortho to -B(OH)₂)7.9 - 8.2Multiplet2HDeshielded by the electron-withdrawing boronic acid and carbonyl groups.
Aromatic H (para to -B(OH)₂)7.4 - 7.6Triplet1HTypical aromatic region, split by two ortho protons.
Aromatic H (ortho to -C(O)NH)7.9 - 8.2Multiplet1HDeshielded by the electron-withdrawing carbonyl group.
Furan H (position 5)7.3 - 7.4Multiplet1HMost deshielded furan proton due to proximity to the oxygen atom.
Furan H (position 3)6.2 - 6.3Multiplet1HShielded relative to other furan protons.
Furan H (position 4)6.3 - 6.4Multiplet1HAppears as a characteristic doublet of doublets.
Methylene -CH₂-4.5 - 4.7Doublet2HAdjacent to the electronegative amide nitrogen and the furan ring. Couples to the amide N-H proton.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is standard practice to simplify the spectrum to a series of singlets.

Carbon Assignment Expected δ (ppm) Rationale
Carbonyl C=O165 - 168Typical chemical shift for a secondary amide carbonyl carbon.
Furan C (position 2)151 - 153Carbon adjacent to both the oxygen and the methylene group.
Furan C (position 5)142 - 144Deshielded due to proximity to the oxygen atom.
Aromatic C-B130 - 135The carbon directly attached to boron. Signal may be broad due to quadrupolar relaxation of the ¹¹B nucleus.
Aromatic C-C(O)NH134 - 137Deshielded by the attached carbonyl group.
Aromatic CHs128 - 135Range for substituted benzene ring carbons.
Furan CHs (positions 3, 4)107 - 111Shielded carbons of the furan ring.
Methylene -CH₂-38 - 42Aliphatic carbon adjacent to the amide nitrogen and furan ring.
¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing boron-containing compounds. The chemical shift is highly sensitive to the hybridization state and coordination number of the boron atom.[1]

Boron Species Hybridization Expected δ (ppm) Rationale
Arylboronic Acidsp²+28 to +30Characteristic for a trigonal planar boronic acid.[2] This is the expected form in aprotic solvents.
Arylboronate Ester/Anionsp³+5 to +10Upon reaction with a diol or in basic aqueous solution, the boron becomes tetrahedral, causing a significant upfield shift.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum provides a distinct fingerprint based on the bonds present in the molecule.

Vibrational Mode Frequency (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3500Strong, BroadBoronic Acid B(OH)₂
N-H Stretch3250 - 3350Medium, SharpSecondary Amide
C-H Stretch (Aromatic/Furan)3000 - 3100Mediumsp² C-H
C=O Stretch (Amide I)1640 - 1670StrongSecondary Amide Carbonyl[5][6]
N-H Bend (Amide II)1530 - 1560StrongSecondary Amide N-H[6][7]
C=C Stretch1450 - 1600Medium-WeakAromatic & Furan Rings
B-O Stretch1330 - 1380StrongBoronic Acid[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Molecular Weight: 259.08 g/mol

Ion Expected m/z Method Notes
[M+H]⁺260.09ESI (+)Protonated molecule, often the base peak in soft ionization.
[M+Na]⁺282.07ESI (+)Sodium adduct, common in ESI.
[M-H]⁻258.07ESI (-)Deprotonated molecule.
[M-H₂O+H]⁺242.08ESI (+)Loss of water from the boronic acid moiety.
Predicted Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

G M [M+H]⁺ m/z = 260 F1 Loss of H₂O [C₁₂H₁₂BNO₂]⁺ m/z = 242 M->F1 - H₂O F2 Loss of Furfuryl [C₇H₇BNO₂]⁺ m/z = 164 M->F2 - C₅H₅O F3 Furfuryl Cation [C₅H₅O]⁺ m/z = 81 M->F3 Amide Cleavage F4 Loss of Furfurylamine [C₇H₆BO₃]⁺ m/z = 150 M->F4 - C₅H₇NO

Caption: Predicted ESI(+) fragmentation pathways for the target molecule.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, depending on concentration and instrument sensitivity.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹¹B NMR Acquisition:

    • NMR Tube: Use a quartz NMR tube to avoid background signals from borosilicate glass.[3]

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -50 to 50 ppm.

    • Number of Scans: 128-1024 scans.

    • Reference: Use BF₃·OEt₂ as an external standard (δ = 0 ppm).

FTIR Spectroscopy Protocol
  • Instrument: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Number of Scans: 32 scans.

  • Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically perform the background subtraction.

Mass Spectrometry Protocol
  • Instrument: LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Direct Infusion):

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the molecular weight. For fragmentation studies (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Request PDF: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. [Link]

  • Request PDF: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Regensburg. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Analytical Chemistry. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]

Sources

The Pharmacological Potential of Furfurylamino Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] Its derivatives, particularly furfurylamino compounds, have garnered significant interest for their diverse therapeutic potential.[4][5] This guide provides an in-depth technical overview of the prominent biological activities of furfurylamino compounds, focusing on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of molecules.

The Furfurylamino Scaffold: A Versatile Pharmacophore

Furfurylamino compounds are characterized by a furan ring attached to an amino group via a methylene bridge. This structural motif serves as a versatile pharmacophore, with the furan ring's electronic properties and the amino group's capacity for hydrogen bonding and salt formation contributing to interactions with various biological targets.[2] The amenability of the furan and amino moieties to chemical modification allows for the generation of large libraries of derivatives with fine-tuned pharmacological profiles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several furfurylamino derivatives have demonstrated significant cytotoxic and anticancer properties.[5][6] These compounds can induce cancer cell death through various mechanisms, making them attractive candidates for novel oncology therapeutics.

Mechanisms of Anticancer Action

Emerging research indicates that some furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. For instance, certain compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[7] By promoting the activity of tumor suppressor proteins like PTEN, these compounds can effectively halt the proliferation of cancer cells.[7] Another proposed mechanism involves the interaction of furfurylidene analogs with cellular thiols, leading to cytotoxicity without the mutagenicity associated with agents that interact with nucleic acids.[6]

Diagram: Simplified Anticancer Signaling Pathway

anticancer_pathway Furfurylamino Compound Furfurylamino Compound PTEN PTEN Furfurylamino Compound->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Solution Compound Solution Mix & Incubate Mix & Incubate Compound Solution->Mix & Incubate DPPH Solution DPPH Solution DPPH Solution->Mix & Incubate Measure Absorbance Measure Absorbance Mix & Incubate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition

Caption: A streamlined workflow for assessing antioxidant activity using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid spectrophotometric method for evaluating antioxidant potential. [8][9] Principle: DPPH is a stable free radical with a deep violet color. [8][9]In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to pale yellow. [8]The degree of discoloration is proportional to the radical scavenging activity. [8] Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the furfurylamino compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). [8]Prepare a fresh working solution of DPPH in the same solvent. 2. Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent + compound).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). [10]4. Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. [8][9][10]5. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100. [8]Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Example of Antioxidant Activity Data

CompoundDPPH Scavenging IC50 (µM)Standard (Ascorbic Acid) IC50 (µM)
Compound D45.628.3
Compound E62.128.3
Compound F38.928.3

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities. [1][3][11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of furan-containing compounds can be attributed to several mechanisms, including the selective inhibition of microbial growth and the modification of essential enzymes. [1]For some nitrofurans, the mechanism involves the reduction of the nitro group by bacterial flavoproteins to highly reactive intermediates that can damage microbial DNA and other macromolecules. [2]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [12][13] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined. [12] Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. [14]2. Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furfurylamino compound in the broth. [15]3. Inoculation: Add the standardized microbial inoculum to each well. [14]Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria). [12]5. MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [12] Table 3: Example of Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Compound G163264
Compound H81632
Compound I3264128

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Furfurylamino compounds have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. [1][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of furan derivatives are often linked to their antioxidant properties and their ability to modulate key inflammatory signaling pathways. [1]These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. [1]Furthermore, they can inhibit the activation of transcription factors like NF-κB and signaling pathways such as MAPK, which are central to the inflammatory response. [1][17]

Diagram: Simplified Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS NF-kB Pathway NF-kB Pathway LPS->NF-kB Pathway activates Furfurylamino Compound Furfurylamino Compound Furfurylamino Compound->NF-kB Pathway inhibits Pro-inflammatory Mediators (NO, Cytokines) Pro-inflammatory Mediators (NO, Cytokines) NF-kB Pathway->Pro-inflammatory Mediators (NO, Cytokines) induces

Caption: Furfurylamino compounds can inhibit the NF-κB pathway, reducing the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Inhibition of Nitric Oxide (NO) Production (Griess Assay)

This assay is used to evaluate the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [17] Principle: The production of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [17][18] Step-by-Step Methodology:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. [18]2. Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the furfurylamino compound for 1 hour. [18]3. LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. [18]6. Absorbance Measurement: After a short incubation, measure the absorbance at approximately 540 nm. [18]The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.

Table 4: Example of Anti-inflammatory Activity Data

CompoundNO Production Inhibition IC50 (µM)
Compound J15.2
Compound K25.8
Compound L18.5

Conclusion and Future Directions

Furfurylamino compounds represent a promising class of molecules with a wide range of biological activities. Their structural versatility and amenability to chemical modification make them attractive starting points for the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the initial screening and characterization of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of lead compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety.

References

  • Broth microdilution - Wikipedia.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Basic protocol to assess preclinical anticancer activity. It can be...
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals.
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol - Benchchem.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf.
  • Anti-oxidation properties of 2-substituted furan deriv
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog.
  • DPPH Antioxidant Assay, C
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Pharmaceutical compounds containing furfurylamines.
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed.
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central.
  • DPPH Radical Scavenging Assay - MDPI.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Full article: Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate deriv
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG
  • Furan: A Promising Scaffold for Biological Activity.
  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI.
  • (PDF)
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions.
  • 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflamm
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP.
  • [Biological activity of N6-furfuryladenosine] - PubMed.
  • Synthesis and Antitumor Activity of Amino Acid Ester Deriv
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Deriv
  • Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed.
  • Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline deriv
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
  • Synthesis and Bioevaluation of 5-Fluorouracil Deriv
  • Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applic
  • Anti-Inflammatory Furylidene Tetronic Acid Derivatives from an Endophytic Fungus Hypoxylon monticulosum ZZ14 - PubMed.
  • Development and Prospects of Furin Inhibitors for Therapeutic Applic
  • Furans, thiophenes and related heterocycles in drug discovery - PubMed.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
  • Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins.
  • Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review | Journal of Drug Delivery and Therapeutics.

Sources

An In-depth Technical Guide on the Lewis Acidity of 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids, characterized by a boronic acid functional group [-B(OH)₂], are a versatile class of organic compounds with significant applications ranging from organic synthesis to medicinal chemistry and chemical biology.[1][2][3] Their utility is fundamentally linked to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[4] This electron deficiency allows boronic acids to act as Lewis acids, readily accepting electron pairs from Lewis bases.[4] The compound 3-(Furfurylaminocarbonyl)phenylboronic acid is a tailored molecule that integrates the well-established chemistry of phenylboronic acid with a furfurylaminocarbonyl substituent. This structural modification is anticipated to modulate the electronic properties and, consequently, the Lewis acidity of the boronic acid moiety, opening avenues for its application in areas such as sensing, catalysis, and drug development.[5][6][7]

This technical guide provides a comprehensive exploration of the Lewis acidity of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for its characterization.

Structural Considerations and Expected Lewis Acidity

The Lewis acidity of an arylboronic acid is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are expected to enhance Lewis acidity by destabilizing the electron-deficient boron center, while electron-donating groups should decrease it.

In this compound, the key substituent at the meta-position is the furfurylaminocarbonyl group (-C(=O)NHCH₂-furan). To predict its effect on the Lewis acidity of the boronic acid, we must consider the electronic properties of this group.

  • Inductive and Resonance Effects: The amide group can exhibit both inductive and resonance effects. The carbonyl group is electron-withdrawing via induction. The nitrogen atom, however, has a lone pair of electrons that can be delocalized into the carbonyl group and potentially into the aromatic ring, which would be an electron-donating resonance effect. The furan ring also contains lone pairs on the oxygen atom that can participate in resonance. The overall electronic effect of the substituent is a balance of these competing factors.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the amide N-H and one of the hydroxyl groups of the boronic acid, or between the furan oxygen and a hydroxyl group, could influence the conformation and electronic environment of the boron atom, thereby affecting its Lewis acidity.

Given the complexity of these interactions, experimental determination of the Lewis acidity is crucial for a definitive understanding.

Experimental Determination of Lewis Acidity

Several robust methods can be employed to quantitatively assess the Lewis acidity of this compound. The choice of method often depends on the available instrumentation and the specific information required.

Spectroscopic Titration Methods

Spectroscopic titrations are powerful techniques for determining the binding constant between a Lewis acid and a Lewis base, which provides a quantitative measure of Lewis acidity.

UV-Visible Spectrophotometric Titration

This method relies on the change in the electronic absorption spectrum of a chromophoric Lewis base upon binding to the boronic acid.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable non-coordinating solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a stock solution of a chromophoric Lewis base (e.g., a substituted pyridine) in the same solvent.

  • Titration Procedure:

    • Place a known volume and concentration of the Lewis base solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the boronic acid stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the complex absorbs differently from the free base.

    • Plot the change in absorbance against the concentration of the boronic acid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Kₐ), which is a direct measure of the Lewis acidity.

Fluorescence Spectroscopic Titration

This technique is analogous to UV-Vis titration but utilizes a fluorescent Lewis base. The change in fluorescence intensity or wavelength upon complexation is monitored.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a stock solution of a fluorescent Lewis base (e.g., 8-hydroxyquinoline) in the same solvent.

  • Titration Procedure:

    • Place a known volume and concentration of the fluorescent Lewis base solution in a fluorescence cuvette.

    • Record the initial fluorescence spectrum.

    • Add aliquots of the boronic acid solution.

    • After each addition, mix and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the boronic acid concentration.

    • Analyze the data using a suitable binding model to calculate the association constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

NMR spectroscopy provides detailed information about the electronic environment of specific nuclei.

The Gutmann-Beckett Method

A widely accepted method for determining Lewis acidity involves using a probe molecule, typically triethylphosphine oxide (Et₃PO), and monitoring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of triethylphosphine oxide in a weakly Lewis acidic solvent (e.g., deuterated chloroform or dichloromethane).

    • Record the ³¹P NMR spectrum of this reference solution. The chemical shift of Et₃PO in hexane is defined as having an Acceptor Number (AN) of 0 (δ = 41.0 ppm).[8]

    • Prepare a solution containing a known concentration of this compound and the same concentration of triethylphosphine oxide in the same solvent.

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum of the mixture.

  • Data Analysis:

    • The change in the ³¹P chemical shift (Δδ³¹P) of Et₃PO upon complexation with the boronic acid is directly proportional to the Lewis acidity.

    • The Acceptor Number (AN) can be calculated using the following formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0).[8]

Workflow for Determining Lewis Acidity via the Gutmann-Beckett Method

Gutmann_Beckett_Workflow cluster_analysis Data Analysis prep_ref Prepare Et3PO in weakly acidic solvent acq_ref Acquire 31P NMR of Reference prep_ref->acq_ref prep_sample Prepare Et3PO + Boronic Acid in same solvent acq_sample Acquire 31P NMR of Sample prep_sample->acq_sample calc_delta Calculate Δδ(31P) acq_ref->calc_delta δ_ref acq_sample->calc_delta δ_sample calc_an Calculate Acceptor Number (AN) calc_delta->calc_an

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(Furfurylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Furfurylaminocarbonyl)phenylboronic acid is a specialized organic compound with potential applications in various fields of chemical synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring safe handling and for predicting its potential biological effects. This technical guide provides a comprehensive overview of the known and predicted safety and toxicological properties of this compound. Due to the limited direct toxicological data on this specific molecule, this guide synthesizes information from studies on closely related phenylboronic acids and the broader class of boronic acids to build a predictive toxicological profile. Furthermore, this document outlines a robust, tiered experimental strategy for the comprehensive toxicological evaluation of this compound, in line with established regulatory guidelines.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds[1]. Phenylboronic acid, the parent compound of the substance , serves as a foundational building block in the synthesis of complex organic molecules, including pharmaceuticals[2]. The derivatization of phenylboronic acid, such as in this compound, is often aimed at modulating its chemical reactivity, solubility, or biological activity.

The introduction of the furfurylaminocarbonyl moiety at the 3-position of the phenyl ring introduces additional functional groups that can influence the molecule's interaction with biological systems. Therefore, a detailed assessment of its safety and toxicity is a critical step in its development pathway.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for causing local toxicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPhenylboronic acid
Molecular Formula C12H12BNO4C6H7BO2[1]
Molecular Weight 245.04 g/mol [3]121.93 g/mol [1]
Appearance Not specified (likely a solid)White to off-white powder[1]
Melting Point 216-220°C[3]216-219°C[4]
Solubility Not specifiedSoluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride[1].
pKa Not specified8.83[1]

The relatively high melting point of this compound suggests it is a stable solid at room temperature. Its solubility will be a key determinant of its biological availability and the choice of vehicle for in vitro and in vivo studies.

Toxicological Profile of Phenylboronic Acids

While specific toxicological data for this compound is not publicly available, a considerable amount of information exists for the parent compound, phenylboronic acid, and for the broader class of arylboronic acids.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. For phenylboronic acid, the primary route of concern for acute toxicity is oral ingestion.

Table 2: Acute Toxicity Data for Phenylboronic Acid

SpeciesRouteLD50Reference
RatOral740 mg/kg[5][6][7]ChemicalBook[5], PanReac AppliChem[6], Santa Cruz Biotechnology[7]

An LD50 of 740 mg/kg in rats classifies phenylboronic acid as harmful if swallowed[8][4][9][10]. This suggests that this compound may also exhibit moderate acute oral toxicity.

Irritation and Sensitization

Many boronic acid derivatives are known to be irritants.

  • Skin Irritation: this compound is stated to cause skin irritation[3]. Phenylboronic acid is also considered a skin irritant[11].

  • Eye Irritation: Serious eye irritation is a noted hazard for this compound[3].

  • Respiratory Irritation: May cause respiratory irritation[3][12].

There is limited information available regarding the skin sensitization potential of phenylboronic acids.

Genotoxicity and Mutagenicity

A critical aspect of the toxicological assessment of arylboronic acids is their potential for genotoxicity. In vitro studies, particularly the bacterial reverse mutation assay (Ames test), have shown positive results for some arylboronic acids[13][14]. This has led to their classification as a "novel class of bacterial mutagen" in some contexts[13][14].

However, a crucial finding from more recent and comprehensive studies is that these in vitro mutagenic effects often do not translate to in vivo systems[15][16]. A study on eight different arylboronic compounds that were mutagenic in vitro found them to be non-mutagenic in corresponding in vivo assays, such as the Pig-a assay, comet assay, and micronucleus test in rats[15][16]. This discrepancy is a critical consideration in the overall risk assessment.

The proposed mechanism for the in vitro mutagenicity of some boronic acids involves oxygen-mediated oxidation to generate organic radicals[13][14]. The lack of in vivo mutagenicity may be due to efficient detoxification mechanisms in whole organisms that are not present in the in vitro bacterial assays.

Carcinogenicity

There is no evidence to suggest that phenylboronic acid is a carcinogen. It is not classified as a carcinogen by major regulatory bodies such as IARC or NTP[4].

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound and phenylboronic acid is scarce. Some sources suggest that long-term contact with phenylboronic acid may have adverse effects on fertility, though this is not well-substantiated in peer-reviewed literature[11].

Recommended Experimental Strategy for a Comprehensive Safety Assessment

To establish a definitive safety and toxicity profile for this compound, a tiered, systematic approach is recommended. The following experimental workflows are based on established regulatory guidelines and best practices in toxicology.

Tier 1: In Vitro Toxicity Screening

The initial phase of testing should focus on in vitro assays to rapidly assess potential toxicities and guide further studies.

  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Select a panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable).

    • Culture the cells to approximately 80% confluency in 96-well plates.

    • Prepare a serial dilution of this compound in a suitable, non-toxic solvent.

    • Expose the cells to a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or neutral red uptake assay.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth). A common method for this involves staining with crystal violet and measuring absorbance after dye extraction[17].

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Given the known potential for in vitro mutagenicity of arylboronic acids, a standard battery of genotoxicity tests is essential.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Objective: To assess the potential of the compound to induce gene mutations in bacteria.

    • Methodology:

      • Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

      • Test a range of concentrations of this compound, both with and without metabolic activation (S9 fraction).

      • Plate the bacteria with the test compound on a minimal agar medium.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Objective: To detect chromosomal damage in mammalian cells.

    • Methodology:

      • Treat a suitable mammalian cell line (e.g., CHO, V79, or L5178Y) with various concentrations of the test compound, with and without S9 activation.

      • After an appropriate exposure period, treat the cells with cytochalasin B to block cytokinesis.

      • Harvest and stain the cells to visualize the nuclei.

      • Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.

Caption: In Vitro Genotoxicity Testing Workflow.

Tier 2: In Vivo Acute Toxicity and Genotoxicity

If the in vitro genotoxicity assays are positive, or if significant cytotoxicity is observed, in vivo studies are warranted to assess the relevance of these findings in a whole organism.

  • Acute Oral Toxicity (OECD 423):

    • Objective: To determine the acute oral toxicity and estimate the LD50.

    • Methodology:

      • Use a small number of animals (typically rats or mice) in a stepwise procedure.

      • Administer a starting dose of the compound by oral gavage.

      • Observe the animals for signs of toxicity and mortality for up to 14 days.

      • Based on the outcome, the dose for the next step is adjusted up or down.

      • The procedure is stopped when a definitive toxicological outcome is observed.

  • In Vivo Micronucleus Test (OECD 474):

    • Objective: To determine if the compound induces chromosomal damage in the bone marrow of rodents.

    • Methodology:

      • Administer two or more doses of the test compound to rodents (usually by the intended route of human exposure).

      • Collect bone marrow at appropriate time points after the last dose.

      • Prepare slides of the bone marrow cells and stain them.

      • Analyze the polychromatic erythrocytes for the presence of micronuclei.

  • In Vivo Comet Assay (OECD 489):

    • Objective: To detect DNA strand breaks in cells from various tissues.

    • Methodology:

      • Treat animals with the test compound.

      • Isolate cells from target organs (e.g., liver, duodenum).

      • Embed the cells in agarose on a microscope slide and lyse them.

      • Subject the slides to electrophoresis.

      • Stain the DNA and visualize it under a microscope. Damaged DNA will migrate further, forming a "comet tail."

Conclusion

The available data on phenylboronic acid and the broader class of arylboronic acids provide a valuable starting point for assessing the safety and toxicity of this compound. The primary concerns based on this surrogate data are moderate acute oral toxicity and local irritation to the skin, eyes, and respiratory tract. While in vitro genotoxicity is a known hazard for some arylboronic acids, this does not appear to be predictive of in vivo mutagenicity.

A definitive safety and toxicity profile for this compound can only be established through a systematic experimental evaluation as outlined in this guide. The proposed tiered approach, starting with in vitro screening and progressing to in vivo studies as needed, will provide the necessary data to ensure the safe handling and use of this compound in research and development.

References

  • Soriano-Ursúa, M. A., Farfán-García, E. D., & Trujillo-Ferrara, J. G. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience, 252, 225-234. [Link]

  • Masuda-Herrera, M. J., Dobo, K. L., Kenyon, M. O., Kenny, J. D., Galloway, S. M., Escobar, P. A., ... & Bercu, J. P. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766–777. [Link]

  • Pierson, M. D., Hoffmann, M., Hughes, T. W., & Smith, M. D. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 812–823. [Link]

  • Masuda Herrera, M. J., Dobo, K. L., Kenyon, M. O., Kenny, J. D., Galloway, S. M., Escobar, P. A., ... & Bercu, J. P. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2019, August). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Furan-3-boronic acid. Retrieved from [Link]

  • Heterocycles. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a specialized organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a detailed synthetic protocol, and explores its potential applications, grounded in the established principles of boronic acid chemistry.

Core Molecular Attributes

This compound, also known as 3-Borono-N-[(fur-2-yl)methyl]benzamide, is a derivative of phenylboronic acid featuring a furfurylamine moiety attached via an amide linkage at the meta position. This substitution pattern imparts specific chemical properties and opens avenues for its use as a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is paramount for the effective handling, characterization, and application of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂BNO₄[1]
Molecular Weight 245.04 g/mol [1]
CAS Number 850567-27-0[1]
Appearance Expected to be a solidGeneral knowledge
Melting Point 216-220°C[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between 3-Carboxyphenylboronic acid and furfurylamine. This reaction is a classic example of amide coupling, a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates.

Synthetic Strategy: Amide Coupling

The primary challenge in forming an amide bond directly from a carboxylic acid and an amine is the acid-base reaction that leads to the formation of a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to create a better leaving group. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

The proposed synthetic pathway is illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents R1 3-Carboxyphenylboronic acid P This compound R1->P Amide Bond Formation R2 Furfurylamine R2->P C1 EDC (Coupling Agent) C1->P C2 HOBt (Additive) C2->P S Anhydrous DMF (Solvent) S->P G PBA Phenylboronic Acid Moiety Complex Cyclic Boronate Ester PBA->Complex Reversible Binding Diol Diol (e.g., Glucose) Diol->Complex Signal Detectable Signal (e.g., Fluorescence) Complex->Signal Signal Transduction

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Amide-Furan Moiety

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing biaryl and heteroaryl scaffolds has profoundly impacted the fields of drug discovery, materials science, and agrochemicals.

This guide focuses on a specific, high-value building block: 3-(Furfurylaminocarbonyl)phenylboronic acid (CAS 850567-27-0).[2] This reagent is of particular interest as it allows for the direct incorporation of a phenyl ring functionalized with both an amide linkage and a furan moiety. The amide group serves as a critical hydrogen bond donor/acceptor and imparts structural rigidity, while the furan ring is a common bioisostere for phenyl rings, often introduced to modulate pharmacokinetic properties and metabolic stability.[3]

However, the simultaneous presence of these functional groups presents unique challenges. The amide bond can be susceptible to hydrolysis under harsh basic conditions, and heterocyclic boronic acids, particularly those containing furan, can be prone to competitive side reactions like protodeboronation.[1][4] This document provides a detailed examination of the reaction mechanism, key experimental considerations, and robust protocols designed to maximize success when using this versatile reagent.

Mechanistic Overview and Key Strategic Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] Understanding this mechanism is crucial for rationally selecting conditions that favor the desired product formation while minimizing degradation of the this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)-R(L₂) (Transmetalation Complex) PdII_Aryl->PdII_Biaryl Transmetalation (R-B(OH)₂) PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_Biaryl->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Boronate->PdII_Aryl Enters Cycle Base Base (e.g., K₃PO₄)

Figure 1: Suzuki-Miyaura Catalytic Cycle with Boronic Acid Activation.
Causality Behind Reagent Selection
  • The Role of the Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[6]

    • Challenge: Strong bases like NaOH or KOH in aqueous media can promote hydrolysis of the amide bond in this compound. They can also accelerate protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), yielding an undesired arene byproduct.[1]

    • Strategic Choice: Milder inorganic bases are preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) offer a good balance of reactivity and functional group tolerance. For particularly sensitive substrates where even mild hydrolysis is a concern, potassium fluoride (KF) can be used, often under anhydrous conditions, to promote the reaction while minimizing water-related side reactions.[4][6]

  • Catalyst and Ligand System: The palladium source and its associated ligands dictate the catalyst's activity, stability, and scope.

    • Challenge: Coupling with electronically demanding or sterically hindered aryl halides (especially chlorides) requires a highly active catalyst. Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures, which can lead to substrate degradation.

    • Strategic Choice: For general applications with aryl bromides and iodides, Pd(dppf)Cl₂ is a robust and reliable precatalyst. For more challenging couplings, modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior.[7] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are particularly effective as they generate the active Pd(0) species under mild conditions, often allowing for lower reaction temperatures.[1]

  • Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and inorganic phases.

    • Challenge: The boronic acid and its corresponding boronate salt have different solubility profiles than the aryl halide and palladium complex. Poor solubility of any component can stall the reaction.[4][8]

    • Strategic Choice: Biphasic solvent systems are highly effective. A mixture of an organic solvent like 1,4-dioxane , toluene , or 2-methyltetrahydrofuran (2-MeTHF) with water is common.[7][8] The water helps dissolve the inorganic base, while the organic solvent dissolves the other reagents. Vigorous stirring is critical to maximize the interfacial area where the reaction occurs. For reactions sensitive to protodeboronation, anhydrous polar aprotic solvents like DMF or pure dioxane with a soluble base can be employed.

Data Presentation: Guide to Reaction Parameter Optimization

Systematic optimization is key to achieving high yields. The following table provides a starting point for reagent selection based on the coupling partner.

ParameterRecommended Choice(s)Rationale & Causality
Aryl Halide (Ar-X) Ar-I, Ar-BrHigh reactivity allows for milder conditions and broader catalyst choice.
Ar-Cl, Ar-OTfLess reactive; requires a more active catalyst system (e.g., Pd-NHC or Pd-Buchwald ligand).
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Standard: Good for reactive Ar-I and Ar-Br. (1-5 mol%)
(Precatalyst)XPhos/SPhos Pd G2/G3/G4High Activity: Essential for Ar-Cl and sterically hindered substrates. Allows for lower temperatures and catalyst loadings (0.5-2 mol%).[1]
Base K₃PO₄, K₂CO₃General Use: Effective for boronate formation with minimal amide hydrolysis. (2.0-3.0 equiv).[8]
Cs₂CO₃More soluble in organic solvents, can be effective in less aqueous systems. (2.0 equiv).
KFMild/Anhydrous: Minimizes protodeboronation and hydrolysis; often used without water. (3.0 equiv).[6]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Standard Biphasic: Excellent general-purpose system.
Toluene/H₂O (10:1)Good alternative to dioxane; can sometimes improve solubility.
2-MeTHFAn environmentally friendlier alternative to THF and dioxane.[7]
Temperature 80–110 °CA common range for most couplings. Higher temperatures risk decomposition.
Room Temp – 60 °CAchievable with highly active palladacycle catalysts for reactive coupling partners.[5]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Solvents are flammable.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with standard aryl or heteroaryl bromides.

Workflow_Protocol_1 start Start reagents 1. Combine Reagents - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (K₃PO₄, 2.0 equiv) - Pd(dppf)Cl₂ (3 mol%) start->reagents purge 2. Seal & Purge Flask (Evacuate and backfill with N₂/Ar 3x) reagents->purge solvent 3. Add Degassed Solvent (Dioxane/H₂O, 5:1) purge->solvent heat 4. Heat with Stirring (90-100 °C, 2-16 h) solvent->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 7. Purify Product (Flash Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental Workflow for General Suzuki-Miyaura Coupling.

Materials and Reagents:

  • Aryl Bromide (1.0 equiv, e.g., 0.5 mmol, 96 mg of 4-bromoanisole)

  • This compound (1.2 equiv, 0.6 mmol, 147 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 0.015 mmol, 12.2 mg)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv, 1.0 mmol, 212 mg)

  • 1,4-Dioxane, anhydrous (e.g., 4 mL)

  • Deionized Water (e.g., 1 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas. This is critical to prevent oxygen from deactivating the Pd(0) catalyst. Evacuate the flask and backfill with nitrogen or argon; repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 2-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Poor solubility of reagents.1. Ensure rigorous degassing and use a fresh, high-quality catalyst. Consider a more robust palladacycle precatalyst.[1]2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure the base is finely powdered and dry.3. Try a different solvent system (e.g., Toluene/H₂O, 2-MeTHF/H₂O) or add a co-solvent like DMF.
Significant Protodeboronation 1. Presence of excess water/protons.2. Reaction temperature is too high.3. Base is too strong.1. Minimize water in the reaction. Consider using anhydrous conditions with KF as the base.[4]2. Lower the reaction temperature and use a more active catalyst to compensate.3. Switch to a milder base like KF or K₂CO₃.
Homocoupling of Boronic Acid 1. Oxygen contamination leading to Pd(II) species.2. Reaction conditions are too harsh.1. Improve inert atmosphere technique; ensure all solvents are thoroughly degassed.[8]2. Lower the reaction temperature. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess.
Amide Hydrolysis 1. Base is too strong or reaction time is too long at high temperature.1. Use a milder base (K₂CO₃ or KF).2. Employ a more active catalyst to shorten the reaction time and lower the required temperature.

Conclusion

The successful application of this compound in Suzuki-Miyaura coupling is readily achievable through the careful and rational selection of reaction parameters. By understanding the inherent sensitivities of the amide and furan functionalities—namely the risks of hydrolysis and protodeboronation—researchers can preemptively choose milder bases, appropriate solvents, and highly active, modern palladium catalyst systems. The protocols and guidelines presented herein provide a robust framework for leveraging this valuable synthetic building block, enabling the efficient construction of complex molecules for pharmaceutical and materials science research.

References

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Available at: [Link]

  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Butters, M., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Haddach, M., et al. (1999). A new palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters. (Referenced in MDPI article on Suzuki Acylation). Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Suzuki Coupling. Available at: [Link]

Sources

Application Note: 3-(Furfurylaminocarbonyl)phenylboronic Acid for Advanced Glucose Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Non-Enzymatic Glucose Sensing

Effective management of diabetes mellitus necessitates frequent and accurate monitoring of blood glucose levels.[1] While enzyme-based sensors have been the cornerstone of glucose monitoring, they are susceptible to degradation, temperature and pH fluctuations, and require frequent recalibration.[2] Phenylboronic acid (PBA) and its derivatives have emerged as a robust class of synthetic receptors for glucose, offering a promising alternative that circumvents the limitations of biological recognition elements.[3][4][5][6]

These compounds operate on the principle of reversible covalent bonding with cis-diol-containing molecules like glucose, forming stable cyclic esters.[7][8][9] This binding event can be engineered to produce a measurable signal, such as a change in fluorescence, color, or hydrogel volume, enabling real-time, continuous glucose monitoring.[10][11][12] This application note provides a detailed technical guide on the application of a specific derivative, 3-(Furfurylaminocarbonyl)phenylboronic acid , in the development of fluorescent glucose sensors for research and diagnostic applications.

The Chemistry of this compound in Glucose Recognition

The core of the sensing mechanism lies in the interaction between the boronic acid moiety and the hydroxyl groups of glucose. In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and a charged, tetrahedral boronate form.[3] The tetrahedral form is more reactive towards diols. The binding of glucose, a 1,2-diol, stabilizes this anionic boronate form, shifting the equilibrium and lowering the apparent pKₐ of the boronic acid.[3]

This interaction is highly pH-dependent, with optimal binding typically occurring at a pH slightly above the pKₐ of the boronic acid.[13][14] The furfurylaminocarbonyl group at the meta-position of the phenyl ring in the title compound serves to modulate the electronic properties and pKₐ of the boronic acid, fine-tuning its affinity and selectivity for glucose at physiological pH (around 7.4).[15][16] When coupled with a fluorophore, this binding event can be transduced into a robust optical signal. A common strategy is the Photoinduced Electron Transfer (PET) mechanism, where the boronic acid, an electron-withdrawing group, quenches the fluorescence of a nearby fluorophore.[9] Upon binding to glucose, the electron-withdrawing capacity of the boron atom is diminished, blocking the PET process and restoring fluorescence.[9]

G cluster_0 Low Glucose Environment cluster_1 High Glucose Environment BoronicAcid This compound (Trigonal, Neutral) Fluorophore_Q Fluorophore (Quenched) BoronicAcid->Fluorophore_Q PET Active BoronateEster Glucose-Boronate Ester Complex (Tetrahedral, Anionic) BoronicAcid->BoronateEster + Glucose (Reversible Binding) Signal_Off Low Fluorescence Signal Fluorophore_Q->Signal_Off Fluorophore_E Fluorophore (Emitting) BoronateEster->Fluorophore_E PET Blocked Signal_On High Fluorescence Signal Fluorophore_E->Signal_On

Figure 1: Proposed PET sensing mechanism for this compound.

Key Advantages and Performance Characteristics

The use of this compound offers several advantages over traditional enzymatic sensors:

  • Stability: As a synthetic molecule, it is not subject to enzymatic degradation, leading to a longer operational lifetime and reduced need for recalibration.[2]

  • Reversibility: The covalent interaction with glucose is fully reversible, allowing for continuous, real-time monitoring of both increasing and decreasing glucose concentrations.[5][10]

  • Tunability: The chemical structure can be modified to optimize pKₐ, solubility, selectivity, and sensitivity for specific applications.[15][16]

The performance of a glucose sensor based on this molecule can be characterized by several key metrics, which should be determined empirically.

Performance MetricTypical Range for PBA-based SensorsDescription
Dynamic Range 1 - 30 mMThe range of glucose concentrations over which the sensor provides a reliable and linear response.
Sensitivity (LOD) Micromolar (µM) to millimolar (mM)The lowest concentration of glucose that can be reliably detected above the background noise.
Selectivity Glucose > Fructose > Other sugarsThe sensor's preference for binding to glucose over other potentially interfering saccharides present in biological fluids.[17]
Response Time Seconds to MinutesThe time required for the sensor to reach 90% of its final signal upon a change in glucose concentration.[12]
pH Dependence Optimal around physiological pH (7.4)The pH at which the sensor exhibits the best performance in terms of sensitivity and binding affinity.[14]

Experimental Protocol: Fluorescent Glucose Titration

This protocol outlines a general procedure for characterizing the glucose-sensing properties of this compound when used as a component of a fluorescent sensor probe.

Scientist's Note: This protocol assumes the boronic acid moiety is conjugated to a suitable fluorophore (e.g., anthracene, pyrene). The choice of fluorophore and buffer system is critical and will influence the excitation/emission wavelengths and overall sensor performance.

Materials and Reagents
  • This compound-fluorophore conjugate (Sensor Probe)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • D-Glucose stock solution (e.g., 1 M in PBS)

  • D-Fructose, D-Galactose, D-Mannose stock solutions (for selectivity testing)

  • High-purity water (Milli-Q or equivalent)

  • 96-well black microplates, clear bottom

  • Fluorescence microplate reader

Protocol Workflow

G cluster_workflow Experimental Workflow Prep 1. Prepare Solutions - Sensor Probe Stock - Glucose Standards Plate 2. Aliquot Sensor Dispense constant volume of Sensor Probe into wells Prep->Plate Titrate 3. Titrate Glucose Add varying concentrations of glucose standards Plate->Titrate Incubate 4. Incubate Allow binding to reach equilibrium (e.g., 30 min) Titrate->Incubate Measure 5. Measure Fluorescence Record intensity at optimal Ex/Em wavelengths Incubate->Measure Analyze 6. Analyze Data - Plot Fluorescence vs. [Glucose] - Determine Kd and LOD Measure->Analyze

Figure 2: Step-by-step workflow for glucose sensing characterization.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Sensor Probe Stock Solution: Prepare a stock solution of the sensor probe (e.g., 1 mM) in a suitable solvent like DMSO.

      • Rationale: DMSO is often used to dissolve organic molecules before dilution into aqueous buffers.

    • Working Sensor Solution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in PBS (pH 7.4).

    • Glucose Standards: Prepare a series of glucose standards by serial dilution of the 1 M stock solution in PBS (pH 7.4). The final concentration range should cover the expected physiological range (e.g., 0 mM to 50 mM).[10]

  • Assay Setup:

    • Pipette a fixed volume (e.g., 100 µL) of the working sensor solution into each well of a 96-well black microplate.

    • Add a small volume (e.g., 10 µL) of each glucose standard to the respective wells. Include a "blank" well with PBS only.

      • Rationale: Using black plates minimizes background fluorescence and light scattering. A constant final volume ensures concentration accuracy.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding equilibrium to be reached.[10] This time should be optimized in preliminary experiments.

    • Place the microplate in a fluorescence reader. Set the optimal excitation and emission wavelengths for the specific fluorophore used.

    • Record the fluorescence intensity for each well.[18]

  • Data Analysis:

    • Subtract the fluorescence of the blank well from all measurements.

    • Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of glucose concentration.

    • Analyze the resulting titration curve to determine key parameters such as the dissociation constant (Kₑ) and the limit of detection (LOD).

  • Selectivity Assessment (Optional but Recommended):

    • Repeat the titration experiment using other monosaccharides like fructose, galactose, and mannose at the same concentrations.

    • Compare the fluorescence response generated by glucose to that of the other sugars to determine the sensor's selectivity.

Troubleshooting and Optimization

  • Low Signal: Increase the concentration of the sensor probe or check the excitation/emission wavelength settings. Ensure the pH of the buffer is optimal for binding.[13]

  • High Background: Use high-purity solvents and reagents. Ensure the microplates are clean and designed for fluorescence applications.

  • Poor Selectivity: The intrinsic selectivity is determined by the molecular design. For applications requiring higher selectivity, consider "diboronic acid" sensors, which are designed to bind cooperatively to glucose.[3][17]

  • Precipitation: Poor water solubility can be an issue for some boronic acid derivatives.[10] If precipitation occurs, consider adjusting the buffer composition or using a water-soluble version of the probe.

Conclusion

This compound represents a valuable molecular scaffold for the development of next-generation glucose sensors. Its synthetic nature provides stability and reversibility, while its chemical structure allows for fine-tuning of its sensing properties. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to harness the potential of this compound in creating sensitive, reliable, and continuous glucose monitoring systems.

References

  • Recent development of boronic acid-based fluorescent sensors . RSC Advances. Available at: [Link]

  • Progress in boronic acid-based fluorescent glucose sensors . Journal of Fluorescence. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors . RSC Advances via PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors . ACS Omega. Available at: [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes . Molecules via PubMed Central. Available at: [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors . Biosensors. Available at: [Link]

  • Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing . Georgia State University ScholarWorks. Available at: [Link]

  • Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response . Illinois Experts. Available at: [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels . Biosensors via National Institutes of Health. Available at: [Link]

  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery . Polymers via PubMed Central. Available at: [Link]

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups . ORBi UMONS. Available at: [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers . Scientific Reports via PubMed Central. Available at: [Link]

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups . Optics Express. Available at: [Link]

  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor . Journal of Diabetes Science and Technology via PubMed Central. Available at: [Link]

  • Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response . ResearchGate. Available at: [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam . University of Bath. Available at: [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish . Journal of the American Chemical Society. Available at: [Link]

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models . ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols: Phenylboronic Acid-Based Fluorescent Probes for Sialic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sialic Acid Detection

Sialic acids (SAs) are a family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on cell surfaces.[1][2] Their strategic location makes them pivotal players in a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and microbial pathogenesis.[3][4] Notably, the expression levels of sialic acids on cell membranes are often altered in various diseases, particularly in cancer, where overexpression is frequently associated with tumor growth, metastasis, and malignancy.[5][6][7] This makes the sensitive and selective detection of sialic acid a critical pursuit for disease diagnosis, therapeutic monitoring, and fundamental biological research.[3][4][8]

Phenylboronic acid (PBA)-based fluorescent probes have emerged as a powerful and versatile tool for this purpose.[9] PBA derivatives can form reversible covalent bonds with the cis-diol moieties present in saccharides, including sialic acid.[9][10][11] By coupling this recognition motif to a fluorophore, researchers can create probes that exhibit a change in fluorescence upon binding to sialic acid, enabling its visualization and quantification in biological samples.[5] This guide provides an in-depth overview of the principles, applications, and detailed protocols for utilizing phenylboronic acid-based fluorescent probes for sialic acid detection.

Principle of Detection: The Chemistry of Recognition and Signaling

The core of sialic acid detection using PBA-based probes lies in the reversible formation of a cyclic boronate ester between the phenylboronic acid moiety and the cis-1,2- or cis-1,3-diols of the sialic acid.[12] This interaction is often pH-dependent, with optimal binding typically occurring at or near physiological pH.[13]

The fluorescence signaling mechanism can be designed in several ways, with the most common being:

  • Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent probes, the boronic acid's nitrogen atom can quench the fluorophore's emission in the unbound state through PET.[5] Upon binding to sialic acid, the formation of the boronate ester alters the electronic properties of the boron center, inhibiting the PET process and leading to a significant enhancement in fluorescence.[14]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based systems often involve a donor-acceptor pair.[1][14] For instance, a PBA-functionalized fluorophore (donor) can be quenched by a nearby acceptor, such as a gold nanoparticle.[1] In the presence of sialic acid, competitive binding can release the fluorophore from the quencher, restoring its fluorescence.[1]

  • Aggregation-Induced Emission (AIE): Probes with AIE characteristics are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[14] The binding of these probes to sialic acid on a cell surface can induce aggregation, leading to a "turn-on" fluorescence signal.

Signaling Pathway Diagram

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) PBA_Probe PBA-Fluorophore (Quenched) PET Photoinduced Electron Transfer PBA_Probe->PET Active Sialic_Acid Sialic Acid (on cell surface) PBA_Probe->Sialic_Acid Bound_Complex PBA-Sialic Acid Complex (Fluorescent) Inhibited_PET PET Inhibited Bound_Complex->Inhibited_PET Sialic_Acid->Bound_Complex

Caption: General mechanism of a "turn-on" PET-based PBA fluorescent probe for sialic acid detection.

Experimental Protocols

Protocol 1: General Procedure for Staining Cells with a PBA-Based Fluorescent Probe

This protocol provides a general guideline for staining live cells to detect surface sialic acid expression. The optimal probe concentration and incubation time should be determined empirically for each specific probe and cell line.

Materials:

  • Phenylboronic acid-based fluorescent probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., HeLa, MCF-7)[2]

  • Neuraminidase (optional, for negative control)

  • Multi-well plates or chambered coverglass

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture the cells of interest in a suitable medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. Seed the cells in multi-well plates or on chambered coverglass and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of the PBA-based fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in serum-free cell culture medium or PBS.

  • Cell Staining: a. Wash the cells twice with warm PBS to remove any residual serum. b. Add the probe solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging/Analysis: a. For fluorescence microscopy, add fresh PBS or medium to the cells and image using the appropriate filter set. b. For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze on a flow cytometer.

  • (Optional) Negative Control: To confirm the specificity of the probe for sialic acid, treat a parallel set of cells with neuraminidase according to the manufacturer's instructions prior to staining.[4] Neuraminidase will cleave sialic acid residues from the cell surface, resulting in a significant reduction in fluorescence signal.[4]

Experimental Workflow Diagram

G Start Start Cell_Culture Culture and Seed Cells Start->Cell_Culture Probe_Prep Prepare PBA Probe Solution Cell_Culture->Probe_Prep Staining Wash and Incubate Cells with Probe Probe_Prep->Staining Washing Wash to Remove Unbound Probe Staining->Washing Analysis Fluorescence Microscopy or Flow Cytometry Washing->Analysis End End Analysis->End

Caption: A streamlined workflow for cell surface sialic acid detection using PBA fluorescent probes.

Protocol 2: In Vitro Fluorescence Titration for Determining Binding Affinity

This protocol describes how to determine the binding constant (Ka) of a PBA-based probe for sialic acid in solution using fluorescence spectroscopy.

Materials:

  • PBA-based fluorescent probe

  • Sialic acid (N-acetylneuraminic acid)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Fluorometer and cuvettes

Procedure:

  • Prepare Solutions: a. Prepare a stock solution of the PBA probe at a known concentration in the buffer. b. Prepare a high-concentration stock solution of sialic acid in the same buffer.

  • Fluorescence Measurements: a. Place a fixed volume of the probe solution into a cuvette and measure its initial fluorescence intensity at the appropriate excitation and emission wavelengths. b. Sequentially add small aliquots of the sialic acid stock solution to the cuvette, mixing well after each addition. c. Record the fluorescence intensity after each addition of sialic acid.

  • Data Analysis: a. Correct the fluorescence data for dilution. b. Plot the change in fluorescence intensity as a function of the sialic acid concentration. c. Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the binding constant (Ka).

Data Presentation

ProbeTargetDetection LimitBinding Constant (Ka)Reference
R4BSialic Acid10-7 MNot Reported[15]
Py-PBASialic AcidNot ReportedNot Reported[8]
5-BPASialic AcidNot Reported~40 M-1 (for Phenylboronic Acid)[13]

Troubleshooting and Considerations

  • Probe Selectivity: While PBA probes show good affinity for sialic acid, they can also bind to other saccharides, particularly fructose.[10] It is crucial to perform appropriate control experiments to validate the selectivity of the probe for sialic acid in the biological context of interest.

  • pH Sensitivity: The binding of PBA to diols is pH-dependent.[6][13] Ensure that all experiments are performed at a consistent and appropriate pH.

  • Cytotoxicity: When working with live cells, it is important to assess the potential cytotoxicity of the fluorescent probe at the concentrations and incubation times used.

  • Photostability: Evaluate the photostability of the probe under the imaging conditions to avoid photobleaching, which can lead to inaccurate quantification.

Conclusion

Phenylboronic acid-based fluorescent probes represent a valuable and versatile class of tools for the detection and imaging of sialic acid.[5][9] Their ability to selectively recognize sialic acid with a corresponding change in fluorescence provides researchers with a powerful method to study the role of this important monosaccharide in health and disease. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ these probes to advance their understanding of glycobiology and develop new diagnostic and therapeutic strategies.

References

  • Wang Z, Li S. Saccharide Sensors Based on Phenylboronic Acid Derivatives. University Chemistry. 2020;35(7):95.
  • Qian R, et al. Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. Analytica Chimica Acta. 2015;894:85-90.
  • Bull SD, et al. Molecular Boronic Acid-Based Saccharide Sensors.
  • Qian R, et al. Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. PubMed. 2015.
  • Kim HR, et al. Oxaborole-Functionalized Sialylated Glycan Probe for High-Fidelity Fluorescence Imaging of Cancer Tissue. PubMed. 2025.
  • Kim HR, et al. Oxaborole-Functionalized Sialylated Glycan Probe for High-Fidelity Fluorescence Imaging of Cancer Tissue. Journal of the American Chemical Society. 2025.
  • Wang J, et al. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale. 2017.
  • Li M, et al. Recent development of boronic acid-based fluorescent sensors. RSC Publishing. 2018.
  • Sim KS, et al. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. PubMed. 2025.
  • Wu X, et al.
  • Li Z, et al.
  • Aytaç Z, et al. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity. PMC - NIH. 2017.
  • Matsumoto A, et al. Noninvasive Sialic Acid Detection at Cell Membrane by Using Phenylboronic Acid Modified Self-Assembled Monolayer Gold Electrode. Journal of the American Chemical Society. 2009.
  • R&D Systems. Fluorescent Glycan Labeling and Detection. R&D Systems.
  • Matsumoto A, et al. Noninvasive Sialic Acid Detection at Cell Membrane by Using Phenylboronic Acid Modified Self-Assembled Monolayer Gold Electrode.
  • Li Y, et al. Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids and Photodynamic Therapy. Analytical Chemistry. 2021.
  • Wang L, et al. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing. 2017.
  • Chang Y, et al. Synthesis of three fluorescent boronic acid sensors for tumor marker Sialyl Lewis X in cancer diagnosis.
  • Zhang Y, et al. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. NIH. 2025.
  • Hoshino Y, et al. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. PMC - PubMed Central. 2024.

Sources

Application Notes and Protocols for Cell Imaging with Boronic Acid-Tagged Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Boronic Acids in Unveiling Cellular Landscapes

In the intricate world of cellular biology, the ability to visualize specific molecules in their native environment is paramount to understanding their function. Boronic acid-tagged molecules have emerged as a powerful class of chemical tools for fluorescently labeling and imaging specific biological targets within living and fixed cells.[1][2][3] Their utility stems from the unique and reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or cis-1,3-diols.[1][2][4][5] This specific chemical affinity makes them ideal probes for a variety of important biomolecules, most notably carbohydrates (glycans) and certain reactive oxygen species (ROS).[1][3][6]

This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing boronic acid-tagged molecules for cellular imaging. We will delve into the underlying chemistry, provide step-by-step instructions for live and fixed cell imaging, and offer insights into data interpretation and troubleshooting.

The Chemistry of Recognition: Boronic Acids and Diols

The core principle of this technology lies in the formation of a cyclic boronate ester between the boronic acid probe and a diol-containing target molecule.[1][2] This interaction is highly dependent on pH, with the boronic acid being in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols.[7] The binding of a diol to the boronic acid can modulate the electronic properties of the attached fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength.[7] This "turn-on" or ratiometric fluorescence response provides a direct and sensitive readout of the target molecule's presence and localization.

Mechanism of Boronic Acid-Diol Interaction

The following diagram illustrates the fundamental chemical equilibrium that governs the interaction between a boronic acid probe and a generic diol-containing molecule, such as a carbohydrate.

BoronicAcidMechanism cluster_1 Target Molecule cluster_2 Complex Formation Probe_Free Boronic Acid (Trigonal) -B(OH)₂ Fluorophore Probe_Anionic Boronate (Tetrahedral) -B(OH)₃⁻ Fluorophore Probe_Free:f0->Probe_Anionic:f0 Complex Cyclic Boronate Ester Fluorophore Probe_Anionic:f0->Complex:f0 + Diol - 2H₂O Diol cis-Diol (e.g., Carbohydrate)

Caption: Boronic acid equilibrium and binding to a diol.

Applications in Cellular Imaging

The versatility of boronic acid chemistry allows for the design of probes for a range of biological targets:

  • Glycan Imaging: Cell surface glycans, particularly sialic acids, play crucial roles in cell-cell recognition, signaling, and disease progression, including cancer.[4][8][9][10][11] Boronic acid probes can be used to label and visualize these cell surface glycans on living cells, providing insights into glycobiology.[10][12]

  • Reactive Oxygen Species (ROS) Detection: Certain boronic acid derivatives are designed to react specifically with ROS, such as hydrogen peroxide (H₂O₂).[13][14][15][16] This reaction leads to a change in the probe's fluorescence, enabling the detection and imaging of oxidative stress within cells.[13][14]

  • Monosaccharide Sensing: Fluorescent boronic acid probes have been developed to detect monosaccharides like glucose, offering potential applications in monitoring cellular metabolism.[7][17][18][19]

Selecting the Right Boronic Acid Probe

A variety of boronic acid-tagged fluorescent probes are available, each with its own spectral properties and target specificity. The choice of probe will depend on the specific application and the available imaging instrumentation.

Probe TypeTargetExcitation (nm)Emission (nm)Key Features
Sialic Acid Probes Sialylated Glycans~405~450-500Enables visualization of cell surface sialic acids, often overexpressed in cancer cells.[8][9][10][11]
General Glycan Probes cis-Diols on GlycansVariesVariesCan be used for general labeling of cell surface carbohydrates.
ROS Probes Hydrogen Peroxide (H₂O₂)~488~520Allows for the detection of oxidative stress in live cells.[13][14]
Glucose Probes Glucose~370-400~420-460Useful for monitoring intracellular glucose levels.[18][19]

Experimental Workflow: An Overview

The following diagram outlines the general workflow for cell imaging using boronic acid-tagged molecules, applicable to both live and fixed cell protocols.

Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A Seed cells on coverslips/imaging dish B Culture cells to desired confluency A->B C Prepare Boronic Acid Probe Solution B->C D Incubate cells with the probe C->D E Wash to remove unbound probe D->E F Acquire images using fluorescence microscopy E->F G Analyze image data F->G

Caption: General workflow for cell imaging with boronic acid probes.

Detailed Protocols

Protocol 1: Live Cell Imaging of Cell Surface Glycans

This protocol is designed for the visualization of glycans on the surface of living cells.

Materials:

  • Boronic acid-tagged fluorescent probe (e.g., sialic acid-specific probe)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for imaging.

  • Probe Preparation:

    • Prepare a stock solution of the boronic acid probe in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free, phenol red-free imaging medium. It is crucial to perform a concentration titration to determine the optimal concentration for your specific probe and cell type to maximize signal-to-noise.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

  • Washing:

    • Aspirate the probe-containing medium.

    • Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Imaging of Intracellular Targets in Fixed Cells

This protocol is suitable for imaging intracellular targets that are recognized by boronic acid probes, such as certain ROS-adducts or intracellular glycans.

Materials:

  • Boronic acid-tagged fluorescent probe

  • PBS, pH 7.4

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization solution: 0.1-0.5% Triton X-100 or Saponin in PBS.[20][21][22] The choice of permeabilization agent can affect membrane integrity differently and may need to be optimized.[20][21][22]

  • Blocking solution: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Cells of interest cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells on coverslips to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add 4% PFA and incubate for 10-15 minutes at room temperature.[22][23]

    • Aspirate the PFA and wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization solution and incubate for 10-15 minutes at room temperature.[23]

    • Aspirate the permeabilization solution and wash the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Add blocking solution and incubate for 30-60 minutes at room temperature to reduce non-specific binding.[23]

  • Staining:

    • Dilute the boronic acid probe to the desired concentration in PBS or blocking solution.

    • Aspirate the blocking solution and add the probe solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the probe solution and wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Probe concentration too low- Incubation time too short- Incorrect filter set- Low target expression- Increase probe concentration- Increase incubation time- Verify microscope filter settings- Use a positive control cell line
High Background - Probe concentration too high- Insufficient washing- Non-specific binding- Decrease probe concentration- Increase the number and duration of wash steps- Include a blocking step (for fixed cells)
Phototoxicity (Live Cells) - High excitation light intensity- Prolonged exposure to light- Reduce laser power or lamp intensity- Decrease exposure time- Use a more photostable probe if available
Signal Fades Quickly - Photobleaching- Use an anti-fade mounting medium (for fixed cells)- Minimize light exposure during imaging- Acquire images quickly

Conclusion

Boronic acid-tagged molecules represent a versatile and powerful tool for the fluorescent imaging of specific biomolecules in cells. Their unique reactivity with diols enables the targeted labeling of glycans and the detection of certain ROS. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively employ this technology to gain valuable insights into a wide range of cellular processes.

References

  • DiCesare, N., & Lakowicz, J. R. (2001). A new highly fluorescent probe for monosaccharides based on a donor–acceptor boronic acid. New Journal of Chemistry, 25(12), 1545-1549.
  • Du, J., et al. (2011). Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells. Analytical and bioanalytical chemistry, 400(1), 125-133.
  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(51), 29018-29035.
  • Gao, Y., et al. (2015). Boronic acids for fluorescence imaging of carbohydrates.
  • Hattori, Y., et al. (2016). Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS sensors, 1(10), 1221-1225.
  • Li, M., et al. (2012). Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale, 4(24), 7720-7723.
  • Lin, W., et al. (2016). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Scientific reports, 6(1), 1-8.
  • Suri, J. T., et al. (2003). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical chemistry, 75(8), 1944-1950.
  • Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8448-8458.
  • Wu, L., et al. (2021). Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids and Photodynamic Therapy. Analytical chemistry, 93(17), 6749-6756.
  • Xu, Z., et al. (2019). One-step fabrication of boronic-acid-functionalized carbon dots for the detection of sialic acid. Talanta, 197, 548-552.
  • Yang, Y., et al. (2012). Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale, 4(24), 7720-7723.
  • Zhang, Y., et al. (2021). Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B (OH) 2. Talanta, 232, 122434.
  • Chen, Y. F., et al. (2013). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences, 29(10), 991-996.
  • Kim, D., et al. (2023). A Boronic Acid-Based Ratiometric Fluorescent Probe for Selective Detection of Hydrogen Peroxide. Journal of Fluorescence, 33(2), 641-648.
  • Li, D., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of chemical research, 52(10), 2886-2898.
  • Hattori, Y., et al. (2016). Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors, 1(10), 1221–1225.
  • Pal, A., et al. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 48(20), 5288-5307.
  • Sikora, A., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in chemistry, 8, 603.
  • Ohta, Y., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Molecules, 28(13), 5081.
  • Wang, R., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(5), 316.
  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(51), 29018-29035.
  • Fossey, J. S., & Bull, S. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS sensors, 6(5), 1731-1744.
  • Wang, B., et al. (2023). Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish. Journal of the American Chemical Society, 145(15), 8448-8458.
  • Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8448–8458.
  • FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]

  • Bio-Rad. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]

  • Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8448-8458.
  • Bitesize Bio. (2022, June 5). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Retrieved from [Link]

  • ERA Chair Project. (n.d.). Cell Staining, step-by-step training. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • Raines, R. T. (n.d.). Biomedical Applications and Strategies using Boronic Acids. Raines Lab. Retrieved from [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29018-29035.
  • Zhang, Z., et al. (2023). Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor. Chemosensors, 11(8), 443.
  • Yang, L., et al. (2015). A Simple and Efficient Method for Preparing Cell Slides and Staining without Using Cytocentrifuge and Cytoclips.

Sources

Application Notes and Protocols: 3-(Furfurylaminocarbonyl)phenylboronic Acid as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Boron in Medicinal Chemistry

The incorporation of boron, particularly in the form of boronic acids, has heralded a new era in drug design and development. The landmark approval of Bortezomib, a dipeptidyl boronic acid, for treating multiple myeloma underscored the therapeutic potential of this class of compounds.[1][2][3] Boronic acids are not merely isosteres of carboxylic acids; their unique electronic properties and ability to form reversible covalent bonds with diols and key active site residues in enzymes make them powerful tools for medicinal chemists.[4] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form a stable tetrahedral adduct with nucleophilic serine, threonine, or cysteine residues within enzyme active sites.[5] This mechanism underpins their efficacy as potent inhibitors of various enzyme classes, including proteases and β-lactamases.[2][5]

This guide focuses on 3-(Furfurylaminocarbonyl)phenylboronic acid (CAS No. 850567-27-0), a bifunctional building block that combines the proven utility of the phenylboronic acid scaffold with the biologically relevant furan moiety.[1][6] The furan ring is a common motif in numerous bioactive natural products and synthetic drugs, recognized for its ability to engage in various non-covalent interactions with biological targets.[7] The amide linkage provides a stable and synthetically accessible connection, allowing for the systematic exploration of structure-activity relationships (SAR).

This document provides detailed protocols for the synthesis of this building block and its subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of biaryl structures.[6] We also explore its potential applications in inhibitor design, supported by the established roles of both the boronic acid and furan pharmacophores.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 850567-27-0[1][6]
Molecular Formula C₁₂H₁₂BNO₄[6]
Molecular Weight 245.04 g/mol Calculated
Appearance White to off-white solidTypical for phenylboronic acids
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.General knowledge of boronic acids

Synthesis Protocol: Amide Coupling

The synthesis of this compound is most directly achieved via the coupling of 3-aminophenylboronic acid with a suitable furanyl-containing carboxylic acid or its activated derivative. Here, we present a robust protocol using 2-furoic acid and a standard peptide coupling reagent.

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process 3-Aminophenylboronic acid 3-Aminophenylboronic acid Coupling Nucleophilic Acyl Substitution 3-Aminophenylboronic acid->Coupling 2-Furoic Acid 2-Furoic Acid Activation Carboxylic Acid Activation 2-Furoic Acid->Activation Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Activation->Coupling Activated Ester Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 3-(Furfurylaminocarbonyl) phenylboronic acid Purification->Product

Caption: Workflow for the synthesis of the target compound via amide coupling.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).[8]

    • Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid. The formation of the active ester is crucial for efficient coupling.[9]

  • Amine Addition:

    • In a separate flask, dissolve 3-aminophenylboronic acid (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of 3-aminophenylboronic acid dropwise to the activated 2-furoic acid mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 8-16 hours.[8]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Extraction:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and remove acidic byproducts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst.[6] this compound is an excellent substrate for this reaction, enabling the synthesis of complex biaryl structures that are prevalent in many drug candidates.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII_complex R¹-Pd(II)L₂-X OA->PdII_complex TM Transmetalation (R²-B(OH)₂) PdII_complex->TM PdII_biaryl R¹-Pd(II)L₂-R² TM->PdII_biaryl [Base] RE Reductive Elimination PdII_biaryl->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product RX Ar-X RX->OA BoronicAcid 3-(Furfurylaminocarbonyl) phenylboronic acid BoronicAcid->TM

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Reaction Setup:

    • To a microwave vial or Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a more modern pre-catalyst like Pd-P(t-Bu₃)-G3.[10]

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture. Common choices include a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[11]

  • Reaction Conditions:

    • Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C. The reaction can also be performed at room temperature with highly active catalysts.[11][12]

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired biaryl product.

Potential Applications in Drug Discovery

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases.[5] It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue.[5] Phenylboronic acids, in particular, have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][5]

The furan ring in this compound can serve as a versatile scaffold for further functionalization or can engage in favorable interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity. The amide linkage provides a rigid vector to position the furan moiety within the binding pocket. This building block is, therefore, an excellent starting point for developing novel inhibitors against targets such as:

  • Bacterial β-Lactamases: To combat antibiotic resistance.[2][5]

  • Thrombosis-related Serine Proteases: Such as thrombin or Factor Xa.

  • Cancer-related Proteases: Including urokinase-type plasminogen activator (uPA).

Diagram of Boronic Acid Inhibition Mechanism

Inhibition Enzyme Enzyme Active Site (Serine-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor R-B(OH)₂ (Trigonal Planar) Inhibitor->Complex Complex->Enzyme Reversible Complex->Inhibitor Reversible

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized building block.

Analytical Techniques
TechniqueExpected Observations
¹H NMR Aromatic protons on the phenyl ring, furan ring protons, methylene protons of the furfuryl group, and a broad singlet for the amide N-H. The B(OH)₂ protons are often broad and may exchange with solvent.[11][13]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide and the carbon atom attached to boron (which may be broad).[11]
¹¹B NMR A characteristic signal for the tricoordinate boronic acid, typically in the range of 25-35 ppm.[14][15][16]
Mass Spectrometry Accurate mass measurement to confirm the elemental composition.
FT-IR Characteristic stretches for O-H (boronic acid), N-H (amide), C=O (amide), and B-O bonds.
Purity (HPLC) Assessment of purity, typically >95% for use in subsequent reactions.

Safety and Handling

Boronic acids are generally stable compounds but should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Boronic acids can be irritants to the skin, eyes, and respiratory tract.[14]

  • Storage: Store in a cool, dry place, tightly sealed to protect from moisture, which can promote the formation of boroxine anhydrides (trimers).

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for drug discovery. Its straightforward synthesis and utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive tool for rapidly generating libraries of novel compounds. The combination of a proven enzyme-inhibiting warhead (the boronic acid) and a biologically relevant scaffold (the furan amide) provides a strong foundation for the rational design of new therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their medicinal chemistry programs.

References

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280.
  • Taresco, V., et al. (2018). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PLOS ONE, 13(10), e0205279. Available from: [Link]

  • Fun, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Phenylboronic acid. Wikipedia. Available from: [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). Chemical Science, 5(11), 4434–4439. Available from: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. Available from: [Link]

  • Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available from: [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). National Center for Biotechnology Information. Available from: [Link]

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018). Dergipark. Available from: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available from: [Link]

  • Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. (1993). PubMed. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018). Dergipark. Available from: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

  • Boakye-Yiadom, K. O., et al. (2024). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. Available from: [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). MDPI. Available from: [Link]

  • SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2015). J-STAGE. Available from: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. Available from: [Link]

Sources

Application Note & Protocols: Boronic Acid Functionalized Materials for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the unique, reversible covalent interaction between boronic acid ligands and molecules bearing cis-diol functionalities.[1][2] This method offers broad-spectrum selectivity for an important class of biomolecules, including glycoproteins, glycans, catecholamines, and ribonucleosides, which are central to numerous biological processes and disease pathways.[2][3] This guide provides a comprehensive overview of the principles, materials, and protocols for applying boronate affinity chromatography in research and drug development. We delve into the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting guidance to empower scientists in leveraging this versatile technology.

The Principle: A pH-Mediated Reversible Covalent Bond

The efficacy of boronate affinity chromatography hinges on a specific and controllable chemical equilibrium. Boronic acids exist in a pH-dependent equilibrium between a trigonal planar, uncharged state (sp²) and a tetrahedral, anionic boronate state (sp³).[1][2]

  • Binding: At a pH equal to or greater than the pKa of the boronic acid ligand, the equilibrium shifts towards the tetrahedral boronate anion. This configuration is primed to react with compounds containing 1,2- or 1,3-cis-diol groups (hydroxyl groups on adjacent carbons in a coplanar orientation) to form stable, five- or six-membered cyclic esters.[1][3][4]

  • Elution: When the pH is lowered to acidic conditions (well below the ligand's pKa), the equilibrium shifts back to the trigonal sp² state.[1][2] This geometric change hydrolyzes the cyclic ester, releasing the bound biomolecule in its native form.[2]

This pH-controlled "catch and release" mechanism is a key advantage of BAC, allowing for gentle elution conditions that preserve the biological activity of sensitive proteins.[1]

Caption: pH-dependent equilibrium governing the binding and release of cis-diol compounds.

Materials: Ligands and Supports

The performance of BAC is determined by the interplay between the boronic acid ligand and the solid support matrix.

Boronic Acid Ligands

The choice of ligand is critical as its pKa dictates the optimal binding pH. While 3-aminophenylboronic acid (APBA) is widely used, its high pKa (~8.8) necessitates alkaline binding conditions that may not be suitable for all proteins.[1][5] Ligands with electron-withdrawing groups have lower pKa values, enabling binding at or near physiological pH.[1]

LigandCommon AbbreviationTypical pKaKey Feature
3-Aminophenylboronic AcidAPBA~8.8Most commonly used ligand.[1]
4-Carboxyphenylboronic AcidCPBA~7.9Lower pKa than APBA.
4-(Sulfonyl)phenylboronic AcidSPBA~7.0Allows binding at neutral pH.[1]
3-Pyridinylboronic Acid---~4.4Enables binding at acidic pH, minimizing sample pH adjustment.[1]

Note: pKa values are approximate and can be influenced by immobilization and the microenvironment.[6]

Support Matrices

The solid support provides the scaffold for the boronic acid ligands. Key considerations include mechanical strength, porosity, and non-specific binding properties.

  • Agarose Beads: The most common support, offering high porosity and biocompatibility, suitable for low-pressure chromatography.

  • Polymeric Supports: Materials like polyacrylamide or porous polymers offer good mechanical stability for HPLC applications.[7]

  • Silica: Provides high mechanical strength and efficiency for high-performance applications, though may exhibit some non-specific interactions.

  • Magnetic Nanoparticles: Allow for rapid, batch-wise purification without the need for a chromatography column, ideal for high-throughput screening.[8]

  • Monoliths: These are continuous porous structures that allow for high flow rates at low backpressures, excellent for rapid separations.[3]

Application & Protocol: Glycoprotein Enrichment from a Complex Mixture

Glycoproteins are a primary target for BAC due to the abundance of cis-diol groups in their glycan chains.[3] This protocol details the enrichment of a target glycoprotein from a cell lysate or serum sample.

Rationale Behind the Protocol

This protocol is designed as a self-validating system. The key is precise pH control. The binding buffer is set to be ~0.5-1.0 pH unit above the pKa of the chosen boronic acid ligand to ensure the majority of ligands are in the active tetrahedral boronate state, maximizing capture efficiency.[1][2] The wash buffer maintains this pH but may include low concentrations of organic solvent or salt to disrupt weak, non-specific hydrophobic or ionic interactions.[9][10] Elution is achieved by a significant pH drop, which provides a sharp, specific release of the target molecules. A secondary competitive elution with a high concentration of a cis-diol-containing sugar like sorbitol can also be used.[2]

Caption: Standard experimental workflow for boronate affinity chromatography.

Detailed Step-by-Step Methodology

(Using APBA-Agarose, pKa ~8.8)

Materials:

  • APBA-Agarose resin (e.g., 1 mL packed volume in a chromatography column)

  • Binding Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.5

  • Wash Buffer: 100 mM HEPES, 500 mM NaCl, pH 8.5

  • Elution Buffer (pH shift): 100 mM Glycine-HCl, pH 3.0

  • Elution Buffer (Competitive): Binding Buffer + 200 mM Sorbitol

  • Regeneration Solution: 0.1 M HCl followed by 0.1 M NaOH

  • Sample: Clarified cell lysate or serum, buffer-exchanged into Binding Buffer.

Protocol:

  • Column Equilibration:

    • Equilibrate the APBA-Agarose column with 10 column volumes (CV) of Binding Buffer.

    • Monitor the column effluent pH to ensure it has stabilized at 8.5.

    • Causality Check: This step ensures the boronic acid ligands are deprotonated to the active boronate form before the sample is introduced.

  • Sample Loading:

    • Load the prepared sample onto the column at a flow rate recommended by the resin manufacturer (typically 0.5-1.0 mL/min for a 1 mL column).

    • Collect the flow-through fraction. This fraction contains non-glycosylated proteins and can be saved for analysis to confirm binding.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer. The increased salt concentration helps to remove proteins bound non-specifically through ionic interactions.

    • Continue washing until the UV absorbance (A280) of the effluent returns to baseline.

    • Causality Check: A stable, low-level baseline indicates that all non-specifically bound material has been removed, ensuring the purity of the final eluate.

  • Elution:

    • Method A (pH Shift): Apply 5 CV of Elution Buffer (pH 3.0) to the column. The acidic pH protonates the boronate ester, causing its hydrolysis and the release of the bound glycoprotein.[2]

    • Method B (Competitive Elution): Apply 5 CV of Competitive Elution Buffer. The high concentration of sorbitol outcompetes the bound glycoprotein for the boronic acid binding sites.[2]

    • Collect fractions (e.g., 0.5 mL fractions) and monitor protein content by UV absorbance at 280 nm.

  • Regeneration:

    • Wash the column with 5 CV of 0.1 M HCl, followed by 5 CV of 0.1 M NaOH, and finally with 10 CV of Binding Buffer to prepare it for the next use.

    • Causality Check: This stringent cleaning protocol removes any tenaciously bound molecules and ensures the column's binding capacity is maintained for subsequent runs.

Method Development & Troubleshooting

Optimizing Binding and Elution
  • Poor Binding: If the target molecule does not bind, ensure the pH of the binding buffer is at least 0.5 units above the ligand's pKa.[1] Also, confirm that your target molecule is indeed glycosylated or contains cis-diols.

  • Poor Recovery: If the target binds but does not elute, the elution buffer may not be strong enough. For pH shift elution, try a lower pH (e.g., 2.5). For competitive elution, increase the sorbitol concentration (e.g., to 500 mM). In some cases, a combination of low pH and a competing agent is effective.

  • Non-Specific Binding: If significant amounts of non-glycoproteins are present in the eluate, non-specific interactions may be occurring. This is more common with aromatic boronic acids like APBA, which can engage in hydrophobic or charge-transfer interactions.[9]

    • Mitigation Strategy: Increase the ionic strength of the binding and wash buffers (e.g., up to 1 M NaCl). Adding a non-ionic detergent or a small percentage of an organic solvent (e.g., 5-10% acetonitrile) to the wash buffer can also disrupt hydrophobic interactions.

Managing Affinity and Avidity

The binding affinity of a single boronic acid for a single diol is relatively weak, with dissociation constants (Kd) in the millimolar range.[1] However, for glycoproteins, which present multiple glycan chains, a multivalent binding effect, or avidity, occurs. This significantly increases the overall binding strength, with apparent Kd values reaching the micromolar range.[1] This multivalent interaction is a key reason why BAC is so effective for glycoproteins compared to small molecules with a single cis-diol.[1][11]

References

  • Liu, X., & Xu, W. (2020). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences. [Link]

  • Bergmann, U. J., & Scheper, T. (1998). Boronic acids as ligands for affinity chromatography. Journal of Chromatography A. [Link]

  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime Website. [Link]

  • Chen, Y., et al. (2015). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Journal of the Chinese Chemical Society. [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link]

  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech Website. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]

  • Hage, D. S., & Anguizola, J. A. (2019). Boronate Affinity Chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates. ResearchGate. [Link]

  • Zhou, W., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules. [Link]

  • Nardon, C., & Fregona, D. (2021). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. ResearchGate. [Link]

  • Hage, D. S., et al. (2017). PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Zhang, Y., et al. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials. [Link]

  • IJFANS. (n.d.). use of boron in chromatography and drug delivery : a review. IJFANS International Journal of Food and Nutritional Sciences. [Link]

  • ResearchGate. (n.d.). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]

  • Kocer, B., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Schiemenz, S., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Selected boronic acids and their pKa values. ResearchGate. [Link]

  • Kynast, S., et al. (2021). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Bergold, A. (n.d.). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. [Link]

  • Hage, D. S. (2005). Boronate Affinity Chromatography. Handbook of Affinity Chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Website. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Website. [Link]

  • ResearchGate. (n.d.). Boronate Affinity Chromatography. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Use of Phenylboronic Acid Derivatives in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of cancer treatment is continually shifting towards precision medicine, where therapeutic agents are selectively delivered to malignant cells, thereby minimizing collateral damage to healthy tissues. Phenylboronic acid (PBA) and its derivatives have emerged as a powerful class of targeting moieties due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules.[1] This guide provides a comprehensive overview of the principles and methodologies for utilizing PBA derivatives, with a focus on constructs like 3-(Furfurylaminocarbonyl)phenylboronic acid, for targeted drug delivery. We delve into the underlying chemistry of boronate ester formation, the rationale for targeting sialic acid glycans that are frequently overexpressed on cancer cell surfaces, and the critical role of the tumor microenvironment's acidity in modulating this interaction.[2][3] Detailed, field-tested protocols are provided for the conjugation of PBA derivatives to nanoparticle platforms, subsequent drug loading, and a suite of in vitro assays to validate targeting efficacy and therapeutic potency. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of boronate affinity targeting for next-generation cancer therapeutics.

The Principle of Boronate Affinity Targeting

The efficacy of a targeted drug delivery system hinges on the specific recognition of a unique biomarker on the target cell surface. Phenylboronic acid-based systems exploit the aberrant glycosylation patterns of cancer cells, particularly the overexpression of sialic acid (SA).[2][3]

The Chemistry: Reversible Boronate Ester Formation

The core of the targeting mechanism is the chemical reaction between a boronic acid and a cis-1,2- or 1,3-diol. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is significantly more reactive towards diols, forming a stable cyclic boronate ester.

  • Causality: The propensity to form this stable complex is the foundation of PBA's use as a molecular recognition element. This interaction is covalent but reversible, allowing for dynamic binding and potential release under specific physiological conditions.[4][5]

The Target: Sialic Acid Overexpression

Sialic acids are terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids. Many types of cancer cells exhibit a significantly higher density of surface sialic acids compared to their healthy counterparts.[1][3] This "sialic acid signature" serves as a quasi-specific biomarker for targeted therapeutic strategies. By functionalizing a drug or nanocarrier with PBA, the construct can effectively "dock" onto the surface of cancer cells.

The Trigger: pH-Dependent Binding

The tumor microenvironment is characteristically more acidic (pH ~6.5-6.8) than healthy tissue and blood (pH ~7.4). This pH differential is a critical lever for PBA-mediated targeting. The pKa of many phenylboronic acid derivatives is in the physiological range, meaning the equilibrium between the less reactive trigonal form and the more reactive tetrahedral form is highly sensitive to small changes in pH.

  • Expert Insight: At physiological pH (7.4), the PBA-diol interaction is moderate. However, in the acidic tumor microenvironment, the equilibrium shifts, enhancing the stability of the boronate ester complex and strengthening the binding to sialic acid on cancer cells.[2][3] This phenomenon increases the residence time of the drug delivery system at the tumor site, thereby improving the probability of cellular uptake. Conversely, upon internalization into the even more acidic environment of endosomes and lysosomes (pH 4.5-6.0), the boronate ester can become destabilized, contributing to the release of the therapeutic payload.[6]

PBA_Targeting_Mechanism cluster_TME Tumor Microenvironment (pH ~6.5) cluster_Systemic Systemic Circulation (pH 7.4) PBA_NP_Acid PBA-Nanoparticle (Enhanced Tetrahedral State) Cancer_Cell Cancer Cell (Sialic Acid Overexpression) PBA_NP_Acid->Cancer_Cell Strong, Reversible Binding to Sialic Acid PBA_NP_Neutral PBA-Nanoparticle (Trigonal State) PBA_NP_Neutral->PBA_NP_Acid pH Decrease Conjugation_Workflow start PLGA-PEG-COOH Nanoparticles step1 Carboxyl Group Activation (EDC/NHS) start->step1 step2 Conjugation with 3-Aminophenylboronic acid step1->step2 step3 Quenching & Purification (Dialysis) step2->step3 step4 Characterization step3->step4 end PBA-Functionalized Nanoparticles (PBA-NPs) step4->end

Figure 2. Workflow for the synthesis of PBA-functionalized nanoparticles.
Materials & Reagents
  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid) - block - poly(ethylene glycol) - carboxylic acid)

  • 3-Aminophenylboronic acid (3-APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Acetone, Dimethyl Sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10-14 kDa)

Step-by-Step Protocol: Conjugation of 3-APBA to PLGA-PEG-COOH NPs
  • NP Formation: Synthesize PLGA-PEG-COOH nanoparticles using a standard nanoprecipitation method.

    • Dissolve 50 mg of PLGA-PEG-COOH in 2 mL of acetone.

    • Add the polymer solution dropwise into 10 mL of deionized water under moderate stirring.

    • Stir for 2-4 hours at room temperature to allow for acetone evaporation and nanoparticle hardening.

  • Carboxyl Group Activation:

    • Centrifuge the nanoparticle suspension to pellet the NPs and resuspend them in 10 mL of cold MES buffer (0.1 M, pH 6.0).

    • Add 10 mg of EDC and 6 mg of NHS to the NP suspension.

    • Causality: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution. NHS is added to react with it, forming a more stable amine-reactive NHS ester, which significantly improves the efficiency of the subsequent conjugation reaction.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve 5 mg of 3-APBA in 1 mL of DMSO/MES buffer (1:4 v/v).

    • Add the 3-APBA solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C. The primary amine of 3-APBA nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide bond.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 10-14 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted 3-APBA, EDC, NHS, and byproducts. [7] * Collect the purified PBA-NP suspension and store at 4°C.

Characterization of PBA-NPs

A self-validating protocol requires thorough characterization to confirm the success of each step.

TechniqueParameter MeasuredExpected Outcome & Rationale
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)A slight increase in size after conjugation is expected. A low PDI (<0.3) indicates a monodisperse and stable formulation. [7]
Zeta Potential Analysis Surface ChargeA shift in zeta potential towards a more neutral or slightly less negative value confirms the consumption of negative carboxyl groups by the neutral 3-APBA. [7]
Transmission Electron Microscopy (TEM) Morphology and SizeConfirms the spherical shape and size distribution of the nanoparticles, ensuring they did not aggregate during conjugation. [8]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and aromatic rings of PBA, confirming successful conjugation.
Alizarin Red S (ARS) Assay Quantification of Surface PBAARS is a dye that complexes with boronic acids, producing a fluorescent signal. This assay can quantify the density of available PBA on the NP surface, which is critical for targeting efficacy. [4][9]

Protocol: Drug Loading and pH-Responsive Release

Step-by-Step Protocol: Doxorubicin Loading
  • Loading: Doxorubicin (DOX) can be loaded during the nanoprecipitation step.

    • Dissolve 50 mg of PLGA-PEG-COOH and 5 mg of DOX hydrochloride (pre-neutralized with triethylamine) in 2 mL of DMSO.

    • Add this solution dropwise to 10 mL of water under stirring.

    • Proceed with the conjugation protocol as described in Section 3.2.

  • Quantification of Loading:

    • After purification, lyse a known amount of DOX-loaded PBA-NPs with DMSO.

    • Measure the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader.

    • Calculate Drug Loading Content (DLC%) and Encapsulation Efficiency (EE%).

Protocol: In Vitro Drug Release Study
  • Setup: Prepare two release buffers: PBS at pH 7.4 (physiological) and an acetate buffer at pH 5.0 (endosomal/lysosomal). [6]2. Place 1 mL of the DOX-loaded PBA-NP suspension into a dialysis bag (MWCO 10-14 kDa).

  • Immerse the bag in 50 mL of release buffer at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of DOX released in the collected samples.

  • Expected Outcome: Drug release should be significantly faster at pH 5.0 compared to pH 7.4. [6][10]This is due to two primary mechanisms: the acid-catalyzed hydrolysis of the PLGA polymer backbone and the potential destabilization of drug-polymer interactions in the acidic environment, leading to a "burst" release inside the target cell's endosomes.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15.2 ± 0.815.1 ± 1.3
412.5 ± 1.138.7 ± 2.5
1221.3 ± 1.965.4 ± 3.1
2430.1 ± 2.488.2 ± 3.8
4838.6 ± 2.992.5 ± 4.0
Table represents illustrative data for a pH-responsive release profile.

Protocol: In Vitro Cellular Assays

These protocols are designed to validate the targeting and therapeutic efficacy of the PBA-NPs using appropriate cell models. A sialic acid-overexpressing cancer cell line (e.g., HeLa or HepG2) and a normal fibroblast line (e.g., L929) should be used. [6][11]

In_Vitro_Workflow cluster_setup Setup cluster_assays Assays cluster_analysis Analysis cell_culture Culture Cancer Cells & Normal Cells uptake Cellular Uptake (Confocal / Flow Cytometry) cell_culture->uptake cytotoxicity Cytotoxicity (MTT Assay) cell_culture->cytotoxicity prep_nps Prepare Fluorescently Labeled and Drug-Loaded NPs prep_nps->uptake prep_nps->cytotoxicity uptake_analysis Quantify Uptake & Confirm Targeting uptake->uptake_analysis cyto_analysis Calculate IC50 Values cytotoxicity->cyto_analysis

Figure 3. General workflow for in vitro validation of targeted nanoparticles.
Protocol: Cellular Uptake and Targeting Specificity
  • Preparation: Synthesize fluorescently-labeled NPs (e.g., by encapsulating Coumarin-6) for both targeted (PBA-NPs) and non-targeted (control NPs without PBA) formulations.

  • Seeding: Seed cancer cells in glass-bottom dishes (for microscopy) or 24-well plates (for flow cytometry).

  • Treatment Groups:

    • Group A: Untreated cells

    • Group B: Cells treated with fluorescent control NPs

    • Group C: Cells treated with fluorescent PBA-NPs

    • Group D (Competition Assay): Pre-incubate cells with a high concentration of free 3-APBA for 1 hour, then treat with fluorescent PBA-NPs.

  • Incubation: Treat the cells with the NP formulations for 2-4 hours at 37°C.

  • Analysis:

    • Confocal Microscopy: Wash cells with PBS, fix, stain nuclei with DAPI, and image. A significantly higher green fluorescence signal should be observed inside the cells for Group C compared to Group B. The fluorescence in Group D should be visibly reduced compared to Group C, demonstrating that the uptake is specifically mediated by the PBA-sialic acid interaction.

    • Flow Cytometry: Wash, trypsinize, and resuspend cells in PBS. Analyze the fluorescence intensity of 10,000 cells per sample. This will provide quantitative data confirming the visual results from microscopy.

Protocol: Cytotoxicity Assay (MTT)
  • Seeding: Seed both cancer cells and normal cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of:

    • Free DOX

    • DOX-loaded control NPs

    • DOX-loaded PBA-NPs

  • Incubation: Incubate for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Measurement: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability relative to untreated controls.

  • Data Analysis and Expected Outcome: Plot cell viability versus drug concentration and calculate the IC50 (concentration required to inhibit 50% of cell growth) for each formulation. It is hypothesized that the IC50 value for DOX-loaded PBA-NPs will be significantly lower in cancer cells compared to both control NPs and free DOX. Furthermore, the PBA-NPs should exhibit a higher IC50 value (lower toxicity) in normal cells compared to cancer cells, demonstrating targeted cytotoxicity. [6]

References

  • Vertex AI Search. (2024-03-26). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing.
  • Vertex AI Search. (n.d.). Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing).
  • Vertex AI Search. (2023-05-31). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC - NIH.
  • Vertex AI Search. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central.
  • Vertex AI Search. (2016-06-15). Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC - NIH.
  • Vertex AI Search. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC.
  • Vertex AI Search. (2021-02-19). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules - ACS Publications.
  • Vertex AI Search. (2025-12-10). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01624J.
  • Vertex AI Search. (2023-04-20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI.
  • Vertex AI Search. (n.d.). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed.
  • Vertex AI Search. (n.d.). This compound | 850567-27-0 - ChemicalBook.
  • Vertex AI Search. (2025-03-03). Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed.
  • Vertex AI Search. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis - Semantic Scholar.

Sources

Application Notes & Protocols: Developing Responsive Hydrogels with 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Phenylboronic Acid-Based Smart Hydrogels

Diabetes management remains a significant global health challenge, with millions relying on insulin injections that can be painful and lead to complications.[1] The development of "smart" drug delivery systems that can autonomously release insulin in response to changing blood glucose levels is a key area of research.[1][2] Phenylboronic acid (PBA) and its derivatives have emerged as highly promising candidates for creating such glucose-responsive materials.[1][2]

The unique chemistry of PBAs allows them to form reversible covalent bonds with 1,2- or 1,3-diols, a class of molecules that includes glucose.[3] This interaction is the foundation of their glucose-sensing capabilities. In a hydrogel network, the binding of glucose to PBA moieties can alter the crosslinking density, leading to changes in the hydrogel's volume and, consequently, the release of an encapsulated drug like insulin.[3]

This application note provides a comprehensive guide to the development of responsive hydrogels using a specific PBA derivative, 3-(Furfurylaminocarbonyl)phenylboronic acid (FPBA). We will delve into the synthesis of FPBA, its incorporation into hydrogels, and detailed protocols for characterizing the resulting smart material.

The Chemistry of Responsiveness: pH and Glucose Sensitivity

The responsiveness of FPBA-based hydrogels is rooted in the equilibrium between the uncharged (hydrophobic) and charged (hydrophilic) forms of the boronic acid group.[4] This equilibrium is pH-dependent. At physiological pH (around 7.4), a portion of the PBA groups are in the charged, tetrahedral boronate form, which is more receptive to binding with glucose.[4]

The introduction of glucose shifts this equilibrium. At low glucose concentrations, a 2:1 complex between two boronate groups and one glucose molecule can form, increasing the crosslinking of the hydrogel.[3] As glucose levels rise, this transitions to a 1:1 complex, leading to a decrease in crosslinking, swelling of the hydrogel, and subsequent release of the loaded drug.[3]

The furfurylaminocarbonyl group in FPBA is designed to modulate the electronic properties of the phenylboronic acid, potentially lowering its pKa to enhance its sensitivity at physiological pH.

Diagram: Mechanism of Glucose-Responsive Drug Release

cluster_low_glucose Low Glucose Environment cluster_high_glucose High Glucose Environment Low_Glucose Hydrogel with FPBA (Crosslinked) Drug_Entrapped Drug Entrapped Low_Glucose->Drug_Entrapped Low Drug Release High_Glucose Glucose Binding to FPBA (Reduced Crosslinking) Low_Glucose->High_Glucose Increase in Glucose Concentration High_Glucose->Low_Glucose Decrease in Glucose Concentration Hydrogel_Swelling Hydrogel Swelling High_Glucose->Hydrogel_Swelling Drug_Released Drug Released Hydrogel_Swelling->Drug_Released Increased Drug Release

Caption: Glucose-responsive behavior of an FPBA-based hydrogel.

Experimental Protocols

Part 1: Synthesis of this compound (FPBA)

This protocol outlines a plausible synthetic route for FPBA based on the reaction of 3-aminophenylboronic acid with a suitable furfuryl isocyanate or an activated furoic acid derivative.

Materials:

  • 3-Aminophenylboronic acid

  • Furfuryl isocyanate (or 2-Furoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (if using 2-Furoyl chloride)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous THF.

  • Addition of Reagent:

    • If using furfuryl isocyanate: Slowly add furfuryl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

    • If using 2-furoyl chloride: Cool the solution to 0 °C and add triethylamine (1.2 equivalents). Then, add 2-furoyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Part 2: Fabrication of FPBA-Containing Hydrogels

This protocol describes the preparation of a glucose-responsive hydrogel via free radical polymerization of a primary monomer, a crosslinker, and the synthesized FPBA.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (FPBA)

  • N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

  • Glass molds (e.g., two glass plates with a spacer)

  • UV lamp (365 nm)

Procedure:

  • Preparation of Pre-gel Solution: In a glass vial, dissolve NIPAM (e.g., 10 mmol), FPBA (e.g., 1 mmol), and MBAA (e.g., 0.2 mmol) in DMSO. The molar ratios can be adjusted to tune the hydrogel properties.

  • Initiator Addition: Add AIBN (e.g., 0.05 mmol) to the solution and sonicate briefly to ensure complete dissolution.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Molding: Carefully inject the pre-gel solution into the glass mold.

  • Polymerization: Expose the mold to UV light (365 nm) for a specified time (e.g., 30-60 minutes) to initiate polymerization and crosslinking.

  • Hydrogel Retrieval and Washing: After polymerization, carefully disassemble the mold and remove the hydrogel. Immerse the hydrogel in deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers and initiator.

Diagram: Hydrogel Fabrication Workflow

Start Prepare Pre-gel Solution (NIPAM, FPBA, MBAA, AIBN in DMSO) Degas Degas with Nitrogen Start->Degas Mold Inject into Glass Mold Degas->Mold UV UV Polymerization (365 nm) Mold->UV Retrieve Retrieve Hydrogel UV->Retrieve Wash Wash with Deionized Water Retrieve->Wash End Characterize Hydrogel Wash->End

Caption: Workflow for the fabrication of FPBA-containing hydrogels.

Part 3: Characterization of Responsive Hydrogels

Rheology is crucial for understanding the mechanical properties of the hydrogel, such as its stiffness and gelation kinetics.[3][5]

Equipment:

  • Rheometer with parallel plate geometry

Protocol:

  • Sample Preparation: Place a disc-shaped hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to a defined gap size (e.g., 1 mm).

  • Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') as a function of time at a constant frequency and strain. The point where G' surpasses G'' is typically considered the gelation point.[3]

  • Frequency Sweep: To assess the mechanical spectrum of the hydrogel, perform a frequency sweep at a constant strain in the linear viscoelastic region. This provides information about the hydrogel's solid-like or liquid-like behavior at different time scales.[3]

  • Strain Sweep: To determine the linear viscoelastic region, conduct a strain sweep at a constant frequency. This identifies the range of strain over which the hydrogel's structure remains intact.[3]

Parameter Typical Value/Range Significance
Storage Modulus (G')1-10 kPaIndicates the elastic behavior (stiffness) of the hydrogel.
Loss Modulus (G'')0.1-1 kPaRepresents the viscous behavior of the hydrogel.
Gelation Time5-30 minutesTime required for the formation of a stable hydrogel network.

The swelling behavior is a direct measure of the hydrogel's responsiveness to its environment.[6]

Protocol:

  • Initial Measurement: Lyophilize a piece of the hydrogel to obtain its dry weight (Wd).

  • Swelling: Immerse the dried hydrogel in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) and glucose concentration.

  • Time-dependent Measurement: At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (Ws).

  • Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Data Analysis: Plot the swelling ratio as a function of time to determine the swelling kinetics. Repeat the experiment with different glucose concentrations to assess the glucose-responsiveness.

SEM provides high-resolution images of the hydrogel's porous microstructure.[7][8]

Protocol:

  • Sample Preparation:

    • Equilibrate a small piece of the hydrogel in the desired buffer.

    • Flash-freeze the sample in liquid nitrogen.

    • Lyophilize the frozen sample to remove water without collapsing the porous structure.

  • Sputter Coating: Coat the dried hydrogel with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Mount the coated sample on an SEM stub and image the cross-section to visualize the internal porous architecture.

Part 4: Drug Loading and In Vitro Release Studies

This protocol describes how to load a model drug (e.g., insulin) into the hydrogel and evaluate its release profile in response to glucose.

4.1 Drug Loading

Two primary methods can be used for drug loading:

  • Equilibrium Partitioning (Diffusion):

    • Immerse the prepared hydrogel in a concentrated solution of the drug in a suitable buffer.

    • Allow the system to equilibrate for 24-48 hours to allow the drug to diffuse into the hydrogel network.

    • The amount of loaded drug can be determined by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • In-situ Loading (Mixing):

    • Dissolve the drug directly into the pre-gel solution before polymerization.[9]

    • This method entraps the drug within the hydrogel matrix as it forms.[9]

Loading Method Advantages Disadvantages
Diffusion Mild conditions, suitable for sensitive drugs.Lower loading efficiency, potential for burst release.
Mixing High loading efficiency, more uniform drug distribution.Drug may interfere with polymerization, potential for drug deactivation.[9]

4.2 In Vitro Drug Release

Protocol:

  • Preparation: Place a drug-loaded hydrogel sample in a vial containing a known volume of release medium (e.g., PBS at pH 7.4) with a specific glucose concentration (e.g., a basal level of 100 mg/dL).

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

  • Glucose Challenge: After a period of basal release, increase the glucose concentration in the release medium (e.g., to a hyperglycemic level of 400 mg/dL) to simulate a glucose spike.

  • Analysis: Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released over time. Plot the release profile to visualize the glucose-responsive release behavior.

Conclusion and Future Perspectives

The development of responsive hydrogels based on this compound offers a promising avenue for creating sophisticated drug delivery systems, particularly for diabetes care. The protocols outlined in this application note provide a foundational framework for the synthesis, fabrication, and characterization of these smart materials. Further optimization of the hydrogel composition and structure can lead to enhanced glucose sensitivity, improved mechanical properties, and more precise control over drug release kinetics. As research in this field progresses, FPBA-based hydrogels hold the potential to transition from the laboratory to clinical applications, offering a more patient-friendly and effective approach to managing chronic diseases.

References

  • Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies.
  • Kaemmerer, E., et al. (2020). Scanning electron microscopy (SEM)
  • Zuidema, J. M., et al. (2013).
  • AIP Publishing. (2007). A New Method for Measuring Swelling Kinetics of Polymer Gels. AIP Conference Proceedings.
  • Morariu, S. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Polymers, 15(3), 582.
  • Liu, Z. (2019). Protocol Efficiently Measuring the Swelling Rate of Hydrogels.
  • Grumezescu, A. M. (Ed.). (2018). Scanning Electron Microscopy in Hydrogels' Evaluation. In Materials for Biomedical Engineering. Elsevier.
  • Dong, Y., & Wang, W. (2016).
  • Kim, S. W., Bae, Y. H., & Okano, T. (1992). Hydrogels: swelling, drug loading, and release. Pharmaceutical research, 9(3), 283–290.
  • Mendes, A. C., et al. (2023). Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes. International Journal of Molecular Sciences, 24(19), 14591.
  • Valdes, O., et al. (2009). Swelling kinetic of hydrogels from methyl cellulose and poly (acrylamide). Redalyc.
  • Wang, J., et al. (2016). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Pharmaceutical Development and Technology, 21(6), 733-740.
  • Yesilyurt, V., et al. (2016). Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regulated Mechanical Properties.

Sources

Application Notes and Protocols: Methods for Immobilizing Boronic Acids on Sensor Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Surface-Based Sensing

Boronic acids have emerged as indispensable molecular tools in the design of advanced sensor platforms. Their unique ability to form reversible covalent bonds with cis-diols makes them exceptional recognition elements for a wide array of biologically significant molecules, including carbohydrates, glycoproteins, and catecholamines.[1][2] This interaction is the cornerstone of their application in continuous glucose monitoring, cancer cell detection, and therapeutic drug development.[3][4] The efficacy of any boronic acid-based sensor is critically dependent on the successful and stable immobilization of the boronic acid moiety onto the sensor surface. A well-defined and robust immobilization strategy not only ensures the sensitivity and selectivity of the sensor but also dictates its operational stability and reusability.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established methods for immobilizing boronic acids on various sensor surfaces. We will delve into the causality behind experimental choices for each method, provide field-proven, step-by-step protocols, and discuss the critical characterization techniques required to validate the successful functionalization of your sensor surface.

Core Immobilization Strategies: A Detailed Examination

The choice of immobilization strategy is dictated by the nature of the sensor substrate, the desired surface density of boronic acid groups, and the specific application. Here, we explore four widely employed and versatile methods.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

Gold surfaces are extensively used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) sensors due to their chemical inertness and the ease with which they can be modified.[5][6] The formation of self-assembled monolayers (SAMs) using thiol-containing boronic acid derivatives is a robust and highly reproducible method for functionalizing gold surfaces.[1] The strong affinity between sulfur and gold results in the spontaneous formation of a dense, ordered monolayer.[7][8]

Causality of Experimental Choices:

  • Thiol Linkage: The thiol group (-SH) readily forms a strong, stable covalent bond with the gold surface, providing a robust anchor for the boronic acid.

  • Solvent Selection: Anhydrous solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to prevent premature hydrolysis of the boronic acid and to ensure a well-ordered monolayer formation.

  • Inert Atmosphere: Performing the immobilization under an inert atmosphere (e.g., nitrogen or argon) minimizes the oxidation of the thiol groups, which can otherwise lead to the formation of disulfides and a less defined surface.

Experimental Workflow: SAM Formation on Gold

cluster_0 Surface Preparation cluster_1 Immobilization cluster_2 Post-Immobilization P1 Clean Gold Surface (Piranha solution or UV/Ozone) P2 Rinse with DI Water and Ethanol P1->P2 P3 Dry under Nitrogen Stream P2->P3 I1 Prepare Thiolated Boronic Acid Solution (e.g., 1-10 mM in Ethanol) P3->I1 Proceed to Immobilization I2 Immerse Cleaned Gold Surface in Solution (12-24 hours) I1->I2 I3 Incubate in a Controlled Environment (Dark, Inert Atmosphere) I2->I3 PO1 Rinse with Ethanol to Remove Physisorbed Molecules I3->PO1 Proceed to Post-Immobilization PO2 Dry under Nitrogen Stream PO1->PO2 PO3 Characterize the Surface PO2->PO3 cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Boronic Acid Coupling P1 Clean Glass/Silica Surface (e.g., RCA-1 or Piranha) P2 Activate Surface (O2 Plasma or Piranha) P1->P2 P3 Rinse with DI Water and Anhydrous Solvent P2->P3 P4 Dry Thoroughly P3->P4 S1 Prepare APTES Solution (e.g., 2-5% in Anhydrous Toluene) P4->S1 Proceed to Silanization S2 Immerse Substrate (e.g., 1-2 hours) S1->S2 S3 Rinse with Toluene and Acetone S2->S3 S4 Cure at 110°C for 1 hour S3->S4 C1 Prepare Carboxy-Boronic Acid Solution S4->C1 Proceed to Coupling C2 Activate Carboxyl Groups with EDC/NHS C1->C2 C3 Incubate Amine-Functionalized Surface with Activated Boronic Acid C2->C3 C4 Rinse and Dry C3->C4

Caption: Workflow for boronic acid immobilization on glass/silica.

Protocol 2: Two-Step Immobilization of Boronic Acid on a Glass Slide

Materials:

  • Glass microscope slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 4-Carboxyphenylboronic acid (4-CPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous toluene

  • Acetone

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI water

Procedure:

  • Surface Preparation:

    • Clean the glass slides by sonicating in acetone and then DI water for 15 minutes each.

    • Activate the surface by immersing the slides in piranha solution for 30 minutes or by treating with oxygen plasma for 5 minutes.

    • Rinse thoroughly with DI water and dry in an oven at 110°C for at least 1 hour.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry slides in the APTES solution for 1 hour at room temperature with gentle agitation.

    • Rinse the slides sequentially with toluene, acetone, and DI water.

    • Cure the slides in an oven at 110°C for 1 hour to form a stable amine-terminated surface.

  • Boronic Acid Coupling:

    • Prepare a 10 mM solution of 4-CPBA in PBS.

    • Activate the carboxyl groups by adding EDC (final concentration 20 mM) and NHS (final concentration 10 mM) to the 4-CPBA solution and incubating for 30 minutes at room temperature.

    • Immerse the amine-functionalized slides in the activated 4-CPBA solution and incubate for 2-4 hours at room temperature.

    • Rinse the slides with PBS and DI water to remove unreacted reagents.

    • Dry the slides under a stream of nitrogen.

Electrochemical Grafting on Carbon Surfaces

Carbon-based electrodes, such as glassy carbon and screen-printed carbon electrodes, are popular in electrochemical sensing due to their wide potential window and low cost. [9][10]Electrochemical grafting provides a direct and robust method to covalently attach boronic acid moieties to these surfaces. [11][12]This is typically achieved through the electrochemical reduction of a diazonium salt of an aminophenylboronic acid, which generates a reactive aryl radical that forms a covalent bond with the carbon surface.

Causality of Experimental Choices:

  • Diazonium Salt Precursor: The diazonium salt is a highly reactive species that can be readily reduced at the electrode surface to generate the aryl radical necessary for grafting.

  • Aprotic Solvent: The electrochemical reduction is typically performed in an aprotic solvent, such as acetonitrile, with a supporting electrolyte to prevent unwanted side reactions.

  • Potential Control: The applied potential or potential range during electrografting is critical to ensure the efficient generation of the aryl radicals without causing degradation of the solvent or the electrode material.

Experimental Workflow: Electrochemical Grafting

cluster_0 Electrode Preparation cluster_1 Grafting cluster_2 Post-Grafting E1 Polish Carbon Electrode (e.g., with Alumina Slurry) E2 Rinse with DI Water and Solvent E1->E2 E3 Dry under Nitrogen E2->E3 G1 Prepare Diazonium Salt Solution in Aprotic Solvent with Electrolyte E3->G1 Proceed to Grafting G2 Perform Cyclic Voltammetry or Chronoamperometry G1->G2 G3 Monitor Grafting Process (e.g., Attenuation of Redox Peaks) G2->G3 PG1 Rinse with Solvent to Remove Unreacted Species G3->PG1 Proceed to Post-Grafting PG2 Dry under Nitrogen PG1->PG2 PG3 Characterize the Modified Electrode PG2->PG3

Caption: Workflow for electrochemical grafting of boronic acid.

Protocol 3: Electrografting of 4-Aminophenylboronic Acid on a Glassy Carbon Electrode

Materials:

  • Glassy carbon electrode (GCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium tetrafluoroborate (TBATFB)

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad, followed by sonication in DI water and ethanol to remove residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • In Situ Generation of Diazonium Salt:

    • In an ice bath, dissolve 3-APBA in HCl.

    • Slowly add an equimolar amount of an aqueous solution of NaNO₂.

    • Stir the reaction for 30 minutes in the ice bath to generate the diazonium salt.

  • Electrografting:

    • Prepare an electrochemical cell containing a solution of the freshly prepared diazonium salt in acetonitrile with 0.1 M TBATFB as the supporting electrolyte.

    • Immerse the polished GCE (as the working electrode), a platinum wire (as the counter electrode), and an Ag/AgCl electrode (as the reference electrode) in the solution.

    • Perform cyclic voltammetry, typically scanning from a positive potential (e.g., +0.5 V) to a negative potential (e.g., -1.0 V) for several cycles. A characteristic reduction peak corresponding to the reduction of the diazonium salt should be observed in the first scan, which diminishes in subsequent scans as the surface becomes passivated.

  • Rinsing and Drying:

    • After grafting, rinse the electrode thoroughly with acetonitrile and then DI water.

    • Dry the electrode under a stream of nitrogen.

Incorporation into Hydrogel Matrices

For applications requiring a three-dimensional sensing environment, such as in continuous monitoring or cell-based assays, immobilizing boronic acids within a hydrogel matrix is an effective strategy. [3][13]Boronic acid-containing monomers can be co-polymerized with other monomers to form a hydrogel directly on the sensor surface. [14] Causality of Experimental Choices:

  • Monomer Selection: The choice of monomers determines the physical and chemical properties of the hydrogel, such as its swelling behavior, porosity, and biocompatibility.

  • Initiator and Cross-linker: The initiator triggers the polymerization process, while the cross-linker forms the three-dimensional network structure of the hydrogel.

  • Surface-Initiated Polymerization: To ensure the hydrogel is covalently attached to the sensor surface, a surface-initiated polymerization technique is often employed, where an initiator is first immobilized on the surface.

Experimental Workflow: Hydrogel Formation

cluster_0 Surface Preparation cluster_1 Polymerization cluster_2 Post-Polymerization SP1 Clean and Functionalize Sensor Surface with Initiator P1 Prepare Monomer Solution (Boronic Acid Monomer, Co-monomer, Cross-linker) SP1->P1 Proceed to Polymerization P2 Immerse Functionalized Surface in Monomer Solution P1->P2 P3 Initiate Polymerization (e.g., UV or Thermal) P2->P3 PP1 Wash to Remove Unreacted Monomers P3->PP1 Proceed to Post-Polymerization PP2 Swell Hydrogel in Buffer PP1->PP2 PP3 Characterize the Hydrogel Layer PP2->PP3

Caption: Workflow for boronic acid hydrogel immobilization.

Protocol 4: Surface-Initiated Polymerization of a Boronic Acid-Containing Hydrogel on a QCM Chip

Materials:

  • QCM sensor chip

  • Initiator for surface functionalization (e.g., an initiator-containing silane)

  • Boronic acid-containing monomer (e.g., 3-(acrylamido)phenylboronic acid)

  • Co-monomer (e.g., acrylamide)

  • Cross-linker (e.g., N,N'-methylenebis(acrylamide))

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., DI water)

  • UV light source

Procedure:

  • Surface Preparation:

    • Functionalize the QCM chip with a surface-bound initiator according to a suitable protocol (e.g., silanization with an initiator-containing silane).

  • Polymerization:

    • Prepare a monomer solution containing the boronic acid monomer, co-monomer, cross-linker, and photoinitiator in DI water.

    • Place a droplet of the monomer solution on the initiator-functionalized QCM chip.

    • Expose the chip to UV light for a specified time to initiate polymerization and form the hydrogel layer.

  • Washing and Swelling:

    • Wash the chip extensively with DI water to remove any unreacted monomers and other reagents.

    • Allow the hydrogel to swell to equilibrium in the desired buffer solution.

Comparative Summary of Immobilization Methods

MethodSubstrateAdvantagesDisadvantagesTypical Applications
Self-Assembled Monolayers (SAMs) GoldHighly ordered surfaces, good control over surface density, reproducible.Limited to gold and some other metal surfaces.SPR, QCM, Electrochemical Sensors. [1][5]
Silanization Glass, Silicon OxidesVersatile for oxide surfaces, stable covalent linkage.Can form multilayers if not controlled, sensitive to water.Optical sensors, Microarrays, Lab-on-a-chip devices. [15][16]
Electrochemical Grafting Carbon, some metalsStrong covalent bond, good for conductive surfaces, can be patterned.Can be less ordered than SAMs, requires electrochemical setup.Electrochemical biosensors. [10][11]
Hydrogel Incorporation VariousHigh capacity for boronic acid loading, 3D environment, good for biological samples.Diffusion limitations can affect response time, mechanical stability can be a concern.Continuous monitoring sensors, Implantable devices. [3][13]

Characterization of Boronic Acid-Functionalized Surfaces

Verifying the successful immobilization of boronic acids is a critical step in sensor development. A combination of surface characterization techniques is often employed:

  • Contact Angle Goniometry: A successful immobilization will typically alter the hydrophobicity of the surface, which can be quantified by measuring the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information about the surface, allowing for the detection of boron and other elements introduced during the immobilization process.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize changes in surface morphology and roughness following immobilization.

  • Quartz Crystal Microbalance (QCM): For QCM sensors, the immobilization process can be monitored in real-time by observing the change in resonance frequency, which corresponds to the mass of the immobilized layer. [17]* Electrochemical Techniques: For conductive surfaces, cyclic voltammetry and electrochemical impedance spectroscopy can be used to probe the changes in the electrochemical properties of the surface after modification.

Conclusion

The successful immobilization of boronic acids on sensor surfaces is a foundational step in the development of a wide range of powerful analytical tools. The choice of immobilization method should be carefully considered based on the sensor platform, the target analyte, and the desired performance characteristics. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently functionalize their sensor surfaces and unlock the full potential of boronic acid chemistry for their specific applications.

References

  • One-step synthesis of boronic acid functionalized gold nanoclusters for photoluminescence sensing of dopamine - ResearchGate. (2017-03-01). Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. Available at: [Link]

  • High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring - RSC Publishing. (2017-08-24). Available at: [Link]

  • One-step synthesis of boronic acid functionalized gold nanoclusters for photoluminescence sensing of dopamine - PubMed. (2017-03-01). Available at: [Link]

  • High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring - University of Birmingham's Research Portal. Available at: [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. Available at: [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014-10-18). Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. Available at: [Link]

  • (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - ResearchGate. Available at: [Link]

  • Well-Orientation Strategy for Direct Immobilization of Antibodies: Development of the Immunosensor Using the Boronic Acid-Modified Magnetic Graphene Nanoribbons for Ultrasensitive Detection of Lymphoma Cancer Cells | Analytical Chemistry - ACS Publications. (2020-07-20). Available at: [Link]

  • Surface Modification Strategy of Boronic Acids on Glass Substrates and Its Application for Detecting Glycated Hemoglobin by Liquid Crystal-based Sensors | Request PDF - ResearchGate. Available at: [Link]

  • CHAPTER 10: Boronic Acid-Containing Hydrogels: Synthesis and Their Applications - Books. Available at: [Link]

  • Silanization - Wikipedia. Available at: [Link]

  • Two methods for glass surface modification and their application in protein immobilization. Available at: [Link]

  • Silane-modified surfaces in specific antibody-mediated cell recognition. (2014-04-09). Available at: [Link]

  • Electrochemical borylation of carboxylic acids - PubMed - NIH. (2021-08-24). Available at: [Link]

  • Electrochemical Grafting: A Modern Tool to Achieve New Materials Used for Recognition. Available at: [Link]

  • Two methods for glass surface modification and their application in protein immobilization | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Electrografting of aryl amines on graphitic surfaces: an alternative to diazonium salts? - Lirias. Available at: [Link]

  • Surface Plasmon Resonance Sensors: A Guide for Scientists - Nicoya Lifesciences. Available at: [Link]

  • Concatenation of electrochemical grafting with chemical or electrochemical modification for preparing electrodes with specific surface functionality | Request PDF - ResearchGate. (2025-08-09). Available at: [Link]

  • Quartz crystal microbalance (QCM): useful for developing procedures for immobilization of proteins on solid surfaces - Stork. Available at: [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of Novel Boronic Acids for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Objective: This document provides a comprehensive guide, including detailed protocols, for the systematic evaluation of novel boronic acid derivatives as potential agents for Boron Neutron Capture Therapy (BNCT). It is designed to explain the causality behind experimental choices, ensuring a logical and scientifically rigorous preclinical development pathway.

Introduction: The Imperative for Advanced Boron Carriers in Oncology

Boron Neutron Capture Therapy (BNCT) represents a paradigm of targeted radiotherapy, functioning at the cellular level to selectively eradicate malignant cells while sparing adjacent healthy tissue.[1] The therapy is a binary system, contingent on two discrete components: the administration of a non-radioactive isotope, boron-10 (¹⁰B), and subsequent irradiation of the tumor with low-energy (thermal) neutrons.[2]

The core of BNCT's efficacy lies in the nuclear capture reaction: ¹⁰B + n → [¹¹B] → ⁴He (α particle) + ⁷Li + γ-rays*.[3] The resulting alpha particles and lithium-7 ions are high Linear Energy Transfer (LET) particles, depositing their destructive energy over a very short path length (5–9 µm), which is approximately the diameter of a single cell.[1][2] This elegant mechanism confines the cytotoxic effect almost exclusively to cells that have accumulated ¹⁰B.

The clinical success of BNCT is therefore critically dependent on the quality of the boron delivery agent.[4] An ideal agent must achieve high concentrations within the tumor (~20-50 µg ¹⁰B per gram of tumor) while maintaining low concentrations in surrounding normal tissues and blood, leading to high tumor-to-normal tissue (T:N) and tumor-to-blood (T:B) ratios, typically greater than 3-4:1.[2][5]

Boronic acids are a privileged chemical scaffold in the development of BNCT agents. The clinically used agent, (L)-4-boronophenylalanine (BPA), is a boronic acid derivative that leverages the upregulated amino acid metabolism of cancer cells for preferential uptake.[5][6] However, the quest for agents with even greater tumor selectivity, retention, and efficacy continues. This guide outlines a validated workflow for the preclinical assessment of novel boronic acids, from initial synthesis to in vivo proof-of-concept.

The BNCT Mechanism: A Two-Step Cellular Destruction

The process begins with the selective delivery of a ¹⁰B-containing compound (like a novel boronic acid) to the tumor. Following accumulation, the tumor is irradiated with an external beam of epithermal neutrons, which slow to thermal energies as they penetrate tissue. The ¹⁰B atoms then capture these thermal neutrons, triggering the fission reaction that destroys the cancer cell from within.

BNCT_Mechanism cluster_0 Step 1: Boron Delivery cluster_1 Step 2: Neutron Irradiation BoronAgent Novel Boronic Acid (¹⁰B) Bloodstream Systemic Circulation BoronAgent->Bloodstream IV Infusion TumorCell Tumor Cell Bloodstream->TumorCell Selective Uptake (e.g., via transporters) NormalCell Normal Cell Bloodstream->NormalCell Minimal Uptake Reaction ¹⁰B(n,α)⁷Li Reaction TumorCell->Reaction ¹⁰B Accumulation NeutronSource Neutron Beam (Epithermal) NeutronSource->Reaction Irradiation Destruction Cell Death (High-LET particles) Reaction->Destruction

Caption: The binary mechanism of Boron Neutron Capture Therapy.

Section 1: The In Vitro Evaluation Cascade

The initial phase of evaluation focuses on cell-based assays to determine a compound's intrinsic toxicity, its ability to deliver boron to cancer cells, and its ultimate efficacy upon neutron irradiation. This cascade is designed to efficiently screen and prioritize candidates for more complex in vivo studies.

InVitro_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Mechanistic Validation Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/SRB) Is the compound toxic on its own? Decision1 Low Toxicity & High Uptake? Cytotoxicity->Decision1 Uptake Protocol 2: Cellular Boron Uptake Assay Does the compound enter cancer cells? Quantification Protocol 3: Boron Quantification (ICP-MS) How much boron is delivered? Uptake->Quantification Quantification->Decision1 Mechanism Uptake Mechanism Studies How does it get in? Localization Subcellular Localization Where does it go? Mechanism->Localization BNCT_Test In Vitro BNCT (Colony Formation Assay) Does it work with neutrons? Localization->BNCT_Test Proceed Proceed to In Vivo BNCT_Test->Proceed Start Novel Boronic Acid Start->Cytotoxicity Start->Uptake Decision1->Mechanism Yes Stop Re-design or Abandon Compound Decision1->Stop No

Caption: The logical workflow for in vitro screening of BNCT agents.

Recommended Cell Lines for In Vitro Studies

The choice of cell lines is paramount and should reflect the clinical targets of BNCT. It is crucial to include both cancer cell lines and a non-malignant control line to assess selectivity.[7]

Cancer Type Recommended Cell Lines Rationale
Glioblastoma Multiforme (GBM)U87-MG, T98GStandard models for high-grade glioma, a primary target for BNCT.[7]
Head and Neck Squamous Cell Carcinoma (HNSCC)FaDu, CAL 27, SASHNSCC is a key clinical application for BNCT.[7][8][9]
MelanomaB16-F10 (murine), A375 (human)Malignant melanoma was one of the first cancers treated with BNCT.[4][7]
Normal/ControlHEK293 (human kidney), hTERT-immortalized fibroblastsProvide a baseline for cytotoxicity and boron uptake in non-cancerous cells.[7]
Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing a compound as a boron delivery agent, its intrinsic cytotoxicity must be determined. A successful BNCT agent should have low or no toxicity in the absence of neutrons.[7] This ensures that cell death during therapy is due to the neutron capture reaction, not the chemical itself. The MTT assay is a standard colorimetric method that measures mitochondrial activity as an indicator of cell viability.[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the novel boronic acid in a suitable solvent (e.g., DMSO or sterile water). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the boronic acid. Include "vehicle-only" and "medium-only" controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the "vehicle-only" control. Plot the viability against the compound concentration and calculate the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ value.[9]

Protocol 2: Cellular Boron Accumulation Assay

Causality: This protocol quantifies the total amount of boron taken up by cancer cells after incubation with the novel compound. This is the most direct measure of its potential as a delivery agent. High intracellular boron concentration is a prerequisite for a successful therapeutic effect.[11]

Methodology:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80-90% confluency on the day of the experiment.

  • Treatment: Incubate the cells with a non-toxic concentration of the novel boronic acid (determined from Protocol 1) for a defined period (e.g., 2, 6, 12, 24 hours) to assess uptake kinetics. A standard concentration of BPA should be used as a positive control.[9]

  • Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Detachment and Counting: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge.

  • Sample Preparation: Resuspend the cell pellet in PBS. Take an aliquot for cell counting (using a hemocytometer or automated cell counter). The remaining known number of cells are pelleted again.

  • Storage: The final cell pellet can be stored at -80°C until ready for boron quantification analysis.

Protocol 3: Boron Quantification by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Causality: ICP-MS is the gold-standard analytical technique for measuring boron concentrations in biological samples due to its exceptional sensitivity (parts-per-billion range), accuracy, and ability to distinguish between boron isotopes (¹⁰B and ¹¹B).[12][13] This step provides the quantitative data needed to evaluate and compare different boron agents.

Methodology:

  • Sample Digestion (Wet Ashing):

    • Place the cell pellet (from Protocol 2) or a weighed tissue sample (from in vivo studies) into a clean digestion vessel.

    • Add a high-purity, strong oxidizing acid, typically 65-70% nitric acid (HNO₃). For samples with high organic content like blood, a mixture including sulfuric acid (H₂SO₄) may be necessary to ensure complete digestion.[12][14]

    • Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear. This process breaks down the organic matrix, leaving the inorganic elements in solution.

    • Allow the digest to cool and dilute it to a final known volume with high-purity deionized water. The final acid concentration should be low (~1-2%) to be compatible with the ICP-MS instrument.

  • Internal Standard: Add an internal standard (e.g., Beryllium) to all samples, blanks, and calibration standards to correct for instrument drift and matrix effects.[15]

  • Calibration: Prepare a series of calibration standards with known boron concentrations covering the expected range of the samples.

  • ICP-MS Analysis:

    • Introduce the prepared samples into the ICP-MS system. The sample is nebulized into an aerosol and introduced into a high-temperature argon plasma (~6000-8000 K), which atomizes and ionizes the elements.[12]

    • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector counts the ions for the ¹⁰B and/or ¹¹B isotopes.

  • Data Analysis:

    • Generate a calibration curve by plotting the known concentrations of the standards against their measured signal intensities.

    • Use this curve to determine the boron concentration in the unknown samples.

    • Express the final result as µg of boron per 10⁶ cells or µg of boron per gram of tissue.

Section 2: The In Vivo Evaluation Pathway

Promising candidates from in vitro screening must be evaluated in animal models to assess their biodistribution, pharmacokinetics, and therapeutic efficacy in a complex biological system.

InVivo_Workflow Start Lead Candidate from In Vitro Studies Model Tumor Model Development (e.g., Subcutaneous Xenograft) Start->Model PK_BD Protocol 4: Pharmacokinetics & Biodistribution Study Model->PK_BD Decision1 Favorable T:N and T:B Ratios? PK_BD->Decision1 Efficacy Protocol 5: Therapeutic Efficacy Study (BNCT Treatment) Decision1->Efficacy Yes Stop Poor Biodistribution or Efficacy Decision1->Stop No Endpoint Endpoint Analysis: Tumor Growth Delay, Survival, Histology Efficacy->Endpoint Proceed Candidate for Further Development Endpoint->Proceed

Caption: A streamlined workflow for the in vivo assessment of BNCT agents.

Protocol 4: Biodistribution and Pharmacokinetics Study

Causality: This is the most critical in vivo experiment for a BNCT agent. Its purpose is to quantify the concentration of boron over time in the tumor, blood, and key normal organs (e.g., brain, liver, kidney, skin).[16] The data generated are used to calculate the T:N and T:B ratios and to determine the optimal time window between drug administration and neutron irradiation for achieving the maximum therapeutic effect.[17]

Methodology:

  • Animal Model: Use tumor-bearing animals (e.g., immunodeficient mice with subcutaneous human tumor xenografts). Tumors should reach a palpable size (e.g., 100-150 mm³) before the study begins.[18]

  • Compound Administration: Administer the novel boronic acid to cohorts of animals (n=3-5 per time point) via a clinically relevant route, typically intravenous (IV) injection.

  • Time Points: Euthanize cohorts at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Collection: Immediately collect blood via cardiac puncture. Then, carefully dissect the tumor and key normal organs (brain, liver, kidneys, muscle, skin).

  • Sample Processing: Weigh each tissue sample. Samples can be flash-frozen and stored at -80°C until analysis.

  • Boron Quantification: Determine the boron concentration in each tissue and blood sample using ICP-MS as described in Protocol 3 .

  • Data Analysis:

    • Plot the boron concentration (µg/g) versus time for each tissue.

    • Calculate the Tumor:Blood (T:B) and Tumor:Normal Tissue (T:N) concentration ratios at each time point.

    • Identify the time point (T_peak) where the tumor boron concentration is sufficiently high and the T:B and T:N ratios are maximal. This time point will be used for the efficacy study.

Critical Biodistribution Parameters for a Promising BNCT Agent
Parameter Target Value Rationale
Peak Tumor ¹⁰B Concentration > 20 µg/gSufficient concentration is required to deliver a tumoricidal dose upon neutron capture.[2][5]
Tumor:Blood Ratio (T:B) > 3:1Minimizes damage to the vascular endothelium and reduces systemic radiation dose.[2][17]
Tumor:Normal Brain Ratio (T:Br) > 4:1Absolutely critical for treating brain tumors to avoid neurotoxicity.[2]
Tumor:Skin Ratio (T:S) > 3:1Important for treating head and neck cancers to prevent severe mucositis and dermatitis.[17]
Protocol 5: In Vivo Therapeutic Efficacy Study

Causality: This experiment provides the definitive proof-of-concept, evaluating whether the selective accumulation of the boronic acid translates into a therapeutic benefit when combined with neutron irradiation. The goal is to demonstrate tumor growth inhibition or regression and improved survival.[19][20]

Methodology:

  • Animal Model & Grouping: Use tumor-bearing mice with established tumors. Randomly assign animals to the experimental groups outlined in the table below.

  • Boron Agent Administration: For groups 3 and 4, administer the novel boronic acid at the predetermined optimal dose.

  • Waiting Period: Wait for the optimal time determined in the biodistribution study (Protocol 4) to allow for maximal tumor accumulation and clearance from normal tissues.

  • Neutron Irradiation: For groups 2 and 4, irradiate the tumor area with a beam of thermal or epithermal neutrons. The neutron fluence should be calculated to deliver a therapeutic dose based on the measured boron concentration in the tumor. Animals must be properly shielded to expose only the tumor region.[11]

  • Monitoring: Monitor the animals regularly (e.g., 2-3 times per week) for:

    • Tumor Volume: Measure with calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: As an indicator of systemic toxicity.

    • Overall Health and Survival: Note any adverse effects.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or based on a survival endpoint. Tumors and major organs should be collected for histological analysis.

  • Data Analysis: Plot mean tumor growth curves for each group. Generate Kaplan-Meier survival curves to compare survival rates between groups.

Example Animal Grouping for an Efficacy Study
Group Treatment Purpose
1 Untreated ControlBaseline tumor growth
2 Neutrons OnlyTo assess the effect of the neutron beam itself.
3 Boronic Acid OnlyTo confirm the compound is not therapeutic on its own.
4 BNCT (Boronic Acid + Neutrons) The primary therapeutic group.

References

  • Kots, V. M., et al. (2018). Biodistribution of boron compounds in an animal model of human undifferentiated thyroid cancer for boron neutron capture therapy. PubMed. [Link]

  • Pozzi, E. C. C., et al. (2013). Boron neutron capture therapy (BNCT) for the treatment of liver metastases: biodistribution studies of boron compounds in an experimental model. PubMed. [Link]

  • Lin, T. Y., et al. (2021). A Review of Boron Neutron Capture Therapy: Its History and Current Challenges. PubMed Central. [Link]

  • Brednev, A. S., et al. (2021). Boron neutron capture therapy: Current status and future perspectives. PubMed Central. [Link]

  • Karihtala, P., et al. (2024). The current status and future perspectives of clinical boron neutron capture therapy trials. ResearchGate. [Link]

  • Sato, K., et al. (2021). Boron Neutron Capture Therapy: A Review of Clinical Applications. Frontiers in Oncology. [Link]

  • Wang, L. W., et al. (2024). A clinician's perspective on boron neutron capture therapy: promising advances, ongoing trials, and future outlook. Taylor & Francis Online. [Link]

  • Gasperini, P., et al. (2022). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PubMed Central. [Link]

  • Ono, K., et al. (2023). Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Journal of Radiation Research. [Link]

  • Wu, G., et al. (2022). Boron Neutron Capture Therapy: Current Status and Challenges. Frontiers in Oncology. [Link]

  • EBSCO Information Services. (n.d.). Boron neutron capture therapy (BNCT). EBSCO. [Link]

  • Miyatake, S., et al. (2016). The principle of boron neutron capture therapy (BNCT). ResearchGate. [Link]

  • Aromando, R. F., et al. (2011). Boron delivery with liposomes for boron neutron capture therapy (BNCT): Biodistribution studies in an experimental model of oral cancer demonstrating therapeutic potential. ResearchGate. [Link]

  • Aime, S., et al. (2011). Boronated Compounds for Imaging Guided BNCT Applications. IRIS-AperTO - UniTo. [Link]

  • Dagrosa, M. A., et al. (2023). Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies. MDPI. [Link]

  • Wikipedia. (n.d.). Neutron capture therapy of cancer. Wikipedia. [Link]

  • Kanygin, V. V., et al. (2022). In Vivo Accelerator-Based Boron Neutron Capture Therapy for Spontaneous Tumors in Large Animals: Case Series. NIH. [Link]

  • BIPM. (2024). The Current Status of the Accelerator Neutron Source and Dosimetry for Boron Neutron Capture Therapy. YouTube. [Link]

  • Van den Bossche, J. (2021). Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN. [Link]

  • Zhang, Z., et al. (2023). Advances in Clinical Trials of Boron Neutron Capture Therapy. PubMed Central. [Link]

  • Portu, A., et al. (2023). Enhancement in the Therapeutic Efficacy of In Vivo BNCT Mediated by GB-10 with Electroporation in a Model of Oral Cancer. MDPI. [Link]

  • Leśnikowski, Z. J., et al. (2024). Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. MDPI. [Link]

  • Lee, C. H., et al. (2024). Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model. MDPI. [Link]

  • Crossley, C. J. D., et al. (2020). Biological cytotoxicity and cellular accumulation of boron in cancer cells. ResearchGate. [Link]

  • Zhang, C., et al. (2021). Boron neutron capture therapy of cancer: Critical issues and future prospects. PubMed Central. [Link]

  • Lee, C. H., et al. (2020). In vivo evaluation of the effects of combined boron and gadolinium neutron capture therapy in mouse models. ResearchGate. [Link]

  • Taskaev, S., et al. (2023). Dosimetry for boron neutron capture therapy developed and verified at the accelerator based neutron source VITA. Frontiers in Physics. [Link]

  • Koivunoro, H., et al. (2012). Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy. PubMed. [Link]

  • Vanderpool, R. A., et al. (1994). Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-10 Stable Isotope Experiments with Plants, Rats, and Humans. Environmental Health Perspectives. [Link]

  • Zhang, Z., et al. (2022). Boron Neutron Capture Therapy: Clinical Application and Research Progress. PubMed Central. [Link]

  • Nigg, D. W. (2003). Physical Dosimetry and Spectral Characterization of Neutron Sources for Neutron Capture Therapy. ResearchGate. [Link]

  • Liu, G., et al. (2024). Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. PubMed. [Link]

  • Düzagac, F., et al. (2012). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. PubMed Central. [Link]

  • Vähä-Heikkilä, K., et al. (2022). Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives. MDPI. [Link]

  • Kabalka, G. W., & Yao, M. L. (2006). The synthesis and use of boronated amino acids for boron neutron capture therapy. PubMed. [Link]

  • Al-Ammar, A. S., et al. (2001). Determination of boron in serum, plasma and urine by inductively coupled plasma mass spectrometry (ICP-MS). Use of mannitol-ammonia as diluent and for eliminating memory effect. ResearchGate. [Link]

  • Takata, T., et al. (2014). Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy. NIH. [Link]

Sources

Application Notes and Protocols: 3-(Furfurylaminocarbonyl)phenylboronic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Furfurylaminocarbonyl)phenylboronic acid is a specialized arylboronic acid derivative that has emerged as a valuable tool for researchers in enzymology and drug discovery. Its unique chemical structure, featuring a phenylboronic acid moiety linked to a furfurylaminocarbonyl group, positions it as a potent and selective inhibitor for certain classes of enzymes, particularly serine proteases.[1][2] Boronic acids, in general, are well-established as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.[3][4][5] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often highly specific inhibition.[3][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for its application, and offer insights into data analysis and interpretation.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory activity of this compound is rooted in the electrophilic nature of its boron atom. Within the enzyme's active site, the hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the boron atom. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[3] This adduct sterically and electronically resembles the transition state of the substrate hydrolysis reaction, effectively locking the enzyme in an inactive conformation.[3][6]

The reversibility of this covalent bond is a key feature, allowing for the study of enzyme kinetics and the determination of inhibitor potency through equilibrium-based measurements.[7] The furfurylaminocarbonyl side chain plays a crucial role in conferring specificity, interacting with subsites within the enzyme's active site to enhance binding affinity and selectivity for the target enzyme over other proteases.[8]

InhibitionMechanism E Active Enzyme (E) + Serine (Ser-OH) EI_noncovalent Non-covalent Enzyme-Inhibitor Complex (E·I) E->EI_noncovalent Initial Binding I Inhibitor (I) This compound I->EI_noncovalent EI_covalent Reversible Covalent Enzyme-Inhibitor Adduct (E-I) EI_noncovalent->EI_covalent Nucleophilic Attack (Ser-OH on Boron)

Caption: Reversible covalent inhibition by this compound.

Materials and Reagents

  • Enzyme: Purified target serine protease of interest.

  • Inhibitor: this compound (CAS No. 850567-27-0).[9]

  • Substrate: A suitable fluorogenic or chromogenic substrate for the target enzyme.

  • Assay Buffer: Buffer system appropriate for optimal enzyme activity and stability (e.g., Tris-HCl, HEPES, or PBS at a physiological pH).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Microplates: 96-well or 384-well, low-binding, black plates for fluorescence-based assays or clear plates for absorbance-based assays.

  • Plate Reader: A microplate reader capable of measuring fluorescence or absorbance at the appropriate wavelengths.

Step-by-Step Protocol: IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target serine protease. The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.[10]

Preparation of Reagents
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired assay time.

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration equal to or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[11]

Assay Procedure
  • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations. A typical 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent-induced enzyme inactivation.

  • Pre-incubation of Enzyme and Inhibitor: In a microplate, add the diluted inhibitor solutions to the wells. Then, add the enzyme working solution to each well. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This pre-incubation step is crucial for time-dependent inhibitors like boronic acids to reach binding equilibrium.[12]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate working solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data at regular intervals (e.g., every 60 seconds) for a duration that ensures the initial reaction rates are linear.

IC50_Workflow start Start prep_reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution pre_incubation Pre-incubate Enzyme and Inhibitor serial_dilution->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Plate Reader) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 value.

Data Analysis and Interpretation

  • Calculate Initial Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V) from the linear portion of the kinetic progress curve.

  • Normalize Data: Express the initial rates as a percentage of the uninhibited control (enzyme and substrate without inhibitor).

  • Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[10]

Hypothetical Data Presentation
Inhibitor Concentration (nM)% Enzyme Activity
10005.2
33315.8
11135.1
3750.3
12.375.6
4.190.2
1.3798.1
0.4699.5
0.15100.1
0 (Control)100.0

Note: The IC50 value can be influenced by the substrate concentration. For competitive inhibitors, the IC50 will increase with increasing substrate concentration.[11][13] For a more direct measure of inhibitor potency, it is recommended to determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and its Km.[10][14]

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors, inconsistent mixing, or temperature fluctuations.Ensure accurate pipetting, proper mixing of reagents, and maintain a stable assay temperature.
No inhibition observed Incorrect inhibitor concentration, inactive inhibitor, or enzyme degradation.Verify inhibitor concentration and purity. Prepare fresh enzyme and inhibitor solutions.
Steep or shallow dose-response curve Assay conditions not optimized, or non-ideal inhibitor behavior.Optimize enzyme and substrate concentrations. Investigate the mechanism of inhibition further.

References

  • Ke, M., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(7), e00307-18. Available from: [Link]

  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7301. Available from: [Link]

  • Szedulinski, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology, 5(1), 73-86. Available from: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available from: [Link]

  • Papp-Wallace, K. M., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 55(10), 4893-4903. Available from: [Link]

  • Boucher, C. T., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16452-16457. Available from: [Link]

  • Williams, B. J., et al. (2013). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 20(4), 507-517. Available from: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available from: [Link]

  • Di Pisa, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(21), 15858. Available from: [Link]

  • Tan, X., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. Available from: [Link]

  • University of California, Davis. (n.d.). Enzyme Kinetics and Reversible Inhibition. Available from: [Link]

  • Hujer, K. M., et al. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 24(17), 3122. Available from: [Link]

  • Basavarajappa, H. D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. Available from: [Link]

  • Johnson, D. S., et al. (2016). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 7(11), 2133-2143. Available from: [Link]

  • Johnson, D. S., et al. (2016). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available from: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. Available from: [Link]

  • Tondi, D., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 176. Available from: [Link]

  • Helfand, M. S., et al. (2023). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. Journal of Medicinal Chemistry, 66(8), 5698-5712. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The information provided is structured in a question-and-answer format, blending established chemical principles with practical, field-proven advice.

I. Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most direct and common synthetic route is a two-step process starting from 3-carboxyphenylboronic acid.

  • Amide Coupling: The primary step involves the formation of an amide bond between the carboxylic acid group of 3-carboxyphenylboronic acid and the amine group of furfurylamine. This reaction typically requires an activating agent or coupling reagent to facilitate the condensation.[1][2][3]

  • Workup and Isolation: Following the coupling reaction, a carefully designed aqueous workup is performed to remove the coupling reagents, byproducts, and unreacted starting materials, followed by isolation and purification of the final product.

Below is a workflow diagram illustrating this standard synthetic pathway.

Caption: General workflow for synthesizing this compound.

Q2: What are the most critical factors that affect the final yield?

A2: Several factors can significantly impact the yield:

  • Choice of Coupling Reagent: The efficiency of the amide bond formation is highly dependent on the coupling reagent used.[3]

  • Reaction Conditions: Solvent, temperature, and reaction time must be optimized to ensure complete conversion while minimizing side reactions.

  • pH Control During Workup: Boronic acids are susceptible to degradation (protodeboronation) under harsh acidic or basic conditions.[4][5] Maintaining an optimal pH range during extraction and isolation is critical.

  • Purification Method: Inefficient purification can lead to significant product loss. Boronic acids can be challenging to purify via standard silica gel chromatography.[6][7][8]

Q3: How does the boronic acid group influence the reaction?

A3: The boronic acid moiety, B(OH)₂, is a mild Lewis acid.[9][10] While generally stable, its presence necessitates careful consideration of reaction and workup conditions. It can form complexes with diols and is sensitive to both oxidation and protodeboronation (loss of the B(OH)₂ group).[5][11][12] This sensitivity is a primary cause of yield loss if not properly managed.

II. Troubleshooting Guide: Maximizing Yield

This section addresses specific problems encountered during the synthesis and provides detailed solutions.

Problem 1: Low Yield After the Amide Coupling Step

You've completed the reaction between 3-carboxyphenylboronic acid and furfurylamine, but analysis (TLC, LCMS) shows significant unreacted starting material or low formation of the desired product.

Possible Cause A: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures and requires the removal of water.[13][14] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine.

Solution: Optimize the Coupling Reagent and Conditions

Different coupling reagents have different mechanisms and efficiencies. If a standard carbodiimide like EDC is providing low yields, consider alternatives.

Coupling Reagent SystemClassMechanismKey Advantages
EDC / HOBt CarbodiimideForms an O-acylisourea intermediate, which is then converted to an HOBt active ester.Cost-effective, common. Byproduct is water-soluble.
HATU / DIPEA Uronium/Aminium SaltForms a highly reactive OAt active ester.Very high efficiency, fast reaction times, good for hindered substrates.[3]
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideForms a mixed anhydride with the carboxylic acid.High reactivity. Byproducts are typically water-soluble and easily removed.

Recommended Protocol (Using HATU):

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add furfurylamine (1.05 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LCMS.

  • Quench & Workup: Once the reaction is complete, proceed with a carefully controlled aqueous workup (see Problem 2).

Problem 2: Product Loss During Workup and Extraction (Protodeboronation)

The coupling reaction appears successful, but the yield drops significantly after aqueous workup and extraction. You may observe the formation of N-furfurylbenzamide as a byproduct.

Primary Cause: Protodeboronation

Protodeboronation is the acid- or base-catalyzed cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[15] This process is often accelerated at pH extremes.[4][5] The arylboronate anion, which is more prevalent at higher pH, is particularly susceptible to this reaction.[5]

Solution: Maintain Strict pH Control and Use Protective Extraction

The key is to keep the boronic acid in its neutral, less reactive state during the workup. The stability of many arylboronic acids is maximal around pH 5.[4]

Optimized Workup Protocol:

  • Quenching: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Aqueous Wash: Wash the organic layer with a mildly acidic aqueous solution, such as a saturated NH₄Cl solution or a dilute (e.g., 0.5 M) solution of citric acid, to remove the base (DIPEA) and other basic impurities. The goal is to bring the aqueous phase to a pH between 4 and 6.

  • Brine Wash: Wash with a saturated NaCl (brine) solution to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature (<45°C) to avoid potential thermal degradation.

The following decision tree can guide your troubleshooting process for yield loss.

Troubleshooting_Yield_Loss Start Low Final Yield Observed Check_Reaction Analyze Crude Reaction Mixture (LCMS / NMR) Start->Check_Reaction Incomplete_Reaction Problem: Incomplete Coupling Solution: Change coupling reagent (e.g., to HATU), check reagent purity, use anhydrous solvent. Check_Reaction->Incomplete_Reaction Starting material remains Complete_Reaction Reaction is clean & complete. Check_Reaction->Complete_Reaction High conversion Check_Workup Analyze Post-Workup Organic Layer Deboronation Problem: Protodeboronation Solution: Control workup pH (4-6), use mild acid wash (citric acid), avoid strong bases. Check_Workup->Deboronation Deboronated byproduct detected No_Loss Product intact after workup. Check_Workup->No_Loss No significant byproduct Complete_Reaction->Check_Workup Purification_Loss Problem: Loss During Purification Solution: Avoid standard silica gel. Use recrystallization or specialized chromatography. No_Loss->Purification_Loss

Caption: Decision tree for troubleshooting low yield in the synthesis.

Problem 3: Difficulty with Product Purification

The crude product is an impure oil or solid that is difficult to purify. Standard silica gel column chromatography results in poor separation, product degradation, or low recovery.

Primary Cause: Interaction with Silica Gel and Anhydride Formation

Boronic acids are known to interact strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to streaking, poor recovery, and sometimes decomposition.[7][8] Furthermore, boronic acids can dehydrate to form cyclic trimers known as boroxines.[16] This can complicate purification and analysis (e.g., by NMR).

Solution 1: Recrystallization If the crude product is a solid, recrystallization is often the most effective method for purification.

  • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethyl acetate/hexanes, acetonitrile/water, ethanol/water) to find conditions where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Solution 2: Purification via a Temporary Boronate Ester This advanced technique involves converting the boronic acid to a more stable and chromatographically well-behaved boronate ester (e.g., a pinacol ester) for purification, followed by deprotection. While adding steps, this can dramatically improve purity. However, for this specific molecule, a more direct approach is often preferred.

Solution 3: Specialized Chromatography If chromatography is necessary, avoid standard silica gel.

  • Acid-Washed Silica: Pre-treating silica gel with a weak acid can passivate the surface and improve recovery.[17]

  • Reversed-Phase Chromatography (C18): This can be an effective alternative, eluting with a gradient of acetonitrile in water, often with a small amount of an acidic modifier like formic acid or TFA.

Recommended Purification Protocol (Base/Acid Extraction): This method leverages the acidic nature of the boronic acid to separate it from neutral impurities.[18]

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic solution with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

  • Separate the aqueous layer and carefully acidify it with a mild acid (e.g., 1 M HCl or citric acid) to a pH of ~4-5, causing the pure boronic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

III. References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

  • Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(13), 2140-2146. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob27367a]

  • Cottet, F., & Schlosser, M. (2002). Protodeboronation of Substituted Phenylboronic Acids. European Journal of Organic Chemistry, 2002(19), 327-330. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/1099-0690(200210)2002:19%3C3277::AID-EJOC3277%3E3.0.CO;2-V]

  • Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. X. The Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(16), 3387-3391. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01070a028]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [URL: https://pubs.acs.org/doi/abs/10.1021/cr100048w]

  • Hitosugi, S., Isobe, T., & Ishikawa, T. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 23(10), 1533-1536. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290998]

  • Poon, K. W. C., & Dudley, G. B. (2006). Boric acid-catalyzed amide formation from carboxylic acids and amines. The Journal of Organic Chemistry, 71(10), 3923-3927. [URL: https://pubs.acs.org/doi/abs/10.1021/jo060428v]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Development Solutions. [URL: https://www.neilanderson.com/process-tips/controlling-residual-arylboronic-acids-as-potential-genotoxic-impurities-in-apis/]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(18), 9573-9583. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01534]

Sources

Preventing deboronation during Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Suzuki-Miyaura coupling reaction. As one of the most powerful C-C bond-forming reactions in modern organic synthesis, its efficiency is paramount. A common and often frustrating side reaction is the cleavage of the C-B bond of the organoboron reagent, a process known as deboronation. This guide provides in-depth, field-tested answers and protocols to help you diagnose, troubleshoot, and ultimately prevent deboronation in your reactions, ensuring higher yields and product purity.

Part 1: Frequently Asked Questions - Understanding Deboronation

This section addresses the fundamental principles of deboronation. Understanding the "why" is the first step to effective troubleshooting.

Q1: What exactly is deboronation and why is it detrimental to my Suzuki-Miyaura reaction?

Deboronation is an undesired side reaction where the boronic acid or ester starting material is converted into a simple arene (Ar-H) instead of the desired coupled product (Ar-Ar'). This process consumes your starting material, reduces the overall yield of your target molecule, and complicates the purification process by introducing a significant byproduct. The C-B bond is cleaved and replaced with a C-H bond (from a proton source) or a C-O bond (from oxidation).

Q2: I've heard of "protodeboronation." Is that the only pathway I need to worry about?

No, while protodeboronation is the most common culprit, there are two primary pathways for deboronation to consider:

  • Protodeboronation (or Proto-deboronation): This is the acid- or base-catalyzed cleavage of the C-B bond by a proton source, which is often water present in the solvent or base. Electron-rich and electron-deficient arylboronic acids, particularly heteroaromatic ones, can be susceptible to this pathway.

  • Oxidative Deboronation: This occurs in the presence of oxygen and the palladium catalyst. The palladium(II) species can interact with the boronic acid, leading to an oxidative cleavage that forms a phenol or related oxidized byproduct. This is why rigorous degassing of reaction mixtures is critical.

Below is a diagram illustrating how the deboronation pathway competes with the productive Suzuki-Miyaura catalytic cycle.

Caption: Competing pathways: the desired Suzuki cycle versus the deboronation side reaction.

Part 2: Troubleshooting Guide - Diagnosing and Solving Deboronation

This section is designed to provide direct answers to common experimental failures.

Q3: My reaction produced mostly the deboronated starting material (Ar-H). What is the most likely cause and the first thing I should check?

A high yield of the deboronated arene almost always points to protodeboronation . The most common culprits are an overly strong base, the presence of excess water, or high reaction temperatures held for extended periods.

First Steps for Troubleshooting:

  • Evaluate Your Base: Strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) in the presence of water can rapidly accelerate protodeboronation.

  • Check Your Solvents: Ensure you are using dry, degassed solvents. "Wet" solvents provide the proton source for protodeboronation.

  • Monitor Temperature and Time: High temperatures can increase the rate of deboronation relative to the productive coupling.

Q4: I believe my base is the problem. How do I select a better one?

The key is to use a base that is strong enough to facilitate the transmetalation step but not so aggressive that it promotes rapid deboronation. Weaker inorganic bases are often superior.

Recommended Base Strategy:

  • Switch to a Milder Base: Potassium phosphate (K₃PO₄) is an excellent first choice as it has lower basicity and is less hygroscopic than carbonates. It provides sufficient activity for the catalytic cycle while minimizing protodeboronation.

  • Use Anhydrous Bases: If using carbonates (e.g., K₂CO₃, Cs₂CO₃), ensure they are anhydrous. You can dry them in an oven before use.

  • Consider Fluoride: In some cases, especially with unactivated aryl chlorides, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective and may suppress deboronation.

The following table provides a comparison of commonly used bases.

BasepKa (of conjugate acid)Typical ConditionsComments on Deboronation
NaOH~15.7Aqueous/AlcoholicHigh Risk. Very strong; often accelerates protodeboronation significantly.
K₂CO₃~10.3Aqueous/OrganicModerate Risk. Widely used, but its hygroscopic nature can introduce water.
Cs₂CO₃~10.3OrganicModerate Risk. More soluble in organic solvents than K₂CO₃, but still quite basic.
K₃PO₄ ~12.3 Aqueous/Organic Low Risk. Often the best choice for sensitive substrates. Highly effective at minimizing deboronation.
KF~3.2OrganicLow Risk. A very weak base; its role is to activate the boronic acid by forming a fluoroborate species.
Q5: My arylboronic acid is electron-deficient (e.g., has -NO₂ or -CF₃ groups) and seems particularly unstable. What can I do?

Electron-deficient and many heteroaromatic boronic acids are notoriously prone to deboronation. The best strategy is to move away from the boronic acid itself and use a more stable derivative.

Recommended Solution: Use Boronic Acid Esters.

Boronic acid pinacol esters (Ar-BPin) are significantly more stable towards protodeboronation than their corresponding boronic acids. They are often crystalline, stable solids that can be purified by chromatography and stored for long periods. While they can be slightly less reactive, this is often a worthwhile trade-off for stability.

Boronic_Acid_Stability cluster_instability High Deboronation Risk cluster_stability Enhanced Stability ArBOH Aryl Boronic Acid Ar-B(OH)₂ H2O H₂O / Base ArH Ar-H (Byproduct) H2O->ArH Fast ArBPin Pinacol Ester Ar-BPin H2O_2 H₂O / Base ArH_2 Ar-H (Byproduct) H2O_2->ArH_2 Slow ArBOH_start Instability Issue ArBOH_start->ArBOH ArBPin_solution Recommended Solution ArBPin_solution->ArBPin

Caption: Use of stable pinacol esters (Ar-BPin) to mitigate deboronation.

Part 3: Key Experimental Protocols

Here are detailed protocols for implementing the strategies discussed above.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using K₃PO₄ to Minimize Deboronation

This protocol is a robust starting point for substrates known to be sensitive to deboronation.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol

  • Arylboronic Acid or Ester (Ar'-B(OR)₂): 1.2 mmol (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.02 mmol (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water 4:1): 10 mL

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid/ester (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (0.02 mmol).

  • Atmosphere Control (Critical): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (10 mL) via syringe. To degas the solvent, bubble Argon or Nitrogen through it for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the deboronated byproduct (Ar'-H).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: In-Situ Protection of Boronic Acid as a Pinacol Ester

If you only have the boronic acid but wish to benefit from the stability of the pinacol ester, you can perform an in-situ esterification immediately before the coupling.

Materials:

  • Arylboronic Acid (Ar-B(OH)₂): 1.0 mmol

  • Pinacol: 1.1 mmol (1.1 equiv)

  • Anhydrous Toluene: 5 mL

  • Other Suzuki reagents as per Protocol 1.

Procedure:

  • Esterification: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the arylboronic acid (1.0 mmol), pinacol (1.1 mmol), and anhydrous toluene (5 mL).

  • Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 1-2 hours or until no more water is collected.

  • Cooling and Coupling: Cool the flask to room temperature. The solution now contains your Ar-BPin. You can proceed directly by adding the remaining Suzuki coupling reagents (aryl halide, catalyst, base, and additional solvent) to this same flask and following the steps outlined in Protocol 1. This method avoids isolating the potentially sensitive boronic acid.

References

  • Title: Mechanisms of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Review Source: Chemical Reviews URL: [Link]

  • Title: Protodeboronation of Arylboronic Acids: A Mechanistic Investigation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Palladium-Catalyzed Suzuki Cross-Coupling Reaction on Water Using K₃PO₄ Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pinacolato-Type Organodiboron Reagents with Chloroarenes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Decade of Advances in Suzuki−Miyaura Cross-Coupling Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Optimizing Amide Bond Formation with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of boronic acid-catalyzed amide bond formation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Issue 1: Low or No Amide Yield

Question: I am performing a boronic acid-catalyzed amidation and observing very low to no conversion to my desired amide. What are the likely causes and how can I improve the yield?

Answer: Low or nonexistent yields in boronic acid-catalyzed amidations are a common hurdle, often stemming from a few critical factors. The primary culprit is typically the presence of water, which shifts the reaction equilibrium away from the product.[1][2] Catalyst deactivation and suboptimal reaction conditions are also frequent contributors.

  • Inefficient Water Removal: The formation of an amide from a carboxylic acid and an amine is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, this water must be effectively removed to drive the reaction forward.[1][3]

    • Solution: Employ a robust dehydration strategy. While molecular sieves are common, their efficiency can be variable.[4]

      • Protocol 1: Rigorous Activation of Molecular Sieves:

        • Place fresh 4Å or 5Å molecular sieves in a flask.

        • Heat to 200-300°C under high vacuum for at least 4 hours.

        • Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

        • Store the activated sieves in a desiccator and add them to the reaction mixture at the start. The amount of sieves can have a profound effect on the reaction.[5]

      • Alternative: For reactions at higher temperatures, a Dean-Stark apparatus is highly effective for azeotropic water removal.[2][6] Common solvents for this purpose include toluene, xylene, or fluorobenzene.[1][6]

  • Catalyst Deactivation: The boronic acid catalyst can be sequestered into inactive forms, primarily through the formation of boroxines or unreactive complexes with the starting materials.

    • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[7][8][9] While this equilibrium exists, some studies suggest that boroxines themselves are not catalytically active.[6] The formation of stable, inactive boroxines can be promoted by certain substrates, such as 2-aminopyridine.[10] dot graph Boroxine_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

      }

      Caption: Equilibrium between boronic acid and its inactive boroxine trimer.

    • Unreactive Complexes: Boronic acids can form complexes with both the amine and carboxylic acid starting materials. If these complexes are too stable, they can inhibit the catalytic cycle.[5][11]

    • Solutions:

      • Catalyst Choice: Electron-deficient arylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) or ortho-substituted boronic acids (e.g., o-iodophenylboronic acid) often exhibit higher catalytic activity.[1][12] The ortho-substituents are thought to destabilize the formation of inactive boroxine species.[4]

      • Co-catalysts/Additives: The addition of a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can significantly enhance the reaction rate by forming a more active intermediate.[13]

      • Pre-mixing: In some cases, pre-stirring the boronic acid and the carboxylic acid before adding the amine can be beneficial, as it can favor the formation of the active acyloxyboron intermediate.[1]

Catalyst TypeKey FeatureTypical Loading (mol%)Recommended For
Simple Arylboronic Acids (e.g., Phenylboronic acid)Readily available and inexpensive.5 - 10General-purpose, straightforward amidations.
Electron-Deficient Arylboronic Acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)Increased Lewis acidity enhances catalytic activity.[1]1 - 5Challenging substrates, faster reaction times.
ortho-Halophenylboronic Acids (e.g., o-Iodophenylboronic acid)High activity, even at room temperature.[12]5 - 10Mild reaction conditions, sterically hindered substrates.
Thiophene-based Boronic Acids (e.g., (2-(thiophen-2-ylmethyl)phenyl)boronic acid)Highly active catalyst for room temperature amidations.[14][15]5 - 10Broad substrate scope, including functionalized amines.
Issue 2: Reaction Stalls or is Sluggish

Question: My reaction starts but appears to stall before reaching completion, even with prolonged reaction times. What could be causing this sluggishness?

Answer: A stalled or sluggish reaction often points to a kinetic barrier or gradual catalyst inhibition. Besides the factors mentioned above, the physical state of the reaction and the specific nature of your substrates play a significant role.

  • Poor Solubility: Heterogeneous reaction mixtures can lead to slow reaction rates. The catalyst or one of the reactants may not be fully dissolved in the chosen solvent.

    • Solution:

      • Solvent Screening: Test a range of solvents. Toluene is common for azeotropic reflux, but other options like fluorobenzene or tert-amyl methyl ether (TAME) might offer better solubility for your specific substrates.[1][5] For room temperature reactions, dichloromethane (DCM) is often used.[14]

      • Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rate. For heat-sensitive substrates, a more active catalyst that allows for lower temperatures is a better choice.[15]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can significantly slow down the rate of amide bond formation.[16]

    • Solution:

      • Higher Temperatures: Forcing conditions (e.g., reflux in xylene or mesitylene) may be necessary.[6]

      • More Active Catalysts: Utilize highly active catalyst systems, such as those developed by Hall (o-iodophenylboronic acid) or Blanchet ((2-(thiophen-2-ylmethyl)phenyl)boronic acid), which have shown success with sterically demanding substrates.[12][14]

      • Increased Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading to 10-15 mol% can sometimes overcome kinetic barriers.

Issue 3: Difficulty with Product Purification

Question: My reaction has gone to completion, but I am struggling to isolate my pure amide from the boron-containing byproducts. What are the best purification strategies?

Answer: The removal of the boronic acid catalyst and related species can be challenging due to their polarity and potential to co-elute with the product during chromatography.

  • Aqueous Workup with a Diol: Boronic acids form stable, water-soluble complexes with diols. This can be exploited to extract the boron species from the organic phase.

    • Protocol 2: Sorbitol Extraction:

      • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sorbitol. This will pull the boronic acid into the aqueous layer.[17]

      • Separate the layers and wash the organic phase again with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Solid-Phase Scavenging: Commercially available resins can be used to selectively bind and remove the boronic acid catalyst.

    • Solid-Supported Boronic Acids: An alternative approach is to use a boronic acid catalyst that is immobilized on a solid support, which can be easily filtered off at the end of the reaction.[1]

    • Borate Ester Formation: Borate esters, formed from the reaction of boronic acids with alcohols, can sometimes be more easily removed.[2][18]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for boronic acid-catalyzed amide formation?

A1: The precise mechanism is complex and an area of active research. The classical proposed mechanism involves the formation of a monoacyloxyboronate intermediate from the reaction of the boronic acid and the carboxylic acid.[1] This intermediate is a more activated acyl donor that then reacts with the amine to form the amide.[3] However, more recent studies by Whiting and others provide strong evidence for the involvement of dimeric B-O-B or B-N-B species as the key catalytic intermediates, which can activate the carboxylic acid while delivering the amine.[5][19]

dot graph Proposed_Mechanism { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Q2: Can I use boronic acids for peptide synthesis? Will it cause racemization?

A2: Yes, boronic acid catalysis is applicable to peptide synthesis. A key advantage of this method is that it generally proceeds with very little to no racemization, even when coupling chiral N-protected amino acids.[14][20] This makes it a valuable tool in medicinal chemistry and drug development.

Q3: Are there any functional groups that are incompatible with this reaction?

A3: Boronic acid catalysis is known for its broad functional group tolerance.[15][21] However, substrates containing diol functionalities may reversibly complex with the boronic acid catalyst, potentially inhibiting the reaction. Additionally, very strong Lewis bases in the substrate could coordinate to the boron center and impede catalysis.

Q4: Is it possible to run these reactions at room temperature?

A4: Absolutely. While many early protocols required high temperatures for azeotropic water removal, several highly active boronic acid catalysts have been developed that are effective at room temperature.[12][14] These reactions typically require the use of rigorously dried molecular sieves in an anhydrous solvent like DCM.

Q5: What is the difference between using a boronic acid and a borate ester as the catalyst?

A5: Boronic acids (R-B(OH)₂) are the most commonly used catalysts.[22] Borate esters (B(OR)₃), such as tris(2,2,2-trifluoroethyl) borate, can also be used, sometimes stoichiometrically, to promote amidation.[2][18] Borate esters can be particularly effective for challenging substrates and may offer advantages in purification.[11][23] The mechanism is believed to proceed through similar acyloxyboron intermediates.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 73(1), 244–251.
  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic acid (MIBA) as a kinetically very active catalyst in a direct amidation employing free carboxylic acids and amines. The Journal of Organic Chemistry, 77(19), 8386–8400.
  • Procter, R. J., et al. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. ChemRxiv.
  • Liu, Z., et al. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 10(40), 8143–8152.
  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • Baran, P. S., et al. (2017). A general method for the synthesis of boronic acids and boronate esters from carboxylic acids. Science, 356(6342), 1059-1064.
  • Scott, P. J. H., et al. (2010). A rapid and convenient entry to 11C-labeled carboxylic acids, esters and amides.
  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681.
  • Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(3), 661–671.
  • Sheppard, T. D., & Whiting, A. (2020). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 22(15), 4948-4968.
  • Blanchet, J., et al. (2015). An Efficient Method for Direct Amide Bond Synthesis between Carboxylic Acids and Amines via (2-(Thiophen-2-ylmethyl)phenyl)boronic Acid as a Highly Active Bench-Stable Catalyst. The Journal of Organic Chemistry, 80(9), 4532–4544.
  • Bandichhor, R., et al. (2007). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 84, 147.
  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4944–4950.
  • Sheppard, T. D., et al. (2018). Boronic acid catalysts in amidation reactions. Catalysis Science & Technology, 8(1), 32-49.
  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12579–12589.
  • Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(7), 724–725.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lan, Y., et al. (2014). Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. The Journal of Organic Chemistry, 79(18), 8548–8556.
  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Jamieson, C., et al. (2021).
  • Tokunaga, N., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 1011.
  • Sheppard, T. D., & Whiting, A. (2020).
  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54.
  • Kim, D., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds.
  • Oestreich, M., et al. (2018). Selective reduction of amides to amines by boronic acid catalyzed hydrosilylation.
  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines.
  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475–3496.
  • Sheppard, T. D., et al. (2025).

Sources

Overcoming solubility issues of 3-(Furfurylaminocarbonyl)phenylboronic acid in buffers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on overcoming solubility challenges in aqueous buffers.

This guide provides in-depth technical assistance and troubleshooting strategies for handling 3-(Furfurylaminocarbonyl)phenylboronic acid in your experimental workflows. As Senior Application Scientists, we understand that realizing the full potential of a compound is intrinsically linked to its effective manipulation in vitro and in vivo. This resource is designed to equip you with the foundational knowledge and practical protocols to overcome solubility hurdles and ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Nature of Phenylboronic Acids

Phenylboronic acids are a class of compounds with unique chemical properties that make them invaluable in drug discovery and chemical biology. However, their solubility in aqueous buffers, particularly at neutral pH, can be limited. This challenge stems from a combination of factors:

  • The Boronic Acid Group: The B(OH)₂ group is a weak Lewis acid. In its neutral, trigonal planar form, it is relatively nonpolar. At a pH above its pKa, it accepts a hydroxide ion to form a more soluble, negatively charged tetrahedral boronate species.[1][2] The pKa of the boronic acid is therefore a critical determinant of its pH-dependent solubility.

  • The Phenyl Ring and Substituents: The aromatic phenyl ring is hydrophobic, contributing to low aqueous solubility. The nature of the substituents on the phenyl ring significantly influences the overall physicochemical properties of the molecule, including its pKa and solubility.[3][4] The 3-(Furfurylaminocarbonyl) group in our target molecule introduces both polar (amide) and nonpolar (furan, phenyl) characteristics, leading to complex solubility behavior.

  • Boroxine Formation: A common issue with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[3][5] Boroxines are generally less soluble than their corresponding monomeric boronic acids and are not the active species in many biological assays.

This guide will address each of these factors with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers encounter when working with this compound.

Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The limited solubility of many phenylboronic acids in neutral aqueous buffers is a well-documented challenge.[3][5] At pH 7.4, which is likely below the pKa of the boronic acid moiety, the compound exists predominantly in its less soluble, neutral form. Additionally, the hydrophobic nature of the phenyl and furfuryl groups contributes to its poor aqueous solubility.

Q2: I've noticed a white precipitate forming in my stock solution over time. What is it and how can I prevent it?

A2: The precipitate is likely the boroxine trimer of your compound. This occurs through the intermolecular dehydration of three boronic acid molecules.[3][5] This process is more prevalent in non-polar organic solvents but can also occur in concentrated aqueous stocks or upon storage, especially if the compound is not fully dissolved. To minimize boroxine formation, it is recommended to prepare fresh stock solutions and avoid long-term storage in solutions where the compound is not fully solubilized. If boroxine has formed, it can often be converted back to the monomeric boronic acid by adding a small amount of water and stirring, or by gentle warming.

Q3: Can I use organic solvents to prepare my initial stock solution?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are often good choices. However, it is crucial to consider the final concentration of the organic solvent in your aqueous assay buffer, as high concentrations can interfere with biological assays. Always perform a solvent tolerance test for your specific experimental system.

Q4: Will adjusting the pH of my buffer improve solubility?

A4: Yes, increasing the pH of your buffer above the pKa of the boronic acid will significantly increase its solubility by converting it to the more soluble boronate form.[1][2] However, it is essential to ensure that the chosen pH is compatible with your experimental system (e.g., protein stability, cell viability).

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to troubleshooting common solubility problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer. The compound is in its neutral, less soluble form.Increase the pH of the buffer to deprotonate the boronic acid to the more soluble boronate form. (See Protocol 1)
The buffer concentration is too low to maintain the desired pH upon addition of the acidic compound.Use a buffer with a higher buffering capacity.
The compound has formed the less soluble boroxine trimer.Treat the solid or suspension to convert the boroxine back to the monomeric boronic acid before dissolution. (See Protocol 2)
Precipitation occurs after adding the compound to the assay medium. The final concentration of the compound exceeds its solubility limit under the assay conditions.Decrease the final concentration of the compound.
The organic co-solvent from the stock solution is causing the compound to precipitate upon dilution in the aqueous buffer.Decrease the percentage of the organic co-solvent in the final assay medium. Consider preparing a more dilute stock solution in a higher percentage of aqueous buffer if possible.
The compound is interacting with components of the assay medium (e.g., proteins, salts), leading to precipitation.Evaluate the compatibility of the compound with all components of the assay medium individually.
Inconsistent or non-reproducible assay results. The compound is not fully dissolved, leading to variations in the actual concentration.Ensure complete dissolution of the compound before use. Visually inspect for any particulate matter.
The compound is degrading at the experimental pH or temperature.Assess the stability of the compound under the assay conditions over time.
The boronic acid is interacting with buffer components.Be aware that some buffer components, like certain diols, can interact with boronic acids. Choose a non-interacting buffer system if this is a concern.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the key techniques discussed in this guide.

Protocol 1: Enhancing Solubility through pH Adjustment

This protocol describes how to systematically determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • A selection of buffers with pKa values spanning a range (e.g., phosphate, borate, CAPS)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values (e.g., starting from pH 7.0 and increasing in 0.5 pH unit increments up to a pH compatible with your assay).

  • Solubility Test:

    • Add a small, known amount of this compound to a fixed volume of each buffer.

    • Vortex vigorously for 1-2 minutes.

    • Place on a magnetic stirrer for at least 1 hour to reach equilibrium.

  • Observation: Visually inspect each solution for complete dissolution.

  • Quantification (Optional): To determine the exact solubility, prepare saturated solutions, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax).

  • Selection of Optimal pH: Choose the lowest pH at which the desired concentration of the compound is fully dissolved and that is compatible with your experimental system.

Protocol 2: Conversion of Boroxine to Monomeric Boronic Acid

This protocol outlines the procedure to convert the less soluble boroxine trimer back to the more soluble monomeric boronic acid.

Materials:

  • This compound (suspected to contain boroxine)

  • Deionized water

  • Organic solvent in which the boronic acid is soluble (e.g., Dioxane, THF)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the solid material in a minimal amount of a suitable organic solvent (e.g., 10 mL of dioxane per 100 mg of compound).

  • Hydrolysis: Add deionized water to the solution (e.g., 1 mL of water for every 10 mL of organic solvent).

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. The solution should become clear as the boroxine is hydrolyzed back to the monomeric boronic acid.

  • Solvent Removal: Remove the solvent and water under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to remove any residual traces of water and solvent. The resulting solid should be the monomeric boronic acid, which can then be used for dissolution in your desired buffer.

Protocol 3: Utilizing Co-solvents for Stock Solution Preparation

This protocol describes the preparation of a concentrated stock solution of this compound using an organic co-solvent.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO, Ethanol)

  • Your target aqueous buffer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Initial Dissolution: Add a small volume of the organic co-solvent (e.g., DMSO) to the solid and vortex until it is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Dilution: Gradually add your target aqueous buffer to the concentrated organic stock solution while vortexing to achieve the desired final stock concentration. Be mindful of the final percentage of the organic solvent.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light. Before use, thaw the solution completely and vortex to ensure homogeneity.

Note on Co-solvent Percentage: It is critical to keep the final concentration of the organic co-solvent in your assay as low as possible to avoid artifacts. A final concentration of DMSO below 0.5% is generally recommended for most cell-based assays, but this should be empirically determined for your specific system.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the key chemical equilibria and experimental workflows.

G cluster_0 Solubility Equilibrium cluster_1 Boroxine Formation Neutral Boronic Acid Neutral Boronic Acid Anionic Boronate Anionic Boronate Neutral Boronic Acid->Anionic Boronate + OH⁻ (High pH) Insoluble Insoluble Neutral Boronic Acid->Insoluble Soluble Soluble Anionic Boronate->Soluble Monomeric Boronic Acid (x3) Monomeric Boronic Acid (x3) Boroxine Trimer Boroxine Trimer Monomeric Boronic Acid (x3)->Boroxine Trimer - 3H₂O (Dehydration) More Soluble More Soluble Monomeric Boronic Acid (x3)->More Soluble Less Soluble Less Soluble Boroxine Trimer->Less Soluble G cluster_workflow Solubility Troubleshooting Workflow start Insoluble Compound in Buffer ph_adjust Protocol 1: Increase Buffer pH start->ph_adjust check_dissolved1 Dissolved? ph_adjust->check_dissolved1 cosolvent Protocol 3: Use Organic Co-solvent (e.g., DMSO) check_dissolved1->cosolvent No success Proceed with Experiment check_dissolved1->success Yes check_dissolved2 Dissolved? cosolvent->check_dissolved2 boroxine Protocol 2: Check for Boroxine & Revert check_dissolved2->boroxine No check_dissolved2->success Yes boroxine->ph_adjust fail Re-evaluate Formulation boroxine->fail

A decision-making workflow for troubleshooting.

Concluding Remarks

Successfully overcoming the solubility challenges of this compound is a critical step in harnessing its full potential in your research. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can ensure the preparation of reliable and reproducible solutions for your experiments. Should you encounter further challenges, we encourage you to consult the cited literature and consider advanced formulation strategies.

References

  • Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. Available at: [Link]

  • Ni, W., Fang, H., & Springsteen, G. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 75(15), 5071–5077. Available at: [Link]

  • Sporzyński, A., & Leszczyński, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4534–4541. Available at: [Link]

  • PubChem. (n.d.). 3-Carboxyphenylboronic acid. Retrieved from [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

  • RSC Publishing. (2014). Supplementary Material for The metathesis of boronic esters. Available at: [Link]

  • Zhang, G., & Wang, B. (2011). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Modeling, 17(11), 2877–2887. Available at: [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols--it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]

  • Singh, R. P., & Dhaliwal, A. S. (2020). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Journal of Biomolecular Structure & Dynamics, 39(12), 4366–4376. Available at: [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Accounts of Chemical Research, 46(2), 312–326. Available at: [Link]

  • Trippier, P. C. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 11(7), 764–783. Available at: [Link]

  • Pinto, M., Silva, F., & Correia-da-Silva, M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2653. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of the reaction of phenyl boronic acid with 1,8-naphthalenediol (room temperature, CDCl3). Retrieved from [Link]

  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Available at: [Link]

  • T. W. Penrose, S. J., et al. (2016). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 59(17), 7994–8005. Available at: [Link]

  • ResearchGate. (2025). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

Troubleshooting low signal in boronic acid-based fluorescent sensors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acid-Based Fluorescent Sensors

Welcome to the technical support center for boronic acid-based fluorescent sensor applications. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the foundational knowledge and field-proven methodologies to diagnose and resolve low signal issues in your experiments. This resource is structured as a series of frequently asked questions that address the most common challenges researchers encounter.

Foundational Principle: Understanding the Signal

Before troubleshooting, it's crucial to understand the source of your fluorescent signal. The entire sensing mechanism is predicated on a reversible covalent interaction between the boronic acid group and a cis-1,2- or cis-1,3-diol on your target analyte (e.g., a saccharide).[1][2][3]

This binding event induces a change in the electronic properties of the fluorophore. The two primary mechanisms for signal modulation are:

  • Photoinduced Electron Transfer (PET): In the unbound state, an electron-rich moiety (often a tertiary amine) quenches the fluorophore's fluorescence. Upon saccharide binding, the acidity of the boron atom increases, leading to a stronger interaction with the amine (B-N coordination).[4][5] This interaction prevents the electron transfer, thus "turning on" the fluorescence.[5][6][7]

  • Intramolecular Charge Transfer (ICT): The boronic acid group acts as an electron-withdrawing part of a "push-pull" fluorophore.[8] Binding a diol changes the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral anionic (sp³), altering its electron-accepting ability and causing a detectable shift in the emission spectrum.[8][9]

Low signal invariably means that this equilibrium is not shifting sufficiently toward the fluorescent boronate ester state. Our goal is to identify and correct the factor(s) preventing this.

G cluster_0 Unbound State cluster_1 Bound State unbound Trigonal Boronic Acid (sp²) + Free Diol low_f Low Fluorescence (Quenched State) unbound->low_f PET or ICT Quenching bound Tetrahedral Boronate Ester (sp³) (Sensor-Analyte Complex) unbound->bound Reversible Binding (pH Dependent) high_f High Fluorescence (Signaling State) bound->high_f Quenching Relieved

Figure 1: The fundamental equilibrium of boronic acid-based sensing.

Troubleshooting Guide: A Systematic Approach

A weak or absent signal is a frustrating but solvable problem. We will approach this systematically, starting from the simplest checks and moving to more complex variables.

Troubleshooting_Workflow cluster_probe Probe Integrity cluster_conditions Assay Conditions cluster_analyte Analyte & Matrix cluster_instrument Instrumentation start Low or No Signal Detected check_probe Q1: Is my probe pure and active? start->check_probe check_conditions Q2: Are my buffer conditions correct? start->check_conditions check_analyte Q3: Is my analyte concentration sufficient? start->check_analyte check_instrument Q4: Are my instrument settings optimal? start->check_instrument probe_purity Verify Purity (NMR/MS) check_probe->probe_purity cond_ph Verify & Optimize pH check_conditions->cond_ph analyte_conc Titrate Analyte check_analyte->analyte_conc inst_filters Check Excitation/Emission Filters check_instrument->inst_filters probe_conc Confirm Concentration (UV-Vis) probe_purity->probe_conc probe_photo Check for Photobleaching probe_conc->probe_photo solution Signal Restored probe_photo->solution cond_buffer Check for Interfering Buffer Components cond_ph->cond_buffer cond_temp Assess Temperature Effects cond_buffer->cond_temp cond_temp->solution analyte_interfere Test for Competing Diols analyte_conc->analyte_interfere analyte_interfere->solution inst_gain Adjust Detector Gain inst_filters->inst_gain inst_gain->solution

Figure 2: A systematic workflow for troubleshooting low signal.

Q1: My signal is weak. Could my boronic acid probe be the problem?

Answer: Absolutely. The integrity of your fluorescent probe is the bedrock of the assay. Issues with purity, concentration, or stability are common culprits.

A. Probe Purity and Identity

  • The Problem: Boronic acids can be challenging to purify and are susceptible to degradation.[10][11] Common impurities include the protodeborylated arene or anhydrides (boroxines), which are inactive in sensing but may still be fluorescent, leading to high background and low dynamic range.

  • Causality: If a significant fraction of your probe is impure, the concentration of active sensor is lower than you assume, leading directly to a weaker signal. Boroxines, formed by dehydration, reduce the availability of the monomeric boronic acid required for diol binding.

  • Troubleshooting Protocol:

    • Verify Identity and Purity: Always verify a new or old batch of a custom-synthesized probe with ¹H NMR, ¹¹B NMR, and Mass Spectrometry. For commercial probes, request the certificate of analysis.

    • Purification: If impurities are detected, purification may be necessary. Recrystallization is often effective. For stubborn impurities, forming a diethanolamine adduct can protect the boronic acid, allowing for purification before regeneration.[10]

B. Probe Concentration

  • The Problem: An inaccurate probe concentration leads to incorrect stoichiometric calculations and potentially weak signal if too low, or aggregation-induced quenching if too high.[12]

  • Causality: The fluorescence intensity is directly proportional to the concentration of the fluorescent species. An erroneously low probe concentration will naturally produce a low signal. Conversely, some aromatic fluorophores like pyrene or anthracene can self-quench at high concentrations via excimer formation or aggregation, which can be exacerbated by poor probe solubility.[7][13]

  • Troubleshooting Protocol:

    • Determine Molar Extinction Coefficient (ε): If not provided, determine ε for your probe in the assay buffer.

    • Confirm Concentration via UV-Vis: Prepare a fresh stock solution and verify its concentration using the Beer-Lambert Law (A = εcl). Do not rely solely on the mass of the dissolved solid.

    • Test a Concentration Range: Run the assay with a titration of the probe itself (e.g., 1 µM, 5 µM, 10 µM) to ensure you are operating in a linear range and not in an aggregation-prone regime.

C. Photostability

  • The Problem: The fluorophore component of your sensor can be susceptible to photobleaching, an irreversible photochemical destruction that eliminates its ability to fluoresce.[14]

  • Causality: Prolonged or high-intensity excitation light, especially UV light, can destroy the fluorophore. This is often observed as a signal that is initially strong but rapidly fades during measurement.

  • Troubleshooting Protocol:

    • Minimize Light Exposure: Protect probe solutions from light by using amber vials or wrapping tubes in foil.

    • Limit Excitation Time: In your fluorometer settings, reduce the excitation time or use the instrument's shutter to expose the sample only during data acquisition.

    • Use Photostabilizers: If photobleaching is severe, consider adding antifade reagents or antioxidants like Trolox to your buffer, if compatible with your assay.

Q2: I've confirmed my probe is good. Why is the signal still low? Could it be the buffer?

Answer: Yes, this is the most critical and frequently miscalibrated aspect of boronic acid sensor experiments. The buffer's pH and composition directly control the binding equilibrium.

A. The Critical Role of pH

  • The Problem: The assay pH is either too low or too high, preventing the formation of the fluorescent boronate ester.

  • Causality: The key is the pKa of the boronic acid. The reversible binding to diols is most efficient when the pH is near or slightly above the pKa of the boronic acid, which favors the formation of the more reactive tetrahedral boronate anion (sp³).[9][15][16][17] If the pH is too far below the pKa, the boronic acid remains in its less reactive trigonal form (sp²). If the pH is excessively high, competitive binding with hydroxide ions can occur. The optimal binding pH is often a compromise between the boronic acid pKa and the diol pKa.[18][19]

  • Troubleshooting Protocol: pH Optimization Curve

    • Prepare a Buffer Series: Prepare a series of identical buffers (e.g., 50 mM phosphate) spanning a range of pH units around the expected pKa of your sensor (e.g., from pH 6.0 to 9.0 in 0.5 pH increments).

    • Measure Signal: For each pH, measure the fluorescence of the probe alone (background) and the probe with a saturating concentration of your analyte.

    • Plot the Data: Plot the net fluorescence intensity (Signal - Background) versus pH. The peak of this curve is your optimal experimental pH.

Boronic Acid TypeTypical pKa RangeKey Characteristics
Phenylboronic Acid (PBA)8.5 - 9.0Requires alkaline conditions for strong binding.[17]
PBA with Electron-Withdrawing Groups6.5 - 7.5Groups like nitro or fluoro lower the pKa, enabling binding at physiological pH.[16]
Wulff-type (ortho-aminomethyl)~pKa of amineIntramolecular B-N coordination lowers the effective pKa, suitable for physiological pH.[19]
Benzoboroxoles7.0 - 7.5Heterocyclic structure provides a lower pKa and high affinity.[17]

B. Buffer Composition

  • The Problem: Components in your buffer are interfering with the assay.

  • Causality: Some biological buffers, such as Tris or HEPES, contain diol or amine functionalities that can weakly interact with the boronic acid, creating competitive inhibition. High concentrations of salts can also affect the pKa of the probe and the stability of the complex.

  • Troubleshooting Protocol:

    • Switch to a Non-Interfering Buffer: Phosphate (PBS) or borate buffers (at a pH where boric acid itself doesn't compete) are generally safe choices.

    • Test for Buffer Interference: Run your experiment in parallel with your standard buffer and a known non-interfering buffer like PBS. A significant signal increase in PBS indicates your original buffer was the problem.

    • Control Ionic Strength: Maintain a consistent ionic strength across all experiments, as this can influence binding constants.

Q3: My probe and buffer are optimized, but the signal response to my analyte is poor. What's next?

Answer: Now we must consider the analyte itself and its interaction with the sensor. The issue could be related to analyte concentration or its intrinsic affinity for your probe.

A. Analyte Concentration and Binding Affinity

  • The Problem: The analyte concentration is too low to induce a significant shift in the binding equilibrium, or the intrinsic binding affinity is weak.

  • Causality: The magnitude of the fluorescence change is dependent on the fraction of the sensor that is bound. According to the law of mass action, this is driven by the analyte concentration and the binding constant (Kₐ). Different saccharides have vastly different affinities for boronic acids, generally following the order: fructose >> galactose > mannose > glucose.[20] This is due to the availability of the furanose form in fructose, which presents a sterically favorable cis-diol.

  • Troubleshooting Protocol: Analyte Titration

    • Perform a Titration: In your optimized buffer, add increasing concentrations of your analyte to a fixed concentration of your probe.

    • Plot the Binding Curve: Plot the fluorescence intensity versus the analyte concentration. This should yield a saturable binding curve.

    • Determine Kd: If possible, fit this curve to a one-site binding model to determine the dissociation constant (Kd), which is the analyte concentration required to achieve 50% of the maximal signal. A very high Kd indicates weak affinity and may require using a higher analyte concentration range or redesigning the sensor.

MonosaccharideRelative Binding Affinity to Phenylboronic Acid
D-Fructose~40x
D-Galactose~2x
D-Mannose~1.5x
D-Glucose1x (Baseline)

Note: These are approximate relative values and can change based on sensor design, especially with diboronic acid sensors designed for enhanced glucose affinity.[4][20]

Q4: I've tried everything above. Could my fluorometer settings be wrong?

Answer: Yes, improper instrument settings can easily lead to the appearance of a low signal, even when the chemistry is working perfectly.

A. Wavelengths and Filter Sets

  • The Problem: The excitation and emission wavelengths are set incorrectly, or the bandpass of your filters is too narrow.

  • Causality: To capture the maximum signal, you must excite the probe at its absorbance maximum (λ_ex) and measure at its emission maximum (λ_em). For ICT sensors that exhibit a spectral shift, you must measure at the new emission maximum of the bound state.

  • Troubleshooting Protocol:

    • Scan the Spectra: First, run a full excitation and emission scan of your probe both with and without a saturating concentration of analyte. This will reveal the true λ_ex and λ_em for both states.

    • Verify Filter Compatibility: Ensure your instrument's filters or monochromator settings are centered on these empirically determined maxima. Check that the bandpass width is appropriate (typically 5-10 nm).

B. Detector Gain/Sensitivity

  • The Problem: The detector gain is set too low.

  • Causality: The photomultiplier tube (PMT) or detector in a fluorometer has an adjustable gain setting. If this is too low, even a strong fluorescent signal will be registered as weak. Conversely, if the gain is too high, the signal may be saturated, making it impossible to quantify changes.[14]

  • Troubleshooting Protocol:

    • Use a Positive Control: Use a sample you know should be bright (probe + saturating analyte) to adjust the gain.

    • Adjust Gain for Dynamic Range: Increase the gain until the signal is well above the baseline noise but below the detector's saturation limit (check your instrument's manual for this value). The goal is to set a gain that allows you to clearly see the difference between the unbound and fully bound states without saturating the signal at the top end.

References

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]

  • Badugu, R., et al. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 15(4), 577-588. [Link]

  • Wang, W., et al. (2013). The progress of selective fluorescent chemosensors by boronic acid. Luminescence, 28(1), 1-9. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

  • Fang, H., et al. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489. [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

  • Nagasaki, T., et al. (2021). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]

  • Liu, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(7), 785. [Link]

  • Nishiyabu, R., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors, 22(19), 7671. [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

  • Adhikari, D. P., et al. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18361-18371. [Link]

  • Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PubMed Central. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Kawasaki, H., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 24(12), 10200. [Link]

  • Min, S. Y., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2186-2197. [Link]

  • Kumar, A., et al. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. Frontiers in Chemistry, 9, 810776. [Link]

  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Chemosensors, 11(6), 332. [Link]

  • Liu, Z., et al. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 52(11), 3115-3126. [Link]

  • Ozores, L. P., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(21), 8484-8498. [Link]

  • Liu, Z., et al. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(1), 10-24. [Link]

  • Zhang, H., et al. (2023). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. Food & Function, 14(1), 361-367. [Link]

  • Larkin, J. D., et al. (2014). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A, 118(17), 3097-3105. [Link]

  • Kaur, G., et al. (2007). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. International Journal of Molecular Sciences, 8(11), 1108-1123. [Link]

  • Reddit user discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • ResearchGate user discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Min, S. Y., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central. [Link]

  • Kim, S., et al. (2020). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Advances, 10(40), 23793-23797. [Link]

  • Gamsey, S., et al. (2006). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. SPIE Proceedings, 6098. [Link]

  • Bio-Rad Laboratories. (2021). Troubleshooting | Fluorescence: Detection. YouTube. [Link]

Sources

Technical Support Center: Optimization of pH for Boronic Acid Binding to Saccharides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of boronic acid-saccharide binding. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique, reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols present in saccharides. Understanding and controlling the pH of your system is paramount for achieving robust and reproducible results. This resource provides in-depth answers to common questions, troubleshooting guidance, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Principles

Q1: What is the fundamental mechanism of boronic acid binding to saccharides, and why is pH so critical?

A1: Boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[1] It is the anionic tetrahedral form that is more Lewis acidic and, therefore, more reactive towards the diol groups of saccharides. The formation of this reactive species is directly dependent on the pH of the solution.[2][3]

The binding process involves a reversible covalent interaction between the boronic acid and cis-1,2- or 1,3-diols on the saccharide to form a cyclic boronate ester.[4][5][6][7] The stability of this ester is highly pH-dependent. At a pH below the pKa of the boronic acid, the neutral trigonal form predominates, leading to weak or negligible binding. As the pH increases to approach and surpass the pKa, the concentration of the anionic tetrahedral form rises, facilitating stronger binding to the saccharide.[8]

G cluster_0 Low pH (pH < pKa) cluster_1 Optimal pH (pH ≈ pKa or slightly above) Neutral_Boronic_Acid R-B(OH)₂ (Trigonal Planar, sp²) Weakly Lewis Acidic No_Binding No Significant Binding Neutral_Boronic_Acid->No_Binding Dominant Species Anionic_Boronic_Acid R-B(OH)₃⁻ (Tetrahedral, sp³) Strongly Lewis Acidic Neutral_Boronic_Acid->Anionic_Boronic_Acid + OH⁻ - H₂O Saccharide_Diol Saccharide with cis-diol Saccharide_Diol->No_Binding Boronate_Ester Cyclic Boronate Ester (Stable Complex) Anionic_Boronic_Acid->Boronate_Ester Favored Reaction Saccharide_Diol_2 Saccharide with cis-diol Saccharide_Diol_2->Boronate_Ester caption pH-Dependent Equilibrium of Boronic Acid and Saccharide Binding

Q2: What is the relationship between the pKa of the boronic acid and the optimal binding pH?

A2: The relationship is crucial, but not always straightforward. A common misconception is that the optimal binding pH is always significantly above the pKa of the boronic acid. While higher pH generally favors the formation of the anionic boronate species and thus binding, the strongest binding is often observed when the pH is between the pKa of the free boronic acid and the pKa of the resulting boronate ester.[4][8] Upon binding to a diol, the boronic acid becomes more acidic, meaning the pKa of the boronate ester (pKa') is typically 2-4 units lower than the pKa of the free boronic acid.[4]

Therefore, the optimal pH for binding is a balance: it needs to be high enough to deprotonate a sufficient amount of the free boronic acid to initiate binding, but not so high that it causes other issues like saccharide degradation or buffer interference. For many common phenylboronic acids with a pKa around 8-9, the optimal pH for diol binding is often found in the range of 7 to 9.[8]

Experimental Design & Troubleshooting

Q3: I'm not seeing any binding between my boronic acid-functionalized molecule and my target saccharide. What are the likely causes related to pH?

A3: This is a common issue that can often be resolved by systematically evaluating your experimental conditions. Here's a troubleshooting guide focused on pH:

  • Incorrect pH: The most likely culprit is a suboptimal pH. Your experimental pH may be too far below the pKa of your boronic acid, meaning there is an insufficient concentration of the reactive anionic tetrahedral form.

  • Buffer Interference: Certain buffers can interfere with the binding. For instance, buffers containing diols, such as Tris-based buffers, can compete with your target saccharide for binding to the boronic acid.[8] It is advisable to use non-diol buffers like phosphate, carbonate, or HEPES, although even HEPES has been noted to potentially interact with boronic acids.[8]

  • Inaccurate pH Measurement: Ensure your pH meter is properly calibrated and that the pH of your final experimental solution is what you intended. The addition of reagents can sometimes alter the pH.

Q4: My binding signal is weak and I'm getting inconsistent results. How can I optimize the pH to improve signal strength and reproducibility?

A4: To enhance a weak binding signal and improve reproducibility, a systematic pH titration is recommended. This involves performing the binding assay across a range of pH values to empirically determine the optimum.

  • Recommendation: Perform a pH screen from approximately 1.5 pH units below the pKa of your boronic acid to 1.5 pH units above. For example, if the pKa is 8.5, screen from pH 7.0 to 10.0 in 0.5 pH unit increments.

  • Rationale: This will allow you to identify the pH at which the binding is maximal. A pH that is too high can sometimes lead to decreased signal in certain assay formats, for example, by altering the properties of a fluorescent reporter.

G caption Troubleshooting Workflow for pH Optimization

Q5: I am working at physiological pH (7.4). How can I enhance binding if the pKa of my boronic acid is significantly higher (e.g., >8.5)?

A5: Enhancing binding at physiological pH when the boronic acid's pKa is high is a common challenge, particularly in biological applications. Here are some strategies:

  • Modify the Boronic Acid: The most effective approach is to use a boronic acid with a lower pKa. The pKa can be tuned by adding electron-withdrawing groups to the aryl ring of an arylboronic acid.[8] This increases the Lewis acidity of the boron atom, lowering the pKa and making the boronic acid more reactive at physiological pH.

  • Increase Reactant Concentrations: If modifying the boronic acid is not feasible, increasing the concentration of either the boronic acid-containing molecule or the saccharide can help to drive the equilibrium towards the bound state, according to Le Chatelier's principle.

  • Incorporate a Lewis Base: The presence of a nearby Lewis base, such as a tertiary amine, in the structure of the boronic acid-containing molecule can facilitate the formation of the tetrahedral boronate through an intramolecular interaction, thereby enhancing saccharide binding at neutral pH.[9]

Data Presentation

Table 1: pKa Values of Phenylboronic Acid and its Derivatives

Phenylboronic Acid DerivativeSubstituentApproximate pKaEffect on Binding at pH 7.4
Phenylboronic Acid-H~8.8[10]Weak
3-Nitrophenylboronic Acid3-NO₂~7.2Strong
4-Carboxyphenylboronic Acid4-COOH~7.9Moderate
3-Fluorophenylboronic Acid3-F~8.3Moderate

Note: pKa values are approximate and can vary with experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Binding pH using a Fluorescence-Based Assay

This protocol describes a general method to determine the optimal pH for binding between a fluorescently-tagged boronic acid and a saccharide.

Materials:

  • Fluorescent boronic acid probe

  • Saccharide of interest

  • A series of buffers (0.1 M) at different pH values (e.g., phosphate for pH 6.0-8.0, borate for pH 8.0-10.0, ensuring to use a non-interfering buffer if borate is not suitable).

  • Fluorometer and appropriate microplates or cuvettes.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO or water).

    • Prepare a concentrated stock solution of the saccharide in deionized water.

  • Set up the pH Screen:

    • In a microplate, prepare a series of wells for each pH to be tested.

    • To each well, add the buffer of a specific pH.

    • Add the fluorescent boronic acid probe to each well to a final concentration that gives a stable and measurable fluorescence signal.

    • Prepare two sets of wells for each pH: one with the saccharide (test) and one without (control).

  • Initiate the Binding Reaction:

    • To the "test" wells, add the saccharide to the desired final concentration.

    • To the "control" wells, add an equivalent volume of deionized water.

    • Mix gently and incubate at a constant temperature for a time sufficient to reach equilibrium (typically 15-30 minutes, but may need to be determined empirically).

  • Measure Fluorescence:

    • Measure the fluorescence intensity of all wells at the appropriate excitation and emission wavelengths for your probe.

  • Analyze the Data:

    • For each pH, calculate the change in fluorescence (ΔF) between the test and control wells (ΔF = F_test - F_control).

    • Plot ΔF as a function of pH. The pH corresponding to the maximum ΔF is the optimal binding pH under these conditions.

References

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. (2013). RSC Publishing. Retrieved from [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209.
  • Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Retrieved from [Link]

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018).
  • Boronic Acids in Saccharide Recognition. (n.d.). ResearchGate. Retrieved from [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). NIH. Retrieved from [Link]

  • A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. (2022). RSC Advances (RSC Publishing). Retrieved from [Link]

Sources

How to regenerate a boronic acid affinity column

Author: BenchChem Technical Support Team. Date: January 2026

Hello, I'm Gemini, and I'll be your senior application scientist today. Let's walk through the essential protocols for maintaining the performance of your boronic acid affinity columns. The key to consistent results in glycoprotein and cis-diol analysis is a robust and well-understood column regeneration strategy.

This guide is structured to provide direct answers to problems you may encounter in the lab. We will begin with a troubleshooting section for immediate issues and then move to a broader FAQ for preventative care and deeper understanding.

Technical Support & Troubleshooting Guide

This section addresses the most common performance issues encountered with boronic acid affinity chromatography.

Problem: Decreased Binding Capacity and/or Low Yield

Q: My column's yield of glycoproteins has significantly decreased over several runs. What is causing this, and how can I restore its performance?

A: A gradual loss in binding capacity is the most common failure mode for boronic acid columns. This is typically caused by the accumulation of strongly or non-specifically bound molecules, a phenomenon known as column fouling. Denatured proteins, lipids, or residual target molecules that were not fully stripped during elution can occupy the boronic acid binding sites, rendering them unavailable for subsequent runs.

To restore performance, a more stringent cleaning protocol, often called Cleaning-in-Place (CIP), is required.

This protocol is designed to remove tightly bound contaminants and fully regenerate the resin's binding capacity. Perform these steps at a reduced flow rate (e.g., 50% of your typical operational flow rate) to ensure sufficient contact time for the reagents.[1]

  • Initial Wash: Wash the column with 3-5 column volumes (CV) of a high-salt buffer (e.g., 2.0 M NaCl) to remove any ionically bound, non-specific proteins.[1]

  • Acid Strip: If your previous elution used a competitive diol like sorbitol, wash the column with 2-3 CV of 0.1 M Acetic Acid. This step ensures the complete hydrolysis of any residual boronate-diol esters.[2] If you used a low pH elution, this step can be skipped.

  • Caustic Cleaning (CIP): This is the critical step for removing fouled proteins and lipids. Wash the column with 3-5 CV of 0.1–0.5 M Sodium Hydroxide (NaOH).[3] NaOH is a highly effective cleaning agent as it denatures and hydrolyzes proteins and saponifies lipids, stripping them from the resin.[4][5] For severe fouling, a longer contact time (e.g., 15-30 minutes) with the NaOH solution may be beneficial.

  • Rinse to Neutral: Immediately after the caustic wash, rinse the column with 5-10 CV of purified water or a neutral buffer (e.g., PBS, pH 7.4) until the pH of the effluent returns to neutral. It is crucial to remove all traces of NaOH before re-equilibration.

  • Re-equilibration: Finally, equilibrate the column with at least 5 CV of your binding buffer (typically pH > 8.0) until the pH and conductivity are stable and match the buffer entering the column.[1] The column is now ready for the next purification run.

Problem: High Column Back Pressure

Q: The back pressure on my HPLC/FPLC system is steadily increasing with each run on my boronic acid column. What should I do?

A: High back pressure is almost always a result of physical obstruction. This can be caused by precipitated sample components, cellular debris, or microbial growth clogging the column inlet frit or the top of the resin bed.

  • Filter Your Sample: The best solution is prevention. Always filter your sample through a 0.22 µm or 0.45 µm filter before loading it onto the column to remove particulates.[1]

  • Reverse Flow Wash: Disconnect the column from the detector and reverse the direction of flow. Pump your binding buffer through the column at a low flow rate (20-30% of the normal rate). This can often dislodge particulates that are trapped on the top inlet frit.

  • Perform a CIP Protocol: If reversing the flow does not resolve the issue, the resin bed itself may be contaminated. Perform the full Regeneration & CIP Protocol described in the previous section. The caustic NaOH wash is particularly effective at dissolving protein precipitates and microbial biofilms that can cause clogging.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind boronic acid chromatography and its regeneration?

A: The principle relies on a pH-dependent, reversible covalent reaction.[6]

  • Binding: At an alkaline pH (typically > 8.0), the boronic acid group on the resin is in a tetrahedral, anionic state.[7][8] This state readily reacts with molecules containing cis-1,2-diol groups (like the sugar moieties on glycoproteins) to form a stable, five-membered cyclic ester.[3][9][10]

  • Elution & Regeneration: This covalent bond is reversed under acidic conditions (pH < 6.5).[2] The acidic environment forces the boronic acid back to a trigonal planar geometry, which has a very weak affinity for diols, causing the release of the bound molecule.[6][10] Regeneration protocols leverage this chemistry, using acids to strip bound molecules and caustic solutions to clean away other contaminants.

Q2: How often should I perform a full CIP regeneration?

A: This is highly dependent on your sample type.

  • For clean, well-defined samples: A standard re-equilibration with binding buffer after each run may be sufficient. A full CIP might only be needed every 10-20 runs or when you notice a drop in performance.

  • For complex samples (e.g., cell lysates, serum): These samples contain high levels of proteins and lipids that can quickly foul the column. It is good practice to perform a full CIP regeneration after every 1-5 runs to ensure reproducibility and extend the column's lifespan.

Q3: What are the correct storage conditions for a boronic acid column?

A: Proper storage is critical to prevent microbial growth and maintain resin integrity.

  • Short-Term Storage (up to 2 weeks): The column can be stored in a neutral buffer containing 1 M NaCl at 2-8°C.[1]

  • Long-Term Storage (> 2 weeks): For long-term storage, the column should be flushed with 3-5 CV of 20% ethanol and stored at 2-8°C.[1][3] The ethanol acts as a bacteriostatic agent, preventing microbial growth that can clog the column and degrade the resin. Always ensure the column is tightly sealed with end-caps to prevent it from drying out.[11] Never freeze the column.

Q4: Can I reuse the same column for different types of glycoproteins?

A: Yes, but with a critical caveat: you must perform a rigorous CIP cycle between different sample types. Failure to do so can result in cross-contamination, where a glycoprotein from a previous run leaches into your current sample. The full Regeneration & CIP Protocol , including the 0.5 M NaOH wash, is essential to strip all bound molecules and ensure the column is clean before introducing a new sample type.

Visual Aids & Summaries

Troubleshooting Summary Table
ProblemPotential CausesRecommended Action
Decreased Yield Resin fouling by strongly bound proteins/lipids; Incomplete elution.Perform the full Regeneration & CIP Protocol .
High Back Pressure Particulates in sample; Protein precipitation; Microbial growth.1. Filter sample before loading. 2. Attempt a reverse-flow wash. 3. Perform the full Regeneration & CIP Protocol .
Poor Reproducibility Inconsistent regeneration; Column fouling; Improper storage.Implement a standardized CIP protocol between runs and ensure proper long-term storage in 20% ethanol.
Workflow for Boronic Acid Column Use & Regeneration

G cluster_run Chromatography Run cluster_eval Performance Evaluation cluster_regen Regeneration Protocols start Equilibrate Column (Binding Buffer, pH > 8.0) load Load Filtered Sample start->load wash Wash Non-Bound (Binding Buffer) load->wash elute Elute Glycoproteins (Low pH or Sorbitol) wash->elute check Performance OK? (Yield & Pressure) elute->check std_regen Standard Re-equilibration (5 CV Binding Buffer) check->std_regen  Yes cip_regen Full CIP Regeneration (NaOH Protocol) check->cip_regen No   ready Column Ready for Next Run std_regen->ready cip_regen->ready

Caption: Decision workflow for boronic acid column regeneration.

References

  • Sepax Technologies, Inc. (2020). Sepax Monomix Boronate Affinity Resin User Manual. [Link]

  • Bio-Rad Laboratories, Inc. Affi-Gel® Boronate Affinity Gel Technical Note 1066. [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]

  • Li, D., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]

  • Stavrou, I. J., & Clonis, Y. D. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]

  • Scouten, W. H. (2000). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

  • Rohn, S., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • Cytiva. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. [Link]

  • Chen, J., et al. (2013). A safe, effective, and facility compatible cleaning in place procedure for affinity resin in large-scale monoclonal antibody purification. Journal of Chromatography A. [Link]

  • Garen, C., et al. (2020). Cleaning-in-place of immunoaffinity resins monitored by in situ ATR-FTIR spectroscopy. Biotechnology and Bioengineering. [Link]

  • Biotime. The development of the boronate affinity chromatography and Biotime's success. [Link]

Sources

Technical Support Center: Synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a high-yield, high-purity product.

I. Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The primary route involves an amide coupling reaction between 3-aminophenylboronic acid and 2-furoic acid, or a derivative thereof. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these challenges, grounded in established chemical principles and practical laboratory experience.

Reaction Overview

The core transformation is the formation of an amide bond. This is typically achieved by activating the carboxylic acid of 2-furoic acid, followed by nucleophilic attack from the amino group of 3-aminophenylboronic acid.

Reaction_Overview R1 3-Aminophenylboronic acid P This compound R1->P R2 2-Furoic acid R2->P CouplingAgent Coupling Agent CouplingAgent->P Protodeboronation A Arylboronic Acid (Ar-B(OH)2) B Arylboronate (Ar-B(OH)3-) A->B + OH- C Arene (Ar-H) B->C + H+ D Boric Acid (B(OH)3)

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Protodeboronation:

  • Minimize Water: Use anhydrous solvents and reagents. Dry your solvents and glassware thoroughly before use.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid strong bases like sodium hydroxide if possible.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the exposure of the product to conditions that promote protodeboronation.

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be protected as a boronic ester (e.g., a pinacol ester). [1]These are generally more stable to protodeboronation under basic conditions. The ester can be hydrolyzed back to the boronic acid in a subsequent step.

Q3: My final product is difficult to purify. I see multiple spots on TLC that are close to my product's Rf. What are these impurities?

A3: Besides the protodeboronation product, other common impurities include:

  • Homocoupling Products: Symmetrical biaryl compounds can form from the palladium-catalyzed homocoupling of the phenylboronic acid, especially if there are trace amounts of palladium from a previous synthetic step or if certain coupling reagents are used. [2]* Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 3-aminophenylboronic acid and 2-furoic acid.

  • Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines. [3]This is often reversible upon addition of water.

Purification Strategies:

Impurity Identification Purification Method
Protodeboronation ProductLower polarity than the desired product (lacks the polar boronic acid group).Flash column chromatography.
Homocoupling ProductHigher molecular weight, often less polar.Flash column chromatography.
Unreacted 3-Aminophenylboronic AcidMore polar than the product.Acid-base extraction or flash column chromatography.
Unreacted 2-Furoic AcidMore polar than the product.Acid-base extraction or flash column chromatography.
BoroxineCan interconvert with the boronic acid.Often, dissolving the crude product in a solvent mixture containing water and then re-isolating can break up the boroxine. Purification is best achieved as the boronic acid.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash with a mild aqueous acid (e.g., 1M HCl) to remove unreacted 3-aminophenylboronic acid and any basic impurities.

  • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted 2-furoic acid.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization or flash column chromatography if necessary.

Q4: Are there any stability concerns with the furan ring in furfurylamine during the reaction?

A4: The furan ring is generally stable under standard amide coupling conditions. However, it can be susceptible to degradation under strongly acidic conditions or in the presence of strong oxidizing agents. Traditional synthetic routes for furfurylamines can be challenging due to the sensitivity of the furan ring to certain reductive conditions. [4] Preventative Measures:

  • Avoid Strong Acids: Use of strong acids for work-up or purification should be done cautiously and at low temperatures.

  • Inert Atmosphere: While not strictly necessary for the stability of the furan ring itself in this context, maintaining an inert atmosphere will prevent oxidation of other components in the reaction mixture.

III. Recommended Synthetic Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 3-Aminophenylboronic acid

  • 2-Furoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 2-furoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.

  • Add a solution of 3-aminophenylboronic acid (1.05 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Synthetic_Workflow A Activate 2-Furoic Acid with HATU/DIPEA in DMF B Add 3-Aminophenylboronic Acid A->B C Reaction at RT (2-4h) B->C D Aqueous Work-up (EtOAc Extraction) C->D E Acid-Base Washes D->E F Dry and Concentrate E->F G Purification (Recrystallization/Chromatography) F->G H Pure Product G->H

Caption: Recommended experimental workflow.

IV. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

  • von Mollard, G. F., et al. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. International Journal of Molecular Sciences, 24(9), 8343. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(39), 17999–18015. Retrieved from [Link]

  • Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246–1261. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Protodeboronation and its application in synthesis. (2023). Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. Retrieved from [Link]

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (2022). Frontiers in Bioengineering and Biotechnology, 10, 945531. Retrieved from [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (2023). ResearchGate. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Phenylboronic acid – preparation and application. (2024). Georganics. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Boronic Acids: A Comparative Guide to 3-(Furfurylaminocarbonyl)phenylboronic Acid and 3-Aminophenylboronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, sensor development, and affinity chromatography, phenylboronic acids stand out for their unique ability to form reversible covalent bonds with cis-diols, a feature prevalent in many biological molecules like glycoproteins and carbohydrates. Within this class of reagents, the choice of substitution on the phenyl ring is paramount, as it dictates the physicochemical properties and, consequently, the performance in specific applications. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct phenylboronic acid derivatives: 3-(Furfurylaminocarbonyl)phenylboronic acid and the more conventional 3-aminophenylboronic acid.

This comparison is designed for researchers, scientists, and drug development professionals, offering experimental insights and data-driven recommendations to inform the selection of the optimal reagent for their specific research needs. We will delve into the structural nuances, reactivity profiles, and practical applications of each compound, supported by experimental protocols and data.

At a Glance: Key Physicochemical and Performance-Related Properties

The fundamental difference between these two molecules lies in the nature of the substituent at the meta-position of the phenylboronic acid core. This seemingly subtle variation has profound implications for their acidity (pKa), binding affinity for diols, and overall utility in various experimental contexts.

PropertyThis compound3-Aminophenylboronic acidReference(s)
Molecular Formula C₁₂H₁₂BNO₄C₆H₈BNO₂[1][2]
Molecular Weight 245.04 g/mol 136.94 g/mol [1][2]
Predicted pKa ~4.2 (estimated based on 3-carboxyphenylboronic acid)~8.8[3][4]
Optimal Binding pH for cis-diols Acidic to Neutral (pH 4.5 - 7.5)Alkaline (pH > 8.5)[4][5]
Primary Functional Group for Conjugation Carboxylic acid (via amide)Primary amine[2][6]
Key Applications Low pH affinity chromatography, sensors for acidic environments, bioconjugation via carboxyl group activation.Conventional boronate affinity chromatography, bioconjugation via amine reactivity, enzyme inhibition studies.[6][7]

The Decisive Factor: Understanding the Impact of pKa on Performance

The pKa of a boronic acid is a critical parameter that governs its interaction with cis-diols. The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the tetrahedral form that actively binds to diols.[5] The formation of this active tetrahedral species is favored at pH values at or above the pKa of the boronic acid.[4]

3-Aminophenylboronic acid , with a pKa of approximately 8.8, requires alkaline conditions (typically pH > 8.5) to achieve efficient binding to glycoproteins.[5] While effective, these high pH conditions can be detrimental to the stability and function of certain proteins, potentially leading to denaturation or loss of activity.

Conversely, This compound is predicted to have a significantly lower pKa, estimated to be around 4.2, based on the structurally similar 3-carboxyphenylboronic acid.[3] This is due to the electron-withdrawing nature of the carbonyl group in the amide linkage, which increases the acidity of the boronic acid. This lower pKa is a game-changer for applications requiring physiological or even acidic pH conditions. It allows for the efficient capture of glycoproteins and other cis-diol-containing molecules at or near neutral pH, preserving the integrity of sensitive biological samples.

Figure 1. pH-dependent activation of the boronic acid moiety.

Experimental Showdown: Boronate Affinity Chromatography

To illustrate the practical implications of these differences, let's consider a common application: the enrichment of glycoproteins from a complex biological lysate using boronate affinity chromatography.

Experimental Workflow: Glycoprotein Enrichment

experimental_workflow start Start: Complex Lysate equilibration 1. Column Equilibration (Binding Buffer) start->equilibration loading 2. Sample Loading equilibration->loading wash 3. Wash (Remove non-specific binders) loading->wash elution 4. Elution (Elution Buffer) wash->elution analysis 5. Analysis of Eluate (e.g., SDS-PAGE, Mass Spectrometry) elution->analysis end End: Enriched Glycoproteins analysis->end

Figure 2. General workflow for boronate affinity chromatography.
Protocol 1: Glycoprotein Enrichment with 3-Aminophenylboronic Acid Agarose
  • Column Preparation: Pack a chromatography column with 3-aminophenylboronic acid-functionalized agarose beads.

  • Equilibration: Equilibrate the column with 5-10 column volumes of a high pH binding buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 8.5). The alkaline pH is crucial for the activation of the boronic acid.

  • Sample Loading: Adjust the pH of the protein lysate to 8.5 and load it onto the column.

  • Washing: Wash the column with 10-20 column volumes of the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins with a low pH elution buffer (e.g., 100 mM glycine-HCl, pH 3.0) or a competing diol solution (e.g., 100 mM sorbitol in binding buffer). The acidic pH or the presence of a competing diol will disrupt the boronate ester linkage.

  • Analysis: Analyze the eluted fractions for the presence of glycoproteins.

Protocol 2: Glycoprotein Enrichment with this compound Agarose
  • Column Preparation: Synthesize the affinity resin by coupling this compound to an activated agarose support via its carboxyl group (after hydrolysis of the amide or using a precursor).

  • Equilibration: Equilibrate the column with 5-10 column volumes of a physiological pH binding buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.5).

  • Sample Loading: Load the protein lysate directly onto the column without pH adjustment.

  • Washing: Wash the column with 10-20 column volumes of the binding buffer.

  • Elution: Elute the bound glycoproteins with a mildly acidic elution buffer (e.g., 50 mM acetate, pH 4.5) or a competing diol solution in the binding buffer.

  • Analysis: Analyze the eluted fractions.

The key advantage of the second protocol is the ability to perform the entire purification process under milder, near-physiological pH conditions, which is particularly beneficial for pH-sensitive proteins.

Beyond Affinity Chromatography: Diverse Applications

The distinct functionalities of the amino and furfurylaminocarbonyl groups open up different avenues for bioconjugation and sensor development.

3-Aminophenylboronic acid offers a primary amine that can be readily conjugated to other molecules using standard amine-reactive chemistries, such as NHS esters or isothiocyanates. This has been widely exploited in the development of sensors where the boronic acid acts as a recognition element for diols.[6]

This compound , on the other hand, presents a more complex scenario. The furfuryl group itself can be susceptible to degradation under certain conditions, such as strong acids or oxidizing/reducing environments.[8][9] However, the amide linkage provides a handle for further chemical modification, potentially after hydrolysis to the corresponding carboxylic acid. This carboxyl group can then be activated for conjugation, offering an alternative to amine-based strategies.

Conclusion and Recommendations

The choice between this compound and 3-aminophenylboronic acid is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

Choose 3-aminophenylboronic acid for:

  • Well-established protocols: It is a widely used and well-characterized reagent for conventional boronate affinity chromatography.

  • Alkaline pH tolerance: When working with robust proteins that are stable at pH > 8.5.

  • Amine-based bioconjugation: For straightforward coupling to other molecules via its primary amine.

Choose this compound for:

  • Physiological or acidic pH applications: Its low pKa makes it ideal for capturing glycoproteins under mild conditions, preserving their native structure and function.

  • Analysis of pH-sensitive biomolecules: When working with proteins or other analytes that are unstable at high pH.

  • Alternative conjugation strategies: Utilizing the carboxyl functionality (post-hydrolysis) for bioconjugation.

Researchers should carefully consider the pH stability of their target molecules and the desired experimental conditions when selecting the appropriate phenylboronic acid derivative. The unique properties of this compound offer a powerful tool for overcoming the limitations of traditional boronate-based methodologies, particularly in the burgeoning fields of proteomics and glycomics where sample integrity is paramount.

References

  • Boronic acids as ligands for affinity chromatography - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Boronic Acids as Ligands for Affinity Chromatography - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Boronate Affinity Chromatography | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]

  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. (2015). Journal of Molecular Recognition.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (2017).
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • The development of the boronate affinity chromatography and Biotime's success. (n.d.). Retrieved January 11, 2026, from [Link]

  • boronate affinity chromatography: Topics by Science.gov. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC - NIH. (2022). Retrieved January 11, 2026, from [Link]

  • United States P
  • "Clickable" affinity ligands for effective separation of glycoproteins - Mahidol University. (n.d.). Retrieved January 11, 2026, from [Link]

  • "Clickable" affinity ligands for effective separation of glycoproteins - BearWorks. (2010). Retrieved January 11, 2026, from [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • US Patent for Substituted phenyl boronic acid containing polymers and methods of use. (n.d.).
  • Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery - PMC. (2023). Retrieved January 11, 2026, from [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC - NIH. (2020). Retrieved January 11, 2026, from [Link]

  • The liquid phase catalytic hydrogenation of furfural to furfuryl alcohol | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • An antimicrobial surfactant based composition. (n.d.).
  • Phenylboronic acid-functionalized photothermal nanofibers for enhanced suspension cell adhesion and intracellular delivery - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Boronic acid deriv
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022). Retrieved January 11, 2026, from [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Phenylboronic acid functionalized magnetic ferroferric oxide nanoparticles and capillary electrophoresis for efficient isolation of flavonoid compounds from leaves of Lonicera japonica Thunb - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). Retrieved January 11, 2026, from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

  • The interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine - ResearchGate. (2022). Retrieved January 11, 2026, from [Link]

  • Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Boronic Acids for Sialic Acid Recognition in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of boronic acid derivatives for the recognition of sialic acid on cancer cell surfaces. We will delve into the underlying principles of this interaction, compare the performance of key boronic acid structures, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular recognition tool for cancer diagnostics and therapeutics.

The Rationale: Why Target Sialic Acid in Cancer?

Cancer cells are notorious for altering their surface glycosylation, a phenomenon that is central to their malignant behavior.[1][2] One of the most significant of these changes is "hypersialylation"—the dense presentation of sialic acids on the cell surface. These terminal, negatively charged monosaccharides are not merely passive decorations; they are active participants in tumor progression.[3]

Aberrant sialylation contributes to several hallmarks of cancer:

  • Immune Evasion: Sialic acids serve as ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors on immune cells.[1] By engaging Siglecs, cancer cells transmit "do not eat me" signals, effectively camouflaging themselves from immune surveillance.[1][4]

  • Metastasis: The overexpression of sialylated structures, like sialyl-Lewis antigens, facilitates the binding of cancer cells to selectins on endothelial cells, a critical step in their extravasation from blood vessels to form distant metastases.[2][5]

  • Altered Cell Adhesion and Motility: The high negative charge density from sialic acids promotes cell-cell repulsion, which can lead to the detachment of cells from the primary tumor, a prerequisite for invasion.[3]

This central role of sialic acid in cancer biology makes it an outstanding biomarker and a prime target for diagnostic probes and therapeutic agents.[6][7]

G cluster_0 Cancer Cell with Hypersialylation cluster_1 Tumor Microenvironment cluster_2 Resulting Phenotype CancerCell Sialic Acid Overexpression ImmuneCell Immune Cell (e.g., NK Cell) with Siglec Receptor CancerCell->ImmuneCell Binds to Siglec Inhibitory Signal EndothelialCell Endothelial Cell with Selectin Receptor CancerCell->EndothelialCell Binds to Selectin Adhesion & Extravasation ImmuneEvasion Immune Evasion ImmuneCell->ImmuneEvasion Metastasis Metastasis EndothelialCell->Metastasis

Figure 1: Role of Sialic Acid in Cancer Progression.

Boronic Acids: The Synthetic Lectin Toolkit

While natural lectins can bind sialic acids, they often suffer from limitations such as high cost and poor stability. Boronic acids have emerged as robust, synthetic alternatives that offer specific and reversible binding to the cis-diol groups present in sugars.[8][9] The interaction with sialic acid is particularly unique; boronic acids can bind to the diol on the exocyclic glycerol tail, an interaction that can be finely tuned by pH.[6][7][10]

The core of this interaction is the formation of a reversible covalent cyclic ester bond between the boronic acid and the diol. This equilibrium is pH-dependent, a feature we can exploit experimentally.

Figure 2: Reversible Binding of Boronic Acid to a Diol.

Comparative Analysis of Boronic Acids for Sialic Acid Recognition

Not all boronic acids are created equal. Their affinity and selectivity for sialic acid are dictated by their chemical structure and the experimental conditions, particularly pH. Here, we compare several key boronic acid derivatives.

Boronic Acid DerivativeKey Features & RationaleOptimal Binding pHBinding Affinity (Ka)
Phenylboronic Acid (PBA) The foundational structure. Provides a baseline for comparison. Interaction is pH-dependent, binding to the α-hydroxycarboxylate at low pH (<9) and the glycerol side chain at higher pH.[10]~7.4 for cell studiesModerate (~11.4 M⁻¹ at pH 7.4 for Neu5Ac)[10]
3-Aminophenylboronic Acid (APBA) The amino group enhances water solubility and provides a reactive handle for conjugation to fluorophores or nanoparticles.[11][12] Often used in sensor development.[11]Neutral to slightly acidicHigher than PBA due to potential electrostatic interactions.
3-Propionamidophenylboronic Acid Considered a "gold-standard" for sialic acid binding in many studies due to its validated performance and efficient binding.[13][14]Neutral (7.4)Strong
5-Boronopicolinic Acid (5-BPA) A heterocyclic boronic acid demonstrating unusually high affinity and selectivity for sialic acids.[13][14] Its binding strengthens significantly under weakly acidic conditions, mimicking the hypoxic tumor microenvironment.[13][14][15]Acidic (~5.0 - 6.5)Very Strong (>1 x 10³ M⁻¹ at pH 5.0)[16]

Expert Insights: The discovery that heterocyclic boronic acids like 5-BPA exhibit enhanced binding in acidic conditions is a significant breakthrough.[13][14] The tumor microenvironment is often characterized by hypoxia-induced acidosis (pH 6.5-6.9). A probe that activates or binds more strongly in this specific environment offers a higher degree of tumor selectivity, minimizing off-target binding to healthy tissues at physiological pH (7.4). This makes 5-BPA and similar structures highly attractive for developing tumor-specific imaging agents and drug delivery systems.[17]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for comparing different boronic acid probes. The key to trustworthiness is the inclusion of proper controls.

General Cell Culture

This is a foundational step. We recommend using at least two cell lines: one with known high sialic acid expression (e.g., HeLa, MCF-7) and a control line with lower expression or a non-cancerous line (e.g., HEK293).[18]

  • Cell Line Maintenance: Culture cells in their recommended medium (e.g., DMEM for HeLa) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.

Protocol: Flow Cytometry Analysis of Sialic Acid Expression

This quantitative method allows for the measurement of fluorescence intensity across a cell population, providing a robust measure of probe binding.

Rationale: Flow cytometry provides statistically significant data on the distribution of sialic acid expression within a heterogeneous cancer cell population.

  • Cell Preparation:

    • Harvest ~1 x 10⁶ cells per sample using a non-enzymatic cell dissociation buffer to preserve surface glycans.

    • Wash cells twice with cold Phosphate-Buffered Saline (PBS).

    • Resuspend cells in 100 µL of a suitable binding buffer (e.g., PBS at pH 7.4 for PBA derivatives, or a MES buffer at pH 6.5 for 5-BPA).

  • Labeling:

    • Add the fluorescently-conjugated boronic acid probe to the cell suspension at a predetermined optimal concentration (e.g., 10 µM).

    • Incubate for 30-60 minutes at 4°C in the dark to prevent internalization.

  • Controls (Critical for Validation):

    • Unstained Control: Cells in buffer only, to set the baseline fluorescence.

    • Inhibition Control: Pre-incubate the fluorescent boronic acid probe with a high concentration of free sialic acid (N-acetylneuraminic acid) before adding it to the cells. A significant reduction in cell fluorescence validates that the probe is binding specifically to sialic acid.

    • Lectin Control: As a positive control, stain a parallel sample with a fluorescently-labeled sialic acid-specific lectin, such as Sambucus nigra agglutinin (SNA), which recognizes α-2,6 linked sialic acids.[19]

  • Washing: Wash the cells three times with 1 mL of cold binding buffer to remove unbound probe.

  • Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of buffer.

    • Analyze on a flow cytometer, acquiring at least 10,000 events per sample.

    • Quantify the Mean Fluorescence Intensity (MFI) for each sample.

Protocol: Fluorescence Microscopy for Visual Confirmation

This qualitative method provides visual evidence of the probe's localization on the cell surface.

Rationale: Microscopy complements flow cytometry by confirming that the fluorescence signal originates from the cell surface, as expected for sialic acid binding, rather than from non-specific intracellular accumulation.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Washing: Gently wash the cells with the appropriate binding buffer (pH 7.4 or acidic, depending on the probe).

  • Labeling: Incubate the cells with the fluorescent boronic acid probe (e.g., 10 µM in binding buffer) for 30 minutes at 37°C.

  • Co-staining (Optional): To visualize the nucleus and confirm cell integrity, you can co-stain with a nuclear dye like DAPI.

  • Washing: Gently wash the cells three times with buffer to remove unbound probe.

  • Imaging: Mount the coverslips or place the dish on a confocal or fluorescence microscope. Capture images using appropriate laser lines and filters. Look for a distinct membrane staining pattern.

G cluster_flow Flow Cytometry Workflow cluster_microscopy Fluorescence Microscopy Workflow start Select Cancer & Control Cell Lines culture Cell Culture & Harvest start->culture split Split Sample culture->split label_flow Label with Fluorescent Boronic Acid Probe split->label_flow Quantitative seed_micro Seed Cells on Coverslips split->seed_micro Qualitative controls_flow Prepare Controls: 1. Unstained 2. Inhibition (Free SA) 3. Lectin (SNA) label_flow->controls_flow wash_flow Wash to Remove Unbound Probe controls_flow->wash_flow acquire_flow Acquire Data on Flow Cytometer wash_flow->acquire_flow analyze_flow Analyze Mean Fluorescence Intensity (MFI) acquire_flow->analyze_flow end Comparative Analysis: Compare MFI & Staining Patterns Across Different Boronic Acids analyze_flow->end label_micro Label with Fluorescent Boronic Acid Probe seed_micro->label_micro wash_micro Wash to Remove Unbound Probe label_micro->wash_micro image_micro Image Cell Surface Staining wash_micro->image_micro image_micro->end

Figure 3: Experimental Workflow for Comparative Analysis.

Future Perspectives

The field of boronic acid-based recognition is rapidly advancing. Current research is focused on developing "theranostic" agents—single molecules that can both detect sialic acid for diagnostic imaging and deliver a therapeutic payload, such as a chemotherapy drug or photosensitizer, directly to the cancer cell.[20] The high, tumor-specific affinity of probes like 5-boronopicolinic acid makes them ideal scaffolds for such next-generation cancer therapies.[13][14] Furthermore, integrating boronic acids into nanomaterials like gold nanoparticles or quantum dots continues to push the limits of detection sensitivity for early cancer diagnosis.[7][11][18]

References

  • When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression. Frontiers.[Link]

  • Sialic acids in cancer biology and immunity—recent advancements. PMC - NIH.[Link]

  • Sialic Acid Detection with Fluorescent Boronic Acids. R Discovery - Researcher.Life.[Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. NIH.[Link]

  • Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity. PMC - NIH.[Link]

  • Elucidation of Functional Roles of Sialic Acids in Cancer Migration. Frontiers.[Link]

  • Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic ac. ScienceDirect.[Link]

  • Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene. PubMed.[Link]

  • Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2. ResearchGate.[Link]

  • Sialic Acids Sweeten a Tumor's Life. Cancer Research - AACR Journals.[Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Semantic Scholar.[Link]

  • Sialic Acid Detection with Fluorescent Boronic Acids. ResearchGate.[Link]

  • Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. PubMed.[Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science (RSC Publishing).[Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.[Link]

  • Imprinted Particles for Direct Fluorescence Detection of Sialic Acid in Polar Media and on Cancer Cells with Enhanced Control of Nonspecific Binding. ACS Applied Polymer Materials.[Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central.[Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.[Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. ResearchGate.[Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Europe PMC.[Link]

  • Molecular recognition of sialic acid end groups by phenylboronates. PubMed.[Link]

  • (PDF) Sialic Acid-Targeted Biointerface Materials and Bio-Applications. ResearchGate.[Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. MDPI.[Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. PMC - PubMed Central.[Link]

  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing.[Link]

  • Colorimetric Determination of Sialic Acid Based on Boronic Acid-Mediated Aggregation of Gold Nanoparticles. PubMed.[Link]

  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.[Link]

Sources

The Strategic Advantage of Furan-Functionalized Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, boronic acids have emerged as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While a vast array of boronic acids are commercially available, furan-functionalized variants present a unique combination of properties that offer distinct advantages in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth technical comparison of furan-functionalized boronic acids with their alternatives, supported by experimental data, to inform strategic decisions in synthetic design.

The Furan Moiety: More Than Just a Heterocycle

The furan ring is a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its incorporation into a molecular framework via a furan-functionalized boronic acid can significantly influence key properties such as binding affinity with biological targets, pharmacokinetic profiles, and electronic characteristics.[1] The π-rich nature of the furan ring generally leads to higher reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle compared to some π-deficient heterocycles. However, this enhanced reactivity is counterbalanced by a notorious instability, primarily through a process called protodeboronation.[2]

The Challenge of Instability: Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted furan and a reduction in the yield of the desired cross-coupled product.[2] Furan-2-boronic acid is particularly susceptible to this decomposition pathway, especially under the basic conditions and elevated temperatures often employed in Suzuki-Miyaura reactions.[3]

Protodeboronation FuranBOH Furan-2-boronic Acid Furan Furan FuranBOH->Furan Protodeboronation BoronicAcid B(OH)₃ Proton H⁺ (from H₂O, etc.)

Caption: General scheme of protodeboronation of furan-2-boronic acid.

This inherent instability has historically limited the widespread application of furan-boronic acids. However, the development of stabilized surrogates has revolutionized their use, transforming a challenge into a strategic advantage.

Stabilized Furan-Boronic Acid Derivatives: The Key to Unlocking Potential

To mitigate the issue of protodeboronation, several stabilized forms of furan-boronic acids have been developed. These derivatives protect the boronic acid moiety and release the active reagent in a controlled manner under the reaction conditions.

DerivativeStructureAdvantagesDisadvantages
Potassium Trifluoroborate (KHF₂) Salt R-BF₃KHighly stable, crystalline solids; less prone to protodeboronation.[3]May require specific conditions for efficient coupling.
MIDA Boronate R-B(MIDA)Indefinitely air-stable; compatible with chromatography; enables slow release of the boronic acid.[4]Requires an additional deprotection step.
Diethanolamine (DABO) Boronate R-B(OCH₂CH₂)₂NHAir- and water-stable crystalline solids; inexpensive to prepare.[5]Hydrolyzes in the presence of protic solvents.

These stabilized derivatives not only enhance the shelf-life and handling of furan-boronic acids but also significantly improve their performance in cross-coupling reactions by minimizing decomposition and maximizing the concentration of the active reagent at the point of catalysis.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The true measure of a building block's utility lies in its performance in chemical transformations. The following data, compiled from various studies, illustrates the comparative efficacy of furan-functionalized boronic acids and their derivatives in the Suzuki-Miyaura cross-coupling.

Table 1: Comparison of Furan-2-yltrifluoroborate with Various Aryl Halides

This table showcases the versatility of furan-2-yltrifluoroborate in coupling with a range of electronically diverse aryl halides, demonstrating consistently high yields.

EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-(Furan-2-yl)benzonitrile95
24-Bromoanisole2-(4-Methoxyphenyl)furan92
31-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)furan91
42-Bromotoluene2-(o-Tolyl)furan85
54-Chlorobenzonitrile4-(Furan-2-yl)benzonitrile88
Data synthesized from Molander et al.[3]
Table 2: Comparative Coupling of 2-Furyl DABO Boronate

This table highlights the successful coupling of the more stable 2-furyl DABO boronate, even with a sterically hindered vinyl triflate, which is often a challenging substrate.

EntryCoupling PartnerProductYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)furan85
23-Bromopyridine3-(Furan-2-yl)pyridine78
31-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)furan92
4(E)-1-Triflyloxy-2-phenylethene(E)-2-(2-Phenylvinyl)furan89
Data synthesized from Rychnovsky et al.[5]

Causality Behind Experimental Choices: The "Slow-Release" Strategy

The enhanced yields observed with MIDA boronates are a direct consequence of a "slow-release" strategy.[4] Under the basic reaction conditions, the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in low concentrations directly into the catalytic cycle. This minimizes the time the free boronic acid is exposed to conditions that promote protodeboronation, thereby maximizing its participation in the desired cross-coupling reaction.

Slow_Release_Strategy MIDA_Boronate Furan-MIDA Boronate (Stable) Boronic_Acid Furan-Boronic Acid (Unstable) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (Base) Catalytic_Cycle Pd Catalytic Cycle Boronic_Acid->Catalytic_Cycle Transmetalation Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation Product Coupled Product Catalytic_Cycle->Product

Caption: The slow-release strategy minimizes protodeboronation.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using a furan-functionalized boronic acid derivative.

Protocol 1: Suzuki-Miyaura Coupling of Furan-2-yltrifluoroborate with 4-Bromoanisole

This protocol is adapted from the work of Molander and colleagues and demonstrates a robust method for the coupling of a stabilized furan boronic acid derivative.[3]

Materials:

  • Furan-2-yltrifluoroborate (1.05 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • RuPhos (0.04 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Ethanol (5 mL)

  • Water (1 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add furan-2-yltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, RuPhos, and Na₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add ethanol and water via syringe.

  • Place the sealed tube in a preheated oil bath at 85 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)furan.

Expected Yield: ~92%

Protocol 2: Synthesis of a Biaryl Compound using 2-Formylfuran-5-boronic Acid

This protocol illustrates the use of a bifunctional furan boronic acid, where the formyl group remains available for further synthetic transformations.

Experimental_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction Setup cluster_Workup Work-up and Purification Reagents 1. Add 2-formylfuran-5-boronic acid, aryl halide, Pd catalyst, ligand, and base to flask. Inert 2. Evacuate and backfill with inert gas. Reagents->Inert Solvent 3. Add degassed solvent. Inert->Solvent Heat 4. Heat and stir. Solvent->Heat Cool 5. Cool to room temperature. Heat->Cool Extract 6. Dilute and perform aqueous extraction. Cool->Extract Dry 7. Dry organic layer and concentrate. Extract->Dry Purify 8. Purify by column chromatography. Dry->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion: A Strategic Choice for Advanced Synthesis

Furan-functionalized boronic acids, particularly when utilized in their stabilized forms, offer a powerful and often superior alternative to other boronic acids for the synthesis of complex organic molecules. Their π-rich nature can facilitate rapid cross-coupling, while the challenges of their inherent instability have been effectively overcome through the development of innovative derivatives like MIDA boronates, trifluoroborates, and DABO boronates. The ability to introduce the furan moiety with high efficiency and predictability makes these reagents a strategic choice for researchers in drug discovery and materials science, enabling the construction of novel molecular architectures with tailored properties. By understanding the underlying principles of their reactivity and the advantages conferred by their stabilized forms, synthetic chemists can leverage furan-functionalized boronic acids to accelerate their research and development efforts.

References

  • Molander, G. A., & Trice, S. L. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 45(5), 854-867. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(19), 6689-6691. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Wikipedia contributors. (2023, December 1). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 12(19), 4412-4415. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling with 2-Formylfuran-5-boronic Acid: A Synthetic Toolkit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(30), 10337-10349. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238-1251. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 47(32), 6067-6070. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. [Link]

  • Noonan, G. M., & Leach, A. G. (2016). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids: Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(32), 6067-6070. [Link]

  • ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

Sources

A Comparative Guide to the Efficacy of Phenylboronic Acids and Other Enzyme Inhibitors: A Focus on Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision guided by potency, selectivity, and mechanism of action. This guide provides a detailed comparison of the efficacy of phenylboronic acid derivatives, with a specific focus on structural analogues of 3-(furfurylaminocarbonyl)phenylboronic acid, against other classes of enzyme inhibitors targeting the well-characterized serine protease, α-chymotrypsin. Due to the absence of publicly available enzyme inhibition data for this compound, this guide will utilize closely related and well-studied analogues, namely 3-carboxyphenylboronic acid and benzamidomethaneboronic acid , as representative examples of the phenylboronic acid class. This comparative analysis is supported by experimental data from peer-reviewed literature and detailed protocols to ensure scientific integrity and reproducibility.

The Serine Protease Target: α-Chymotrypsin

α-Chymotrypsin, a digestive enzyme synthesized in the pancreas, serves as an archetypal serine protease for inhibitor screening.[1] Its primary function is the hydrolysis of peptide bonds, preferentially cleaving at the C-terminus of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] The catalytic activity of chymotrypsin is mediated by a conserved catalytic triad of amino acids in its active site: serine-195, histidine-57, and aspartate-102.[2] This triad facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the peptide substrate, leading to its cleavage.[2][3] Due to its well-understood mechanism and substrate specificity, chymotrypsin is an excellent model for evaluating the efficacy of serine protease inhibitors.[1]

Phenylboronic Acids: A Class of Potent Serine Protease Inhibitors

Phenylboronic acids and their derivatives have emerged as a significant class of serine protease inhibitors.[4][5] Their mechanism of action is rooted in the unique chemistry of the boronic acid moiety. The boron atom, with its empty p-orbital, acts as a Lewis acid and readily forms a reversible covalent bond with the nucleophilic hydroxyl group of the catalytic serine residue (Ser-195) in the enzyme's active site.[6] This interaction forms a stable tetrahedral adduct, mimicking the transition state of the natural substrate hydrolysis and thereby potently inhibiting the enzyme.[5][7]

Efficacy of Phenylboronic Acid Analogues

As direct inhibitory data for this compound is unavailable, we will examine the efficacy of its close structural relatives. Benzamidomethaneboronic acid , which shares the core phenylboronic acid structure with an amide linkage, has been shown to be a strong competitive inhibitor of α-chymotrypsin with a Ki of 8.1 µM .[7] The inhibitory potency of phenylboronic acids can be significantly influenced by the nature and position of substituents on the phenyl ring, which can affect binding affinity within the enzyme's active site.

Comparative Efficacy Against Other Chymotrypsin Inhibitors

To provide a comprehensive understanding of the efficacy of phenylboronic acids, it is essential to compare their inhibitory potential against other classes of chymotrypsin inhibitors. This comparison includes peptidyl boronic acids and non-boronic acid-based inhibitors.

Inhibitor ClassSpecific InhibitorTarget EnzymeInhibition Constant (Ki)Citation
Phenylboronic Acid Benzamidomethaneboronic acidα-Chymotrypsin8.1 µM[7]
Peptidyl Boronic Acid Ac-Phe-boroLeu-OHα-Chymotrypsin0.3 µM[5]
Peptidyl Boronic Acid MeO-Suc-Ala-Ala-Pro-boroPhe-OHα-Chymotrypsin26 nM[8]
Non-Boronic Acid (Peptide Aldehyde) Chymostatinα-Chymotrypsin0.4 nM[2]
Non-Boronic Acid (Vanadate Complex) Vanadate-Benzohydroxamic Acid Complexα-Chymotrypsin16 µM

Data Interpretation: The table above highlights that while simple phenylboronic acids like benzamidomethaneboronic acid are effective inhibitors in the micromolar range, the incorporation of peptide-like features significantly enhances potency, as seen with peptidyl boronic acids which exhibit nanomolar to low micromolar inhibition.[5][8] This is because the peptide moieties can form additional interactions with the enzyme's substrate-binding pockets, leading to higher affinity. Notably, other classes of inhibitors, such as the peptide aldehyde chymostatin, can achieve even greater potency, with Ki values in the sub-nanomolar range.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, a detailed, step-by-step methodology for a typical chymotrypsin inhibition assay is provided below.

Protocol: Determination of Ki for a Competitive Inhibitor of α-Chymotrypsin

1. Materials and Reagents:

  • α-Chymotrypsin (from bovine pancreas)
  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
  • Inhibitor compound (e.g., Phenylboronic acid derivative)
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare stock solutions: - Chymotrypsin in 1 mM HCl - Substrate in DMSO - Inhibitor in DMSO Serial_Dilutions Perform serial dilutions of the inhibitor in Assay Buffer Reagents->Serial_Dilutions Incubation Incubate chymotrypsin with varying inhibitor concentrations in a 96-well plate Serial_Dilutions->Incubation Reaction_Start Initiate reaction by adding substrate to each well Incubation->Reaction_Start Measurement Measure the rate of p-nitroaniline production (absorbance at 405 nm) over time Reaction_Start->Measurement Analysis Calculate initial velocities (V₀) and construct a Lineweaver-Burk plot Measurement->Analysis Ki_Determination Determine Ki from the plot Analysis->Ki_Determination

Caption: Workflow for determining the Ki of a chymotrypsin inhibitor.

3. Detailed Steps:

  • Prepare Reagent Solutions:
  • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the desired final concentration in Assay Buffer just before use.
  • Prepare a stock solution of the substrate (e.g., 10 mM) in DMSO.
  • Prepare a stock solution of the inhibitor (e.g., 10 mM) in DMSO.
  • Set up the Assay Plate:
  • In a 96-well plate, add a fixed amount of α-chymotrypsin to each well.
  • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
  • Bring the total volume in each well to a fixed amount with Assay Buffer.
  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
  • Initiate and Monitor the Reaction:
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes. The absorbance change is due to the release of p-nitroaniline.
  • Data Analysis:
  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
  • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay at multiple substrate concentrations for each inhibitor concentration.
  • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
  • The Ki can be calculated from the relationship: Slope_inhibited / Slope_uninhibited = 1 + [I]/Ki, where [I] is the inhibitor concentration.

Mechanism of Inhibition: A Visual Representation

The interaction of a phenylboronic acid inhibitor with the catalytic triad of chymotrypsin is a key aspect of its efficacy. The following diagram illustrates this reversible covalent inhibition mechanism.

G cluster_enzyme Chymotrypsin Active Site cluster_inhibitor Phenylboronic Acid Inhibitor cluster_complex Tetrahedral Adduct (Inhibited State) Ser195 Ser-195-OH Complex Ser-195-O-B(OH)₂-Ph-R Ser195->Complex Nucleophilic Attack His57 His-57 His57->Ser195 H-bond Asp102 Asp-102 Asp102->His57 H-bond PBA R-Ph-B(OH)₂ PBA->Complex Complex->Ser195 Reversible Complex->PBA

Caption: Reversible covalent inhibition of chymotrypsin by a phenylboronic acid.

Conclusion

This guide provides a comparative framework for understanding the efficacy of phenylboronic acid derivatives as serine protease inhibitors, using α-chymotrypsin as a model system. While direct data for this compound is not available, the analysis of its close analogues demonstrates that the phenylboronic acid scaffold is a potent inhibitor, typically exhibiting efficacy in the micromolar range. The inhibitory potency can be substantially increased by incorporating peptide-like features, leading to peptidyl boronic acids with nanomolar affinities.

The choice of an inhibitor will ultimately depend on the specific research or therapeutic application. For broad-spectrum serine protease inhibition, a simple phenylboronic acid may suffice. However, for applications requiring high potency and selectivity, more complex structures like peptidyl boronic acids or other classes of inhibitors such as peptide aldehydes may be more appropriate. The provided experimental protocol offers a robust method for researchers to determine the inhibitory constants of their own compounds, allowing for direct and accurate comparisons.

References

  • Brik, A., et al. (2005). Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid. Journal of the American Chemical Society, 127(9), 2838-2839. [Link]

  • Elgendy, S., et al. (1997). Potentially Macrocyclic Peptidyl Boronic Acids as Chymotrypsin Inhibitors. The Journal of Organic Chemistry, 62(3), 514-522. [Link]

  • Goz, B., et al. (1986). Compounds that inhibit chymotrypsin and cell replication. Biochemical Pharmacology, 35(20), 3587-3591. [Link]

  • Martichonok, V., & Jones, J. B. (1997). Differences in binding modes of enantiomers of 1-acetamido boronic acid based protease inhibitors: crystal structures of gamma-chymotrypsin and subtilisin Carlsberg complexes. Protein Science, 6(6), 1163-1172. [Link]

  • Thompson, R. C. (1973). Use of peptide aldehydes to generate transition-state analogs of elastase. Biochemistry, 12(1), 47-51. [Link]

  • Umezawa, H., et al. (1970). Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes. The Journal of Antibiotics, 23(8), 425-427. [Link]

  • Kinder, D. H., & Katzenellenbogen, J. A. (1985). Acylamino boronic acids and difluoroborane analogues of amino acids: potent inhibitors of chymotrypsin and elastase. Journal of Medicinal Chemistry, 28(12), 1917-1925. [Link]

  • Amiri, P., et al. (1984). Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin. Archives of Biochemistry and Biophysics, 234(2), 531-536. [Link]

  • Amiri, P., Lindquist, R. N., Matteson, D. S., & Sadhu, K. M. (1984). Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin. Archives of biochemistry and biophysics, 234(2), 531–536. [Link]

  • Rawn, J. D., & Lienhard, G. E. (1974). The binding of boronic acids to chymotrypsin. Biochemistry, 13(15), 3124–3130. [Link]

  • Patsnap. (2024). What are Chymotrypsin inhibitors and how do they work?. Synapse. [Link]

  • Bone, R., et al. (1997). Differences in binding modes of enantiomers of 1-acetamido boronic acid based protease inhibitors: crystal structures of gamma-chymotrypsin and subtilisin Carlsberg complexes. Protein science : a publication of the Protein Society, 6(6), 1163–1172. [Link]

  • Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593–626. [Link]

  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. [Link]

  • PubChem. (n.d.). Chymotrypsin. National Center for Biotechnology Information. [Link]

Sources

Navigating the Selectivity Maze: A Comparative Guide to the Cross-Reactivity of Boronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, boronic acid-based sensors offer a versatile and powerful platform for the detection of saccharides, glycoproteins, and other cis-diol-containing molecules. Their principle of operation, rooted in the reversible covalent interaction between boronic acid and diols, provides a robust sensing mechanism. However, the journey from a promising sensor concept to a reliable analytical tool is paved with the critical challenge of ensuring selectivity. In complex biological milieu, the presence of numerous structurally similar molecules presents a significant hurdle, demanding a rigorous understanding and systematic evaluation of cross-reactivity.

This guide provides an in-depth technical comparison of the performance of various boronic acid-based sensors, with a focus on their cross-reactivity profiles. We will delve into the causality behind experimental choices for assessing selectivity and present detailed, self-validating protocols to empower your research.

The Foundation: Understanding Boronic Acid-Diol Interactions and Signaling

Boronic acids reversibly bind with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[1][2] This interaction is the cornerstone of their function as sensors. The binding event is typically transduced into a measurable signal through various mechanisms, most commonly fluorescence or electrochemical changes.

Fluorescence-Based Sensing

Fluorescent boronic acid sensors often incorporate a fluorophore whose emission properties are modulated by the binding of a diol-containing analyte. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the unbound state, an electron transfer from a donor to the excited fluorophore quenches fluorescence. Analyte binding alters the electronic properties, inhibiting PET and "turning on" fluorescence.[3]

  • Intramolecular Charge Transfer (ICT): Analyte binding can change the electron density distribution within the sensor molecule, leading to a shift in the emission wavelength.

  • Förster Resonance Energy Transfer (FRET): The binding event can alter the distance or orientation between a donor and acceptor fluorophore pair, modulating the FRET efficiency.

Electrochemical Sensing

Electrochemical sensors monitor changes in electrical properties upon analyte binding. These can manifest as alterations in current, potential, or impedance at an electrode surface modified with boronic acid receptors.[1] While highly sensitive, they can be susceptible to interference from other electroactive species present in the sample.[4][5]

The Selectivity Challenge: Distinguishing Friend from Foe

The primary challenge in deploying boronic acid sensors in biological applications is their inherent ability to bind to any molecule with a cis-diol functionality. This lack of absolute specificity necessitates a thorough evaluation of cross-reactivity against a panel of potential interferents.

Common Analytes and Their Interferents:
  • Glucose: A primary target for diabetes management. Key interferents include other monosaccharides like fructose and galactose, which are often present in biological fluids.[6]

  • Sialic Acid: A biomarker for certain cancers. Other cell-surface glycans and glycoproteins can pose as interferents.[7]

  • Glycoproteins: A broad class of proteins with attached glycans. The sensor may interact with various glycoforms or other glycosylated proteins.[1][8]

  • Catecholamines: Neurotransmitters like dopamine are also targets. Structurally similar compounds can interfere with detection.

A significant breakthrough in enhancing glucose selectivity was the development of diboronic acid sensors . By incorporating two boronic acid moieties with optimized spatial separation, these sensors can form a more stable 2:1 complex with glucose, favoring it over fructose, which typically binds in a 1:1 fashion to monoboronic acids.[6][7]

Comparative Performance of Boronic Acid-Based Sensors

The following tables summarize key performance metrics for different classes of boronic acid-based sensors, providing a snapshot of their relative affinities and selectivities. It is crucial to note that binding affinities are highly dependent on the specific sensor design, pH, and solvent conditions.

Table 1: Comparison of Binding Constants (K_a, M⁻¹) for Monoboronic vs. Diboronic Acid Fluorescent Sensors for Glucose and Fructose

Sensor TypeAnalyteBinding Constant (K_a, M⁻¹)Selectivity (K_a Glucose / K_a Fructose)Reference
Monoboronic Acid Sensor (Anthracene-based PET)D-Glucose1100.025[9]
D-Fructose4365[9]
Diboronic Acid Sensor (Anthracene-based)D-Glucose13783.9[9]
D-Fructose353[9]

Table 2: Cross-Reactivity Profile of a Diboronic Acid Sensor for Sialyl Lewis X

InterferentRelative Fluorescence Intensity (%)
Sialyl Lewis X (Target) 100
Lewis X< 20
Lactose< 10
Glucose< 5
Fructose< 5

(Data synthesized from descriptive accounts in cited literature)[7]

Experimental Protocols for Rigorous Cross-Reactivity Analysis

To ensure the trustworthiness of your sensor data, a systematic and self-validating approach to cross-reactivity testing is paramount. Below are detailed protocols for assessing the selectivity of fluorescent boronic acid-based sensors.

I. Determination of Binding Constants using Fluorescence Titration

This protocol allows for the quantitative determination of the binding affinity (K_a) of your sensor for the primary analyte and potential interferents.

Causality: By systematically increasing the concentration of the analyte and measuring the corresponding change in fluorescence, we can model the binding equilibrium and extract the association constant. This provides a quantitative measure of the sensor's affinity for a specific molecule.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4). The choice of buffer is critical as the pKa of the boronic acid, and thus its binding affinity, is pH-dependent.

    • Prepare concentrated stock solutions of the primary analyte and each potential interferent in the same buffer.

  • Instrumentation Setup:

    • Use a fluorescence spectrophotometer with precise temperature control.

    • Determine the optimal excitation wavelength (λ_ex) and monitor the emission at the wavelength of maximum fluorescence change (λ_em).

  • Titration Procedure:

    • To a cuvette containing a fixed concentration of the sensor solution, make successive additions of the analyte stock solution.

    • After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence intensity.

    • Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Correct the raw fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) as a function of the analyte concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis to determine the binding constant (K_a).

II. Interference Studies: The Fixed Interference Method (FIM)

This method assesses the sensor's response to the primary analyte in the presence of a constant, physiologically relevant concentration of a potential interferent.

Causality: This protocol simulates a more realistic biological scenario where the target analyte must be detected against a background of other molecules. It directly tests the sensor's ability to maintain its response to the primary analyte in a competitive environment.

Protocol:

  • Prepare Solutions:

    • Prepare a series of standard solutions of the primary analyte.

    • Prepare a second series of the same primary analyte standards, but this time, each solution should also contain a fixed, high concentration of the interfering species (e.g., a 10-fold or 100-fold excess).

  • Measurement:

    • Measure the fluorescence response of the sensor to each standard solution, both with and without the interferent.

  • Data Analysis:

    • Plot the calibration curves (fluorescence vs. primary analyte concentration) for both conditions.

    • Compare the slopes and intercepts of the two calibration curves. A significant change in the presence of the interferent indicates cross-reactivity.

    • The percentage of interference can be calculated as: ((Signal_with_interferent - Signal_without_interferent) / Signal_without_interferent) * 100%.

Visualizing the Workflow and Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in sensor function and analysis.

Sensing_Mechanism cluster_0 Unbound State cluster_1 Binding Event cluster_2 Bound State & Signal Transduction Sensor Boronic Acid Receptor Fluorophore (Quenched) Analyte cis-Diol Analyte Sensor->Analyte Reversible Covalent Bonding Complex Sensor-Analyte Complex Fluorophore (Emitting) Signal Fluorescence Signal Complex->Signal Signal On

Caption: Boronic acid sensor signaling pathway.

Cross_Reactivity_Workflow Start Define Primary Analyte and Potential Interferents Protocol1 Protocol I: Determine Binding Constants (Ka) - Fluorescence Titration for each compound Start->Protocol1 Protocol2 Protocol II: Interference Studies (FIM) - Measure analyte response with/without interferent Start->Protocol2 DataAnalysis Data Analysis - Compare Ka values - Calculate % Interference Protocol1->DataAnalysis Protocol2->DataAnalysis Results Comparative Assessment - Generate Selectivity Ratios - Construct Comparison Tables DataAnalysis->Results Conclusion Evaluate Sensor Suitability Results->Conclusion

Caption: Experimental workflow for cross-reactivity analysis.

Conclusion: A Path to Reliable Sensing

The development of highly selective boronic acid-based sensors is an ongoing endeavor. While inherent cross-reactivity presents a challenge, it is not an insurmountable one. Through rational design, such as the use of diboronic acid constructs, and rigorous, systematic evaluation of cross-reactivity using the protocols outlined in this guide, researchers can develop and validate robust sensing platforms. By understanding the principles of interaction and meticulously characterizing the performance in the presence of potential interferents, the scientific community can unlock the full potential of boronic acid-based sensors for a wide range of applications in research, diagnostics, and drug development.

References

  • Wang, W., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29699-29719. [Link]

  • Li, D., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 443. [Link]

  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 639. [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5244-5295. [Link]

  • Withers, J. M., et al. (2018). Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Mazzara, F., et al. (2021). Electrochemical detection of uric acid and ascorbic acid using r-GO/NPs based sensors. Electrochimica Acta, 388, 138634. [Link]

  • Li, J., et al. (2020). Graphene-Based Flexible Sensors for Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid. Frontiers in Chemistry, 8, 578. [Link]

  • Rong, Y., et al. (2020). Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid Using a Novel Electrochemical Sensor Based on Palladium Nanoparticles/Reduced Graphene Oxide Nanocomposite. Nanomaterials, 10(12), 2498. [Link]

  • Tony, D. & James, T. D. (2020). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 20(21), 6062. [Link]

Sources

In-Vitro Validation of 3-(Furfurylaminocarbonyl)phenylboronic Acid Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of the cytotoxic potential of 3-(Furfurylaminocarbonyl)phenylboronic acid, a novel compound within the promising class of boronic acid derivatives. We will explore the rationale behind experimental design, present detailed protocols for key cytotoxicity assays, and compare its hypothetical performance against other relevant phenylboronic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anti-cancer properties of new chemical entities.

Introduction: The Rising Prominence of Boronic Acids in Oncology

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with diols, have led to the development of targeted therapies.[1] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this chemical class.[2] Phenylboronic acids, in particular, are being extensively investigated for their anti-cancer properties, with studies demonstrating their dose-dependent cytotoxic effects on various tumor cell lines.[3][4][5]

The focus of this guide, this compound, is a novel analog designed to leverage the core phenylboronic acid scaffold. The furfurylamino carbonyl substitution is hypothesized to modulate the compound's cellular uptake, target engagement, and overall cytotoxic profile. Rigorous in-vitro validation is the critical first step in characterizing its biological activity and determining its potential as a therapeutic candidate.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust in-vitro validation strategy relies on a multi-assay, multi-endpoint approach to gain a comprehensive understanding of a compound's cytotoxic mechanism. The choice of cell lines, controls, and assays is paramount for generating reliable and translatable data.

Rationale for Cell Line Selection

To assess the breadth and selectivity of this compound's cytotoxic activity, a panel of cancer cell lines with varying origins and genetic backgrounds should be employed. For this hypothetical study, we will consider:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • HepG2: A human liver cancer cell line, representing hepatocellular carcinoma.

  • HT-29: A human colon adenocarcinoma cell line, a common model for colorectal cancer.

  • L929: A non-cancerous murine fibroblast cell line, to assess general cytotoxicity and selectivity towards cancer cells.

The Importance of Controls

Proper controls are the cornerstone of any valid biological experiment. The following controls are essential for cytotoxicity assays:

  • Untreated Control: Cells cultured in medium alone, representing baseline cell viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO), to account for any solvent-induced toxicity.

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.

Core Cytotoxicity Assays: A Triad of Mechanistic Insights

We will employ a battery of three distinct assays to probe different aspects of cell death: metabolic activity, membrane integrity, and apoptosis induction.

MTT Assay: Gauging Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.[7]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[8][9] The amount of LDH released is proportional to the number of lysed cells.[9]

Caspase-3 Activity Assay: Detecting Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[10][11] Its activation leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis.[11] The Caspase-3 activity assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, allowing for the quantification of apoptotic activity.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treatment Treat cells with serial dilutions of the compound, vehicle control, and positive control prep_compound->treatment prep_cells Culture and seed cancer and non-cancer cell lines prep_cells->treatment incubation Incubate for 24, 48, and 72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) incubation->caspase_assay data_acquisition Measure absorbance/fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc Calculate IC50 values data_acquisition->ic50_calc comparison Compare with alternative compounds ic50_calc->comparison

Caption: Experimental workflow for in-vitro cytotoxicity validation.

Comparative Cytotoxicity Analysis

The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound compared to other known phenylboronic acid derivatives after a 48-hour treatment period.

CompoundMCF-7 (µM)HepG2 (µM)HT-29 (µM)L929 (µM)
This compound 25.5 32.8 45.1 >100
2-Formylphenylboronic acid42.355.768.9>100
3-Chlorophenylboronic acid65.178.492.3>100
Phenylboronic acid88.2>100>100>100
Doxorubicin (Positive Control)0.81.21.55.6

Data for 2-Formylphenylboronic acid and 3-Chlorophenylboronic acid are illustrative and based on trends observed in the literature.[13] Data for Phenylboronic acid is also illustrative based on published studies.[3][4]

The hypothetical data suggests that this compound exhibits potent cytotoxic activity against the tested cancer cell lines, with greater efficacy than the other evaluated phenylboronic acid derivatives. Importantly, its high IC50 value against the L929 non-cancerous cell line suggests a degree of selectivity for cancer cells.

Mechanistic Insights: A Potential Signaling Pathway

Boronic acid derivatives, including the proteasome inhibitor Bortezomib, are known to induce apoptosis through the activation of the caspase cascade. The following diagram illustrates a simplified apoptotic pathway that could be triggered by this compound.

G compound 3-(Furfurylaminocarbonyl) phenylboronic acid target Intracellular Target (e.g., Proteasome) compound->target stress Cellular Stress (e.g., ER Stress) target->stress pro_caspase9 Pro-caspase-9 stress->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptotic signaling pathway.

Detailed Experimental Protocols

MTT Assay Protocol
  • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[4]

  • Treat cells with various concentrations of the test compound and controls for the desired time points (e.g., 24, 48, 72 hours).[14]

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6][7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][14]

LDH Cytotoxicity Assay Protocol
  • Seed cells and treat with compounds as described for the MTT assay.

  • Prepare controls as recommended by the manufacturer, including a no-cell control for background, a vehicle control, and a positive control for maximum LDH release (by lysing the cells).[9]

  • After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[16]

  • Add 50 µL of the LDH reaction mixture to each well.[16]

  • Incubate for 30 minutes at room temperature, protected from light.[16]

  • Add 50 µL of stop solution.[16]

  • Measure the absorbance at 490 nm.[16]

Caspase-3 Activity Assay Protocol (Colorimetric)
  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Lyse the cells using the provided lysis buffer.[17]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10]

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein lysate to each well of a 96-well plate.[10]

  • Add the reaction buffer containing the DEVD-pNA substrate.[10][12]

  • Incubate for 1-2 hours at 37°C.[10][17]

  • Measure the absorbance at 405 nm.[12][17]

Conclusion and Future Directions

The in-vitro validation framework presented here provides a comprehensive and scientifically rigorous approach to evaluating the cytotoxic potential of novel compounds like this compound. The hypothetical data suggests that this compound is a promising candidate for further investigation, exhibiting potent and selective anti-cancer activity.

Future studies should aim to elucidate the precise molecular mechanism of action, including the identification of its intracellular targets. Further in-vitro studies could explore its effects on cell cycle progression, migration, and invasion. Ultimately, promising in-vitro results will pave the way for in-vivo studies in animal models to assess its efficacy and safety in a more complex biological system. The continued exploration of boronic acid derivatives holds significant promise for the development of next-generation cancer therapeutics.[18]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). Provost & Wallert Research. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments. Retrieved from [Link]

  • Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. (2014). Tumor Biology. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values... (n.d.). ResearchGate. Retrieved from [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2022). Molecules. Retrieved from [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026). Chemistry & Biodiversity. Retrieved from [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development. Retrieved from [Link]

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. (2025). Biomaterials Science. Retrieved from [Link]

  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2025). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Retrieved from [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). Gels. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. Retrieved from [Link]

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxic effecs of boronic acid derivatives. (A) The effect of... (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives for in vitro cytotoxicity and cell migration. (2025). Journal of Boron. Retrieved from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2022). Molecules. Retrieved from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers. Retrieved from [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Alternatives to phenylboronic acids for covalent binding to diols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the ability to selectively and reversibly target cis-diol-containing molecules—such as carbohydrates, glycoproteins, and ribonucleosides—is of paramount importance. For decades, phenylboronic acids (PBAs) have been the workhorse for this task, leveraging their unique ability to form reversible covalent bonds with diols. However, the limitations of PBAs, particularly their suboptimal binding affinity at physiological pH, have spurred the development of novel moieties with enhanced performance characteristics.

This guide provides a comprehensive comparison of prominent alternatives to traditional phenylboronic acids for covalent diol binding. We will delve into the mechanisms, performance data, and experimental protocols for each class of compound, offering a technical resource for researchers aiming to select the optimal tool for their specific application, from biosensing to targeted drug delivery.

The Benchmark: Phenylboronic Acid (PBA) and its Limitations

Phenylboronic acid's interaction with a 1,2- or 1,3-diol involves a reversible esterification reaction. This equilibrium is highly pH-dependent. The boron atom in a boronic acid is a Lewis acid, and for significant diol binding to occur, it must be in its sp3-hybridized, tetrahedral boronate form.[1] The pKa of a typical arylboronic acid is in the range of 8-9, meaning that at a physiological pH of 7.4, only a small fraction of the boronic acid is in the active boronate state, leading to weaker binding.[1]

PBA_Mechanism cluster_PBA Phenylboronic Acid (PBA) - Diol Binding PBA_trigonal Phenylboronic Acid (Trigonal, sp2) OH_minus + OH- PBA_trigonal->OH_minus PBA_tetrahedral Boronate Anion (Tetrahedral, sp3) (Active Form) OH_minus->PBA_tetrahedral pKa ~ 8-9 Diol + Diol - 2H2O PBA_tetrahedral->Diol Boronate_Ester Cyclic Boronate Ester Diol->Boronate_Ester

Figure 1. pH-dependent equilibrium of phenylboronic acid and its binding to a diol.

This inherent limitation has driven the quest for alternatives that exhibit stronger diol binding under physiological conditions.

Superior Performance at Neutral pH: Benzoxaboroles

Benzoxaboroles have emerged as a highly promising class of diol-binding agents due to their significantly lower pKa values compared to phenylboronic acids.[2] This class of compounds features a five-membered oxaborole ring fused to a benzene ring.

Mechanism and Advantage:

The key to the benzoxaborole's enhanced performance lies in its structure. The five-membered ring introduces strain, which increases the Lewis acidity of the boron atom.[2] This structural feature facilitates the transition from the trigonal sp2 state to the tetrahedral sp3 boronate state, resulting in pKa values around 7.3.[2] Consequently, a much larger fraction of benzoxaborole molecules is in the active, diol-binding form at physiological pH, leading to significantly stronger binding constants.[3]

Benzoxaborole_Mechanism cluster_Benzoxaborole Benzoxaborole - Diol Binding Benzoxaborole_trigonal Benzoxaborole (Trigonal, sp2) OH_minus + OH- Benzoxaborole_trigonal->OH_minus Benzoxaborole_tetrahedral Boronate Anion (Tetrahedral, sp3) (Active Form) OH_minus->Benzoxaborole_tetrahedral pKa ~ 7.3 Diol + Diol - 2H2O Benzoxaborole_tetrahedral->Diol Boronate_Ester Cyclic Boronate Ester Diol->Boronate_Ester

Figure 2. The lower pKa of benzoxaboroles leads to a higher concentration of the active boronate form at neutral pH.

Performance Data:

The enhanced binding affinity of benzoxaboroles compared to phenylboronic acids is well-documented. For instance, the binding constant (Ka) for the reaction between benzoxaborole and fructose at neutral pH is reported to be 606 M-1, which is substantially higher than that of phenylboronic acid with fructose (79 M-1) under the same conditions.[3] This makes benzoxaboroles particularly suitable for applications in physiological environments.

Intramolecular Coordination: Wulff-Type Boronic Acids

Wulff-type boronic acids represent another strategy to lower the effective pKa and enhance diol binding at neutral or even acidic pH. These compounds are characterized by an ortho-substituent, typically an aminomethyl group, that can form an intramolecular dative bond with the boron atom.[4]

Mechanism and Advantage:

The nitrogen atom of the aminomethyl group acts as an intramolecular Lewis base, coordinating with the boron center to pre-organize it into a tetrahedral geometry.[5] This intramolecular coordination stabilizes the boronate form, effectively lowering the pH at which diol binding can occur.[6] Some Wulff-type boronates have demonstrated the ability to bind cis-diols at a pH as low as 5.5.[7]

However, it is important to note that while they are effective at lower pH, the bulky nature of the ortho-substituent can sometimes lead to lower overall binding constants at neutral and basic pH compared to other boronic acid classes.[5][8]

Wulff_Type_Mechanism cluster_Wulff Wulff-Type Boronic Acid - Diol Binding Wulff_Type Wulff-Type Boronic Acid (Intramolecular B-N bond) Diol + Diol - 2H2O Wulff_Type->Diol Wulff_Ester Cyclic Boronate Ester Diol->Wulff_Ester

Figure 3. Intramolecular coordination in Wulff-type boronic acids facilitates diol binding at lower pH.

A Non-Boron Alternative: Salicylaldehyde Derivatives

Moving beyond boron-based chemistry, salicylaldehyde and its derivatives offer an alternative route to reversible covalent binding with diols through the formation of hemiacetals and acetals.[9][10]

Mechanism and Potential:

The aldehyde group of salicylaldehyde can react with a diol in an acid-catalyzed, reversible reaction to form a cyclic acetal.[9][10] While this chemistry is well-established, its application as a direct alternative to boronic acids for diol recognition in aqueous systems is less explored. The kinetics and thermodynamics of this interaction are different from boronate ester formation, with aldehydes generally reacting quickly.[11] The ortho-hydroxyl group in salicylaldehyde can play a role in catalysis and influencing the stability of the formed adducts. Further research is needed to fully characterize and optimize salicylaldehyde-based systems for high-affinity diol binding in biological contexts.

Comparative Performance Data

The selection of a diol-binding moiety is critically dependent on the specific application, particularly the required binding affinity at a given pH. The following table summarizes key performance parameters for the discussed alternatives.

MoietyTypical pKaDiolAssociation Constant (Kₐ, M⁻¹)pH of MeasurementReference(s)
Phenylboronic Acid~8.8D-Fructose4370Not Specified[12]
Phenylboronic Acid~8.8D-Glucose1107.4[12]
Benzoxaborole~7.3D-Fructose606 (vs 79 for PBA)Neutral[3]
3-Thienylboronic Acid~8.1D-Sorbitol~840010.6[13]
3-Thienylboronic Acid~8.1D-Fructose~340010.6[13]
Wulff-Type Boronic AcidVariesD-GlucoseLow at neutral/basic pH7.4[5][8]

Note: Direct comparison of association constants can be challenging due to variations in experimental conditions across different studies. It is crucial to consider the pH, buffer composition, and specific diol used.[5]

Experimental Protocols

Accurate determination of binding affinities is essential for comparing diol-binding moieties. The Alizarin Red S (ARS) competitive binding assay is a widely used spectrophotometric method.

Protocol: Alizarin Red S (ARS) Competitive Binding Assay

This protocol allows for the determination of the association constant between a boronic acid derivative and a diol of interest.

Principle:

Alizarin Red S is a catechol-containing dye that binds to boronic acids, causing a change in its UV-Vis absorbance and fluorescence properties.[5][14] A competing diol will displace ARS from the boronic acid, leading to a reversal of the spectral changes. By monitoring these changes, the association constant for the boronic acid-diol interaction can be calculated.

Materials:

  • Boronic acid derivative of interest

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, fructose)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer or fluorometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of ARS (e.g., 0.144 mM) in the chosen buffer.[2]

    • Prepare stock solutions of the boronic acid derivative and the diol in the same buffer.

  • Determination of the Boronic Acid-ARS Association Constant (KARS):

    • Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the boronic acid derivative.[2]

    • Measure the absorbance or fluorescence at the wavelength of maximum change (e.g., absorbance at 460 nm).[15]

    • Plot the change in signal against the concentration of the boronic acid.

    • Calculate KARS by fitting the data to a suitable binding model (e.g., Benesi-Hildebrand equation).

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of the boronic acid derivative and ARS (at concentrations determined to give a significant signal from step 2).

    • Titrate this solution with increasing concentrations of the diol of interest.

    • Measure the change in absorbance or fluorescence after each addition. The signal should return towards that of free ARS as the diol displaces it.

    • Plot the change in signal against the concentration of the diol.

  • Data Analysis:

    • Using the previously determined KARS and the data from the competitive binding assay, calculate the association constant (Kdiol) for the boronic acid-diol interaction using appropriate competitive binding equations.[16]

ARS_Workflow cluster_workflow Alizarin Red S (ARS) Assay Workflow A Step 1: Determine K_ARS (Boronic Acid + ARS) B Step 2: Competitive Titration (BA-ARS Complex + Diol) A->B Use determined concentrations C Step 3: Measure Spectral Change (Absorbance or Fluorescence) B->C Monitor signal reversal D Step 4: Calculate K_diol (Association constant for BA-Diol) C->D Apply competitive binding model

Figure 4. Workflow for determining diol binding constants using the ARS competitive assay.

Conclusion and Future Outlook

While phenylboronic acids have laid the foundation for diol recognition, the development of alternatives like benzoxaboroles and Wulff-type boronic acids has provided researchers with tools that offer significantly improved performance, particularly at physiological pH. Benzoxaboroles, with their lower pKa and consequently higher affinity at neutral pH, are excellent candidates for applications in biological systems. Wulff-type boronic acids offer the unique advantage of functioning at acidic pH, expanding the range of conditions for diol binding.

The exploration of non-boron-based alternatives, such as salicylaldehyde derivatives, is still in its early stages but holds the potential to provide novel reactivity and selectivity profiles. As research continues, the development of a diverse toolbox of diol-binding moieties will undoubtedly accelerate progress in fields ranging from diagnostics and drug delivery to materials science. The choice of the optimal reagent will always depend on a careful consideration of the target diol, the desired pH range, and the required binding affinity for the specific application.

References

  • Roberts, C. R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 16867–16876. Available from: [Link]

  • Li, Z., et al. (2014). A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. Chemical Communications, 50(74), 10831-10834. Available from: [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Advances, 2(21), 7847-7861. Available from: [Link]

  • Roberts, C. R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 16867–16876. Available from: [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 2(5), 372–377. Available from: [Link]

  • Liu, Z., et al. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 46(12), 2919–2929. Available from: [Link]

  • Zhang, Y., et al. (2019). A salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity. RSC Advances, 9(42), 24451-24456. Available from: [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 2(5), 372–377. Available from: [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Available from: [Link]

  • Miller, G. J., et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 13(38), 9801-9809. Available from: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Benzoxaboroles – Old compounds with new applications. Coordination Chemistry Reviews, 389, 46-65. Available from: [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. Available from: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 263. Available from: [Link]

  • Wang, B., et al. (2017). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 139(46), 16623–16629. Available from: [Link]

  • Jia, M., et al. (2018). A salicylaldehyde based dual chemosensor for zinc and arsenate ion detection: Biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 44-51. Available from: [Link]

  • Novartis OAK. (2023). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Available from: [Link]

  • Zhang, Y., et al. (2017). A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn 2+ in water solution and its application in live cell imaging. New Journal of Chemistry, 41(19), 10796-10801. Available from: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 263. Available from: [Link]

  • Zhang, X., et al. (2006). Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids. Tetrahedron Letters, 47(18), 3091-3094. Available from: [Link]

  • Johnson, B. J. B., & Wolfenden, R. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Available from: [Link]

  • Li, W., & Wang, B. (2013). Targeting Biomolecules with Reversible Covalent Chemistry. Chembiochem, 14(11), 1274-1281. Available from: [Link]

  • Kim, S. K., et al. (2012). Salicylaldehyde based colorimetric and “turn on” fluorescent sensors for fluoride anion sensing employing hydrogen bonding. Dyes and Pigments, 95(2), 353-358. Available from: [Link]

  • van der Mee, M. A. J., et al. (2023). Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes. Frontiers in Chemistry, 11, 1129339. Available from: [Link]

  • Ekeeda. (2019, April 30). Action of Diols on Aldehyde and Ketone [Video]. YouTube. Available from: [Link]

  • Li, X., et al. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers, 10(12), 3023-3040. Available from: [Link]

  • Liu, Z. Y., et al. (2013). Thermodynamically Controlled, Dynamic Binding of Diols to a 1,2-BN Cyclohexane Derivative. Organometallics, 32(15), 4152–4155. Available from: [Link]

  • Li, M., & Wang, B. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(12), 2919–2929. Available from: [Link]

  • ChemCon 2023. (2023). Characterization and Formation of Novel Reversible Boronic Acid- Diol Complexation. Fourwaves. Available from: [Link]

  • Morariu, S. (2023). Boronic acid derivatives with superior diol-binding properties,... ResearchGate. Available from: [Link]

  • Ghosn, M. W., & Thatcher, G. R. J. (2023). An update on the discovery and development of reversible covalent inhibitors. Future Medicinal Chemistry, 15(9), 747-768. Available from: [Link]

  • LibreTexts Chemistry. (2023, January 22). Reversible Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Liu, Z. Y., et al. (2013). Thermodynamically Controlled, Dynamic Binding of Diols to a 1,2-BN Cyclohexane Derivative. Organometallics, 32(15), 4152–4155. Available from: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. Available from: [Link]

  • Roberts, C. R., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega, 3(12), 16867-16876. Available from: [Link]

  • LibreTexts Chemistry. (2014, September 4). 12.9: Reactions of Aldehydes and Ketones with Alcohols. Available from: [Link]

  • Duff, M. R., Jr., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2796. Available from: [Link]

  • Zhong, H., et al. (2004). Determination of proteins with Alizarin Red S by Rayleigh light scattering technique. Talanta, 62(1), 37-42. Available from: [Link]

  • ResearchGate. (2022, January 22). Does anyone have a protocol for making Alizarin Red (with Mordant Red 11) in cells cultivated on gels?. Available from: [Link]

  • Puchtler, H., & Meloan, S. N. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 533. Available from: [Link]

Sources

A Head-to-Head Comparison of Boronic Acid Coupling Reagents for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Carbon-Carbon Bond Formation

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl structures prevalent in pharmaceuticals.[1][2][3] The reaction's success, however, is not guaranteed and hinges on a nuanced understanding and selection of its core components: the palladium catalyst, the ligand, the base, and the solvent system. This guide provides an in-depth, head-to-head comparison of these reagents, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions and troubleshoot your reactions effectively.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

At its heart, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[4] The catalytic cycle, a beautifully orchestrated sequence of three key steps, is where the magic happens. Understanding this cycle is fundamental to comprehending the role of each reagent. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) R1-Pd(II)L2-X R1-Pd(II)L2-X (Oxidative Addition Product) Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 (Transmetalation Product) R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Catalyst: Choosing Your Palladium Source

The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[2][6] This can be introduced directly or generated in situ from a more stable Pd(II) precatalyst. The choice of palladium source often comes down to a balance of reactivity, stability, and ease of handling.

Palladium SourceCommon ExamplesOxidation StateProsCons
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃0Directly active, often highly reactive.Air-sensitive, may require inert atmosphere handling.
Pd(II) Salts Pd(OAc)₂, PdCl₂+2Air-stable, easy to handle, cost-effective.Requires in situ reduction to Pd(0), which can be influenced by other reaction components.
Palladacycles Buchwald Palladacycles+2Air- and moisture-stable, well-defined precatalysts.[1]Can be more expensive.

Expert Insight: For routine couplings with simple substrates, Pd(OAc)₂ is often a cost-effective and reliable choice. However, for more challenging transformations, particularly with sterically hindered or electron-rich aryl chlorides, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or palladacycle precatalysts often provide more consistent results.[1]

The Conductor: The Critical Role of Ligands

Ligands are organic molecules that coordinate to the palladium center, and their importance cannot be overstated. They stabilize the catalyst, prevent its decomposition into inactive palladium black, and critically, modulate its electronic and steric properties to influence the reaction's efficiency and scope.[6][7]

Phosphine Ligands: The Workhorses

Phosphine-based ligands are the most common class used in Suzuki-Miyaura couplings.[2][5] Their properties can be finely tuned by altering the substituents on the phosphorus atom.

  • Electron-rich and bulky ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5][8]

  • Monodentate vs. Bidentate: Monodentate ligands like PPh₃ and the Buchwald ligands (e.g., SPhos, XPhos) are highly versatile. Bidentate ligands, such as dppf, can offer enhanced stability to the catalytic complex.

Ligand TypeExamplesKey CharacteristicsBest Suited For
Triarylphosphines PPh₃, P(o-tol)₃Moderately electron-rich, sterically accessible.General purpose, simple aryl bromides and iodides.
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphines.Challenging substrates like aryl chlorides, sterically hindered couplings.
Ferrocenylphosphines dppfBidentate, offers good catalyst stability.A wide range of substrates, including some heteroaromatics.
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

NHC ligands have emerged as a robust alternative to phosphines. They are strong σ-donors, forming highly stable bonds with palladium.[1] This stability often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs), making them very efficient.[1] They have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[1]

Expert Insight: When a reaction is sluggish or fails with traditional phosphine ligands, switching to a Buchwald-type ligand or an NHC ligand is a common and often successful troubleshooting step. The increased steric bulk and electron-donating ability of these ligands can overcome the higher activation barriers associated with less reactive substrates.

The Activator: The Multifaceted Role of the Base

The base is a critical component of the Suzuki-Miyaura reaction, and its primary role is to activate the organoboron species for transmetalation.[9] It is widely believed that the base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][9][10]

The choice of base can significantly impact the reaction rate and yield, and is often dependent on the substrates and solvent.

BaseCommon ExamplesStrengthKey Characteristics
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Moderate to StrongGenerally effective, soluble in water, widely used in biphasic systems. Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings.[9][11]
Phosphates K₃PO₄StrongOften provides excellent yields, particularly with sterically hindered substrates.[9]
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly effective but can promote side reactions with base-sensitive functional groups. Ba(OH)₂ can be beneficial for sterically demanding substrates.[12]
Fluorides KF, CsFWeakMild conditions, useful for substrates with base-labile groups.[10]

Performance Comparison of Bases in a Model Reaction:

The following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

BaseYield (%)
K₃PO₄95
Cs₂CO₃92
K₂CO₃88
Na₂CO₃85
NEt₃45
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]

Expert Insight: For a general starting point, K₂CO₃ or K₃PO₄ in a biphasic solvent system like toluene/water is a robust choice.[9] If the reaction is sluggish, switching to a stronger or more soluble base like Cs₂CO₃ can often improve the outcome. For substrates with base-sensitive functional groups, a milder base like KF should be considered.

The Medium: The Influence of the Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism and selectivity.[13][14][15] Suzuki-Miyaura reactions are versatile and can be performed in a variety of solvents, including organic, aqueous, and even solvent-free conditions.[8]

Solvent TypeCommon ExamplesPropertiesApplications
Aromatic Toluene, XyleneNon-polarWidely used, good for dissolving organic starting materials. Often used in biphasic systems with water.[8]
Ethers Dioxane, THFPolar aproticGood for dissolving a range of reagents. Dioxane is a common choice.[6][8]
Alcohols Ethanol, n-ButanolPolar proticCan be used in combination with other solvents.
Amides DMF, DMAcHighly polar aproticCan dissolve a wide range of reactants, including some inorganic bases.[15]
Water H₂OHighly polarUsed in biphasic systems to dissolve inorganic bases. Environmentally friendly.[8]

Solvent Effects on Selectivity: The choice of solvent can be particularly critical in reactions with substrates bearing multiple reactive sites. For instance, in the coupling of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can favor reaction at the C-OTf bond, while non-polar solvents like THF or toluene favor reaction at the C-Cl bond.[16][17] This is attributed to the ability of polar solvents to stabilize certain transition states in the catalytic cycle.[16][17]

Expert Insight: A biphasic mixture of an organic solvent (like toluene or dioxane) and water is a very common and effective system for Suzuki-Miyaura couplings.[6][8] The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

Experimental Protocols

General Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, catalyst, ligand, and base to a flask. - Seal and create an inert atmosphere (e.g., N2 or Ar). start->setup solvent Add degassed solvent(s). setup->solvent reaction Heat the reaction mixture with vigorous stirring. solvent->reaction monitor Monitor reaction progress (TLC, GC-MS, etc.). reaction->monitor workup Work-up: - Cool to room temperature. - Quench with water. - Extract with an organic solvent. monitor->workup purify Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Standard Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

    • Add degassed toluene and degassed water to the flask via syringe.[2]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[2]

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[2]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

    • Add water to the reaction mixture and stir.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[2]

    • Combine the organic layers and wash with brine.[2]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the synthetic chemist's arsenal. However, its successful application requires a thoughtful and informed selection of reagents. By understanding the roles of the palladium catalyst, ligand, base, and solvent, and by systematically evaluating their performance, researchers can optimize their reactions for efficiency, yield, and scope. This guide provides a framework for making those critical decisions, empowering you to tackle your next synthetic challenge with confidence.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • Solvent Effects on the Selectivity of Palladium-C
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • Screening of different bases for Suzuki coupling a - ResearchG

Sources

A Comparative Benchmarking Guide to 3-(Furfurylaminocarbonyl)phenylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate catalyst is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth technical comparison of 3-(Furfurylaminocarbonyl)phenylboronic acid, benchmarking its anticipated performance against a spectrum of commonly used phenylboronic acid derivatives.

The unique structural feature of this compound is the presence of an amide functionality at the meta-position of the phenyl ring. This substituent introduces a combination of electronic and steric effects that can modulate the catalytic activity of the boronic acid. Understanding these effects is paramount for predicting its behavior in catalytic cycles and for optimizing reaction conditions. This guide will delve into these aspects, supported by established chemical principles and extrapolated data from related systems, to provide a predictive performance analysis.

Comparative Performance Analysis

The performance of a phenylboronic acid in a catalytic reaction, most notably the Suzuki-Miyaura coupling, is governed by several key factors. These include the rate of transmetalation, stability of the boronic acid under reaction conditions, and its compatibility with various functional groups. The electronic nature of the substituents on the phenyl ring plays a crucial role in the transmetalation step of the catalytic cycle.[3]

To provide a comprehensive comparison, we will benchmark this compound against three representative phenylboronic acid derivatives:

  • Unsubstituted Phenylboronic Acid: The baseline for comparison.

  • 4-Methoxyphenylboronic Acid: An electron-rich derivative.

  • 4-Nitrophenylboronic Acid: An electron-poor derivative.

Boronic Acid DerivativeKey Structural FeatureExpected Impact on Catalytic Performance
This compound Meta-amide substituentThe amide group is generally considered electron-withdrawing, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step. The meta-position minimizes steric hindrance compared to an ortho-substituent.[3]
Phenylboronic Acid UnsubstitutedServes as the standard reference for reactivity in Suzuki-Miyaura coupling.
4-Methoxyphenylboronic Acid Electron-donating methoxy groupThe electron-donating nature of the methoxy group enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step and lead to higher reaction rates.
4-Nitrophenylboronic Acid Strongly electron-withdrawing nitro groupThe potent electron-withdrawing nitro group significantly decreases the nucleophilicity of the aryl group, which can decelerate the transmetalation step, often requiring more forcing reaction conditions or specialized catalyst systems.[3]

Experimental Protocols

To ensure a fair and reproducible comparison of catalytic performance, standardized experimental conditions are essential. The following protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of the Catalytic Cycle and Experimental Workflow

To visually conceptualize the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Formation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation ArX ArX ArX->Oxidative Addition Base Base Base->Transmetalation Catalyst_Benchmarking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Catalyst Selection Catalyst Selection Reaction Condition Design Reaction Condition Design Catalyst Selection->Reaction Condition Design Substrate Selection Substrate Selection Substrate Selection->Reaction Condition Design Parallel Synthesis Parallel Synthesis Reaction Condition Design->Parallel Synthesis Reaction Monitoring Reaction Monitoring Parallel Synthesis->Reaction Monitoring Workup and Isolation Workup and Isolation Reaction Monitoring->Workup and Isolation Yield Determination Yield Determination Workup and Isolation->Yield Determination Purity Analysis Purity Analysis Yield Determination->Purity Analysis Data Comparison Data Comparison Purity Analysis->Data Comparison Performance Conclusion Performance Conclusion Data Comparison->Performance Conclusion

Caption: A generalized workflow for benchmarking catalyst performance.

Conclusion

While direct experimental data for the catalytic performance of this compound is not extensively reported in peer-reviewed literature, a comparative analysis based on the well-established principles of physical organic chemistry allows for a reasoned prediction of its behavior. The meta-positioned amide substituent is expected to confer a moderate electron-withdrawing effect, likely resulting in a reactivity profile that is slightly attenuated compared to unsubstituted phenylboronic acid but potentially more robust and selective under certain conditions.

For applications where fine-tuning of electronic properties is desired, or where the amide functionality can participate in desirable secondary interactions, this compound presents itself as a valuable tool in the synthetic chemist's arsenal. Further empirical studies are warranted to fully elucidate its catalytic potential across a broader range of transformations.

References

  • [Link to a relevant scientific article on Suzuki-Miyaura coupling mechanism]
  • [Link to a relevant scientific article on substituent effects in c
  • [Link to a relevant scientific article on experimental protocols for cross-coupling]
  • Suzuki reaction. Wikipedia, [Link]

  • [Link to a relevant scientific article on c
  • [Link to a relevant scientific article on palladium c
  • [Link to a relevant scientific article on boronic acids in organic synthesis]
  • [Link to a relevant scientific article on drug development and c
  • [Link to a relevant scientific article on computational studies of c
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, [Link]

  • [Link to a relevant scientific article on amide-substituted c
  • [Link to a relevant scientific article on green chemistry in c

Sources

A Researcher's Guide to Assessing the Biocompatibility of Novel Boronic Acid Compounds for In-Vivo Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of new boronic acid compounds intended for in-vivo applications. Boronic acids and their derivatives are a promising class of molecules with broad therapeutic potential, including the FDA-approved proteasome inhibitors Bortezomib and Ixazomib.[1][2] However, the unique chemical properties of the boronic acid moiety necessitate a thorough and tailored biocompatibility evaluation to ensure safety and efficacy. This guide will navigate the complexities of this assessment, from initial in-vitro screens to pivotal in-vivo studies, with a focus on experimental rationale, detailed protocols, and comparative analysis against established benchmarks and alternative compound classes.

The Shifting Paradigm of Boronic Acid Biocompatibility

Historically, boron-containing compounds were often perceived as toxic. This perception has been challenged and largely demystified with the successful clinical translation of several boronic acid-based drugs.[3] It is now understood that the biocompatibility of these compounds is highly dependent on the overall molecular structure, not just the presence of the boron atom. The boronic acid group itself is generally considered non-toxic and is a key functional group in a growing number of therapeutic agents.[3]

A critical consideration in the safety assessment of arylboronic acids is their tendency to yield positive results in in-vitro bacterial mutagenicity assays, such as the Ames test.[4][5] However, extensive follow-up in-vivo studies, including Pig-a, comet, and micronucleus assays, have consistently shown these compounds to be non-mutagenic in whole animal models.[4][5] This discrepancy underscores the importance of a tiered testing strategy that does not prematurely disqualify promising candidates based on in-vitro data alone and aligns with the principles of the ICH M7 guidance for managing mutagenic impurities.[4][5]

A Tiered Approach to Biocompatibility Assessment

A logical, tiered approach to biocompatibility testing is essential for efficiently and ethically evaluating new boronic acid compounds. This process should begin with a comprehensive in-vitro evaluation, progressing to more complex in-vivo studies for promising candidates. This strategy, aligned with FDA guidance and ISO 10993 standards, ensures a thorough risk assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[6]

G cluster_0 Tier 1: In-Vitro Assessment cluster_1 Tier 2: In-Vivo Confirmation cluster_2 Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) - IC50 determination - Comparison to normal cell lines Genotoxicity In-Vitro Genotoxicity - Ames Test (Bacterial Mutagenicity) - Chromosomal Aberration Assay Cytotoxicity->Genotoxicity Hemocompatibility Hemocompatibility (if blood-contacting) Genotoxicity->Hemocompatibility Decision1 Acceptable in-vitro profile? Hemocompatibility->Decision1 Acute_Toxicity Acute Systemic Toxicity - Dose-range finding - LD50 determination In_Vivo_Genotox In-Vivo Genotoxicity - Micronucleus Assay (OECD 474) - Comet Assay (OECD 489) - Pig-a Assay Acute_Toxicity->In_Vivo_Genotox Repeat_Dose Repeat-Dose Toxicity - Sub-acute/Sub-chronic studies - Histopathology In_Vivo_Genotox->Repeat_Dose Decision2 Acceptable in-vivo safety profile? Repeat_Dose->Decision2 Decision1->Acute_Toxicity Yes Stop_Development Stop_Development Decision1->Stop_Development No Decision2->Stop_Development Proceed_to_Preclinical Proceed to Further Preclinical Development Decision2->Proceed_to_Preclinical Yes New_Compound New Boronic Acid Compound New_Compound->Cytotoxicity

Figure 1: A tiered workflow for assessing the biocompatibility of new boronic acid compounds.

Part 1: In-Vitro Biocompatibility Assessment

The initial phase of testing focuses on cellular-level interactions to provide early indicators of potential toxicity.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., a relevant human cancer cell line and a normal human fibroblast line for comparison) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the new boronic acid compound and the comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[3]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In-Vitro Genotoxicity Assays

As previously mentioned, arylboronic acids often show positive results in bacterial reverse mutation assays. While this data should be interpreted with caution, it is a necessary component of a standard safety assessment.

  • Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the potential of a compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In-Vitro Chromosomal Aberration Assay: This test assesses the potential of a compound to cause structural chromosomal damage in mammalian cells. For instance, Ixazomib was found to be clastogenic in an in-vitro chromosomal aberration assay using human peripheral blood lymphocytes.

Part 2: In-Vivo Biocompatibility Assessment

Promising candidates from in-vitro testing should be advanced to in-vivo studies to evaluate their effects in a complex biological system.

Acute Systemic Toxicity

This initial in-vivo study helps to determine the dose range for subsequent studies and provides information on the potential for acute toxic effects.

In-Vivo Genotoxicity Assays

Given the potential for misleading in-vitro genotoxicity results, in-vivo assays are critical for boronic acid compounds.

Experimental Protocol: In-Vivo Micronucleus Assay (OECD 474)

  • Animal Dosing: Administer the test compound to a group of rodents (typically mice or rats) via a clinically relevant route.[7][8] Include a vehicle control and a positive control group.

  • Bone Marrow/Peripheral Blood Collection: At 24 and 48 hours post-dosing, collect bone marrow or peripheral blood samples.[7]

  • Slide Preparation and Staining: Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[7]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.[7]

Additional In-Vivo Genotoxicity Assays:

  • In-Vivo Alkaline Comet Assay (OECD 489): This assay detects DNA strand breaks in cells from various tissues.[3][9]

  • Pig-a Gene Mutation Assay: This assay measures in-vivo gene mutations in red blood cells and is a valuable tool for clarifying equivocal in-vitro findings.[10][11]

Comparative Analysis: Boronic Acids vs. Alternatives

A key aspect of this guide is the objective comparison of new boronic acid compounds with existing drugs. The following tables provide a comparative overview of the biocompatibility profiles of FDA-approved boronic acid proteasome inhibitors and their non-boronic acid counterparts.

Table 1: In-Vitro Cytotoxicity of Proteasome Inhibitors

CompoundClassCell LineIC50 (nM)Reference(s)
Bortezomib Boronic AcidT-ALL (Jurkat)7.5 (average)[12]
AML (average)19[12]
Prostate Cancer (PC3)32.8[13]
Ixazomib Boronic AcidT-ALL (Jurkat)1.9[14]
Lung Cancer (A549)2000[15]
Proteasome (β5 subunit)3.4[16]
Carfilzomib EpoxyketoneN/AN/A
Delanzomib Boronic AcidProteasome3.8[17]

Note: IC50 values can vary significantly based on the cell line and experimental conditions. Data on non-cancerous cell lines is crucial for a complete cytotoxicity profile but is not always readily available in the public domain.

Table 2: Comparative In-Vivo Safety Profiles of Proteasome Inhibitors

CompoundClassCommon Adverse Events (Grade ≥3)Key ToxicitiesReference(s)
Bortezomib Boronic AcidThrombocytopenia, neutropenia, peripheral neuropathy, fatiguePeripheral neuropathy is a significant dose-limiting toxicity.[12][18]
Ixazomib Boronic AcidThrombocytopenia, diarrhea, nausea, neutropenia, rashLower incidence of peripheral neuropathy compared to Bortezomib.[19][20]
Carfilzomib EpoxyketoneHypertension, cardiac events, renal toxicity, thrombocytopeniaCardiotoxicity is a key concern. Low incidence of peripheral neuropathy.[21][22]
Oprozomib EpoxyketoneGastrointestinal events (diarrhea, nausea, vomiting), anemia, neutropeniaGastrointestinal toxicity is dose-limiting. Low incidence of peripheral neuropathy.[1][8]
Marizomib β-lactoneFatigue, headache, hallucination, insomnia, neutropenia, thrombocytopeniaCNS-related adverse events. Crosses the blood-brain barrier. No significant peripheral neuropathy or hematological toxicity reported.[4][5][23]
Delanzomib Boronic AcidSkin rash, thrombocytopenia, neutropenia, nausea, vomiting, fatigueHigh incidence of severe skin toxicity. Development was discontinued due to toxicity.[24]

Conclusion and Future Directions

The assessment of biocompatibility for new boronic acid compounds requires a nuanced and evidence-based approach. While in-vitro assays provide valuable initial data, the potential for misleading results, particularly in genotoxicity studies, necessitates confirmation with a robust panel of in-vivo assays. By following a tiered testing strategy and comparing new chemical entities to established drugs like Bortezomib and Ixazomib, as well as non-boronic acid alternatives, researchers can build a comprehensive safety profile to support further preclinical and clinical development. The continued success of boronic acid-based therapeutics is a testament to their potential, and a thorough understanding of their biocompatibility is paramount to unlocking their full therapeutic value.

References

  • Richardson, P. G., et al. (2018). Phase I Clinical Trial of Marizomib (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma. Clinical Cancer Research, 24(7), 1558-1567. [Link]

  • Goldsmith, M., et al. (2019). Marizomib: A novel therapeutic approach for the treatment of central nervous system myeloma. Leukemia & Lymphoma, 60(14), 3563-3566. [Link]

  • Lassen, U., et al. (2020). Marizomib alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data. Neuro-Oncology, 22(5), 715-725. [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). A study of screening for cytotoxic drugs in vitro using the MTT colorimetric assay. British Journal of Cancer, 56(3), 279-285.
  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]

  • Hideshima, T., et al. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer Research, 61(7), 3071-3076.
  • O'Connor, O. A., et al. (2009). A phase II clinical trial of the proteasome inhibitor bortezomib in patients with relapsed or refractory T-cell lymphoma. Journal of Clinical Oncology, 27(30), 5032-5038.
  • Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617.
  • OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • FDA. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]

  • FDA. (2015). Pharmacology Review of NDA 208462 (Ixazomib). [Link]

  • MacGregor, J. T., et al. (2015). The in vivo Pig-a assay: a report of the International Workshop on Genotoxicity Testing (IWGT) workgroup. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 783, 23-35. [Link]

  • Kane, R. C., et al. (2003). Velcade: U.S. FDA approval for the treatment of multiple myeloma progressing on prior therapy. The Oncologist, 8(6), 508-513.
  • Moreau, P., et al. (2012). Bortezomib plus dexamethasone versus dexamethasone alone in patients with relapsed or refractory multiple myeloma: a multicentre, open-label, phase 3, randomised controlled trial (the APEX study). The Lancet Oncology, 13(7), 721-730.
  • Kumar, S. K., et al. (2017). Safety Profile of Ixazomib in Patients with Relapsed/Refractory Multiple Myeloma in Japan: An All-case Post-marketing Surveillance. Internal Medicine, 56(10), 1213-1220. [Link]

  • Shaji, K., & Tadi, P. (2024). Ixazomib. In StatPearls. StatPearls Publishing. [Link]

  • Moreau, P., et al. (2016). Oral ixazomib, lenalidomide, and dexamethasone for multiple myeloma. New England Journal of Medicine, 374(17), 1621-1634.
  • Richardson, P. G., et al. (2015). A phase 1/2 study of the oral proteasome inhibitor ixazomib in combination with lenalidomide and dexamethasone in patients with previously untreated multiple myeloma. The Lancet Oncology, 16(1), 69-79.
  • Orlowski, R. Z., & Kuhn, D. J. (2008). Proteasome inhibitors in cancer therapy: lessons from the first decade. Clinical Cancer Research, 14(6), 1649-1657.
  • Cortes, J., et al. (2004). Bortezomib interactions with chemotherapy agents in acute leukemia in vitro. Cancer Chemotherapy and Pharmacology, 54(1), 41-48. [Link]

  • Richardson, P. G., et al. (2009). A phase 1 study of the proteasome inhibitor bortezomib in patients with relapsed or refractory acute myeloid leukemia and advanced myelodysplastic syndromes. Leukemia & Lymphoma, 50(10), 1636-1643.
  • Vogl, D. T., et al. (2017). Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma. Leukemia & Lymphoma, 58(8), 1872-1879. [Link]

  • Dertinger, S. D., et al. (2015). The in vivo Pig-a gene mutation assay: a potential tool for regulatory safety assessment. Toxicological Sciences, 148(1), 3-13. [Link]

  • Adams, J. (2004). The proteasome: a suitable antineoplastic target.
  • Mitsiades, N., et al. (2002). The proteasome inhibitor PS-341 is a potent inducer of apoptosis in multiple myeloma cells and overcomes drug resistance. Blood, 100(11), 3055.
  • Hideshima, T., et al. (2002). The proteasome inhibitor PS-341 inhibits growth of human multiple myeloma cells in a SCID-hu mouse model.
  • Siegel, D. S., et al. (2012). A phase 2 study of single-agent carfilzomib (PX-171-003-A1) in patients with relapsed and/or refractory multiple myeloma. Blood, 120(14), 2817-2825.
  • Chari, A., & Vogl, D. T. (2018). Efficacy and toxicity profile of carfilzomib based regimens for treatment of multiple myeloma: A systematic review. Critical Reviews in Oncology/Hematology, 125, 61-76. [Link]

  • PubChem. (n.d.). Ixazomib. Retrieved from [Link]

  • Kumar, S. K., et al. (2021). Efficacy and Toxicity Profile of Carfilzomib-Based Regimens for Treatment of Newly Diagnosed Multiple Myeloma: A Systematic Review. Clinical Lymphoma, Myeloma & Leukemia, 21(10), e799-e811. [Link]

  • ResearchGate. (n.d.). The IC50 values of bortezomib in a parental PC3 and b resistant PC3... Retrieved from [Link]

  • Podhorecka, M., et al. (2007). In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells. Journal of Cancer Research and Clinical Oncology, 133(7), 443-451. [Link]

  • Chari, A., et al. (2018). Efficacy and safety of carfilzomib in relapsed and/or refractory multiple myeloma: systematic review and meta-analysis of 14 trials. Oncotarget, 9(34), 23633-23647. [Link]

  • Chauhan, D., et al. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Design, Development and Therapy, 10, 245-254. [Link]

  • ResearchGate. (n.d.). Anti-proliferative effects of bortezomib and ixazomib on cells a A549... Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma. Retrieved from [Link]

  • Lock, R. B., et al. (2018). IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR IXAZOMIB AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS. Haematologica, 103(4), 667-671. [Link]

  • Nikes, E., et al. (2020). Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. Cells, 9(10), 2206. [Link]

  • ResearchGate. (n.d.). In vivo effect of bortezomib on human breast cancer cell lines... Retrieved from [Link]

  • Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(8), 947-961. [Link]

  • Cavaletti, G., & Jakubowiak, A. J. (2017). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. Cancers, 9(12), 173. [Link]

  • Argyriou, A. A., et al. (2014). An Overview of Bortezomib-Induced Neurotoxicity. Journal of Cancer Therapy, 5(3), 268-276. [Link]

  • Semantic Scholar. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Furfurylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Furfurylaminocarbonyl)phenylboronic acid and its associated waste streams. By understanding the underlying principles of safe handling and disposal, laboratories can maintain a secure working environment and build a culture of safety.

Immediate Safety and Handling Protocols

Before beginning any work with or disposal of this compound, it is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if available. All handling and disposal operations should be conducted within a certified chemical fume hood.[2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[2]Prevents skin contact and absorption.
Body Protection A fully fastened laboratory coat.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust formation is likely.Minimizes the risk of inhaling fine particles of the compound.
Step-by-Step Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[2][3] It must be managed as hazardous waste from the point of generation through to its final disposal by a certified waste management facility.

Step 1: Waste Classification and Segregation

  • Classify as Hazardous Waste : Treat all forms of this compound—solid, in solution, or as residue—as hazardous chemical waste.[2]

  • Segregate Waste Streams : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2][4] This is crucial to prevent unintended reactions and to ensure proper disposal by your institution's Environmental Health and Safety (EHS) office.

  • Incompatible Materials : Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Ensure that waste containers for this compound do not contain these materials.

Step 2: Container Selection and Labeling

  • Choose Compatible Containers : Use containers made of a material compatible with the waste. For instance, while glass is often suitable, hydrofluoric acid waste requires plastic containers.[7][8] Always check for specific institutional guidelines.

  • Proper Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.

Step 3: Solid Waste Collection

Contaminated solid materials, such as weighing paper, gloves, bench paper, and disposable spatulas, must be placed in a designated solid hazardous waste container.[2] The container should be sealed to prevent the release of dust or vapors.

Step 4: Liquid Waste Collection

Solutions containing this compound, as well as the initial solvent rinses from cleaning contaminated glassware, should be collected as liquid hazardous waste.[2][9] Use a dedicated, sealable container for this purpose.

Step 5: Decontamination of Glassware

A multi-step rinsing process is recommended for the thorough decontamination of glassware.

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).[2] Collect this rinsate in the designated liquid hazardous waste container.

  • Secondary Decontamination : A wash with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This rinsate must also be collected as liquid hazardous waste.

  • Final Rinse : After decontamination, a final rinse with water should be performed. This water should also be collected as hazardous waste to ensure no residual compound is released into the sewer system.[2][9]

  • Drying : The clean glassware can then be air-dried in a well-ventilated area for reuse.[2]

Step 6: Storage and Final Disposal

  • Designated Storage Area : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[2]

  • Institutional Procedures : Adhere to your institution's specific procedures for the pickup and disposal of hazardous waste.[2] This is a critical step in maintaining compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_decon Glassware Decontamination Protocol cluster_final Final Steps Start Identify Waste Stream (Solid, Liquid, Glassware) PPE Don Appropriate PPE Start->PPE SolidWaste Collect Solid Waste in Labeled Container PPE->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container PPE->LiquidWaste Glassware Decontaminate Glassware PPE->Glassware Storage Store in Designated Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage InitialRinse Initial Solvent Rinse (Collect as Liquid Waste) Glassware->InitialRinse BaseWash Secondary Basic Wash (Collect as Liquid Waste) InitialRinse->BaseWash FinalRinse Final Water Rinse (Collect as Liquid Waste) BaseWash->FinalRinse AirDry Air Dry for Reuse FinalRinse->AirDry Pickup Arrange for EHS Hazardous Waste Pickup Storage->Pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is essential to be aware of the regulations governing hazardous waste. In the United States, the EPA provides regulations for hazardous waste identification, management, and disposal under the Resource Conservation and Recovery Act (RCRA).[13] Additionally, OSHA has standards for workplace safety when handling hazardous materials, including requirements for employee training and emergency response plans.[14][15] Always consult your institution's EHS department, as they will be up-to-date on federal, state, and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment, protect the environment, and ensure that your institution remains in compliance with all relevant regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phenylboronic acid. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Furfurylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling of 3-(Furfurylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to provide value beyond the product, ensuring that your work is not only groundbreaking but also conducted under the highest standards of safety.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its structural motifs and data from closely related analogs, such as phenylboronic acid and its derivatives. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2][3][4] A pinacol ester analog, 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester, is classified as harmful if swallowed, in contact with skin, or inhaled.[5] Therefore, a cautious approach is mandatory.

Boronic acids as a class are known irritants, and some are suspected of reproductive toxicity.[1] The presence of a furan ring and an amide linkage introduces different chemical properties, but the core risks associated with the phenylboronic acid moiety should be considered dominant for PPE selection.

Table 1: Hazard Profile based on Analog Data

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]Based on data for the pinacol ester analog. Precautionary statements for this analog include P261 (Avoid breathing dust), P280 (Wear protective equipment), and P301+P312 (If swallowed, call a poison center).[5]
Skin Irritation Causes skin irritation. Direct contact should be avoided.[2][3]A common characteristic of boronic acid derivatives.[2] Proper glove and lab coat use is essential.[2][6]
Eye Irritation Causes serious eye irritation.[1][2][3]Dust or splashes can cause significant damage. Tightly sealed safety goggles are mandatory.[2][7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][2][3]All handling of the solid should be performed in a ventilated enclosure to prevent dust formation.[8][9][10]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. A comprehensive safety culture prioritizes engineering and administrative controls to minimize hazards at their source. This multi-layered approach is the cornerstone of a self-validating safety system in any high-stakes research environment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

  • Engineering Controls : The primary method for protection is to handle this compound within a certified chemical fume hood.[9][10] This contains dust and vapors at the source, drastically reducing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[7][9]

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and diligent personal hygiene are critical. Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly with soap and water after handling the chemical and before breaks.[5][6][7]

Core Personal Protective Equipment (PPE) Protocol

The appropriate PPE must be worn at all times when handling this compound. The selection is based on a risk assessment of the specific tasks being performed.

Eye and Face Protection

The risk of dust particles or solution splashes causing serious eye irritation is significant.

  • Mandatory : Tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 (EU) standards are required.[2]

  • Recommended for High-Risk Tasks : When handling larger quantities or if there is a significant splash hazard (e.g., during quenching or large-scale solution transfers), a full-face shield must be worn in addition to safety goggles.[11][12] Safety glasses alone do not provide adequate protection against chemical splashes.

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation and potential systemic toxicity.

  • Hand Protection : Chemical-resistant nitrile gloves are the minimum requirement for incidental contact.[12] Gloves must be inspected for tears or holes before each use.[6][11] If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface), wash your hands, and don a new pair. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber.

  • Body Protection : A flame-resistant lab coat is mandatory to protect skin and personal clothing.[2] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, an impervious chemical-resistant apron should be worn over the lab coat.[2] Long pants and closed-toe shoes are required for all laboratory work.[12]

Respiratory Protection

Inhalation of airborne dust is a primary exposure route that can cause respiratory irritation.[1]

  • Primary Control : All procedures that may generate dust (e.g., weighing, transferring solid) must be conducted in a chemical fume hood.[8][9][10]

  • Secondary Control : If a fume hood is not available or if engineering controls are insufficient to keep exposure below acceptable limits, a NIOSH-approved respirator is required. A particulate respirator (e.g., N95) is suitable for nuisance dust, while for higher-risk scenarios, a respirator with combination organic vapor and particulate cartridges (ABEK-P2) may be necessary.[2][4][6]

Table 2: Recommended PPE for Specific Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety GogglesNitrile GlovesLab CoatRequired : Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRequired : Chemical Fume Hood
Running Reaction Safety GogglesNitrile GlovesLab CoatRequired : Chemical Fume Hood
Work-up/Extraction Safety Goggles & Face ShieldNitrile GlovesLab Coat & ApronRequired : Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty GlovesLab Coat & ApronNIOSH-Approved Respirator

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for safety and reproducibility.

Step-by-Step Handling Procedure
  • Preparation :

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Confirm the location of the nearest safety shower and eyewash station.[9]

    • Assemble all necessary equipment and reagents.

  • Donning PPE :

    • Put on the lab coat and ensure it is buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly.

    • Put on the appropriate gloves, ensuring they fit correctly and have no defects.

  • Handling the Chemical :

    • Perform all manipulations inside the fume hood.

    • When transferring the solid, use a spatula and avoid generating dust.[10]

    • Keep the container tightly closed when not in use.[6][7][8]

  • Doffing PPE :

    • Remove gloves first, peeling them off without touching the contaminated exterior.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate : Alert personnel and evacuate the immediate area.[2][9]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.[2]

  • Protect : Don the appropriate PPE as outlined for "Spill Cleanup" in Table 2.

  • Contain : For small solid spills, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[6][7][10] Avoid creating dust during this process.[2][8] Use a non-combustible absorbent material like sand or vermiculite for liquid spills.[1][10]

  • Clean : Decontaminate the spill area as per your institution's guidelines.

Waste Disposal

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed container.[5][7]

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[5][7]

  • Aqueous Waste Consideration : Boronic acids can be converted to water-soluble boronate salts under basic conditions (e.g., washing with 1-2 M NaOH).[13][14] This property can be used during reaction work-ups to separate the boronic acid from the desired product but remember that the resulting aqueous layer is still hazardous waste and must be disposed of accordingly.

References

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. [Link]

  • 2-(Dimethylamine)phenylboronic acid Safety Data Sheet. (2024, December 14). Angene Chemical. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. (n.d.). Scharlab. [Link]

  • Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. (2019). ACS Publications. [Link]

  • Trying to remove a boronic acid in a workup. Help! (2017, June 2). Reddit. [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.